Product packaging for Iodoacetonitrile(Cat. No.:CAS No. 624-75-9)

Iodoacetonitrile

Cat. No.: B1630358
CAS No.: 624-75-9
M. Wt: 166.95 g/mol
InChI Key: VODKOOOHHCAWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodoacetonitrile is a useful research compound. Its molecular formula is C2H2IN and its molecular weight is 166.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81208. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2IN B1630358 Iodoacetonitrile CAS No. 624-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2IN/c3-1-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKOOOHHCAWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073215
Record name Acetonitrile, iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark amber liquid; [MSDSonline]
Record name Iodoacetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8634
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

624-75-9
Record name Iodoacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 624-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iodoacetonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXK5ZB5CF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Iodoacetonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetonitrile (ICH₂CN), also known as cyanoiodomethane or cyanomethyl iodide, is a valuable reagent in organic synthesis.[1][2] As a member of the nitrile family, its structure incorporates both a nitrile functional group (-C≡N) and a highly reactive iodine atom.[2] This combination makes it a potent alkylating agent, widely utilized for introducing a cyanomethyl group onto various nucleophiles.[3][4][5] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules through reactions such as the Reformatsky and Wittig-type reactions.[4][5] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and key reactions.

Chemical Structure and Identifiers

This compound is a simple organic molecule consisting of a methyl group substituted with both an iodo and a cyano group. The presence of the iodine atom, a good leaving group, makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.[2]

IdentifierValue
IUPAC Name 2-iodoacetonitrile[6]
CAS Number 624-75-9[7]
Molecular Formula C₂H₂IN[6][7]
SMILES String C(C#N)I[2][6][7]
InChI Key VODKOOOHHCAWFR-UHFFFAOYSA-N[4][7]
Beilstein Number 1734628[7]
EC Number 210-860-0[7]

Physicochemical Properties

This compound is a clear red to brown liquid under standard conditions.[3][8] It is sensitive to light and should be stored at low temperatures (2-8°C).[3][7] A summary of its key quantitative properties is presented below.

PropertyValue
Molecular Weight 166.95 g/mol [6][7]
Density 2.307 g/mL at 25°C[3][7]
Boiling Point 182-184 °C at 720 mmHg[3][7]
Flash Point 86°C (187°F) - closed cup[3][7]
Refractive Index (n20/D) 1.574[3][7]
Solubility Soluble in benzene, alcohol, acetone (B3395972), and ether. Slightly soluble in water and chloroform. Insoluble in hexane.[3][4][8]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectroscopy, this compound typically exhibits a singlet corresponding to the two protons of the methylene (B1212753) group (-CH₂-).[9]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry (MS) : Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization.[10]

Synthesis and Reactivity

Synthesis via Finkelstein Reaction

A common and efficient method for synthesizing this compound is the Finkelstein reaction, which involves a halogen exchange.[3][11]

Experimental Protocol:

  • Reactant Preparation : Dissolve sodium iodide (NaI, 4.71 g, 0.031 mmol) in acetone with stirring.[3][11]

  • Reaction Initiation : Add bromoacetonitrile (B46782) (BrCH₂CN, 3.77 g, 0.0314 mmol) dropwise to the acetone solution of sodium iodide.[3][11]

  • Reaction Progression : A precipitate of sodium bromide (NaBr) will form within a few minutes, indicating the progression of the halogen exchange reaction.[3][11]

  • Work-up : Remove the sodium bromide precipitate by filtration.[3][11]

  • Isolation : Evaporate the acetone from the filtrate under vacuum to yield the crude this compound product. This method can achieve a crude yield of up to 100%.[3][11]

G Finkelstein Reaction Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Work-up & Isolation A Bromoacetonitrile in Acetone C Reaction Mixture (Stirring) A->C B Sodium Iodide in Acetone B->C D Filtration C->D NaBr Precipitate Forms E Evaporation (Vacuum) D->E Filtrate F Crude this compound E->F

Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.

Chemical Reactivity

This compound is a versatile reagent primarily used for its alkylating properties.

  • Alkylation of Nucleophiles : It readily reacts with a wide range of nucleophiles, including amines and alcohols, to introduce the cyanomethyl group (-CH₂CN). This is a fundamental transformation in the synthesis of more complex molecules.[5]

  • Reformatsky and Wittig-Type Reactions : this compound can participate in Reformatsky and Wittig-type reactions with aldehydes, leading to the formation of β-hydroxy nitriles and alkenes, respectively.[3][4][5]

G General Reactivity of this compound cluster_alkylation Alkylation Reaction cluster_reformatsky Reformatsky Reaction reagent This compound (ICH₂CN) nuc Nucleophile (e.g., R-NH₂, R-OH) reagent->nuc aldehyde1 Aldehyde (R-CHO) + Zinc (Zn) reagent->aldehyde1 prod_alk Alkylated Product (R-NH-CH₂CN, R-O-CH₂CN) nuc->prod_alk prod_ref β-Hydroxy Nitrile aldehyde1->prod_ref

Caption: Key reaction pathways involving this compound as a synthetic reagent.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards : It is harmful if swallowed and causes severe skin burns and eye damage.[3][6][12] It is classified as acutely toxic (oral) and corrosive.[7]

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7][13]

    • Handle in a well-ventilated area or under a chemical fume hood.[13][14]

    • Keep away from heat, open flames, and other sources of ignition.[13][14]

    • Store in a cool, dry, and light-protected environment, locked up and away from incompatible materials such as bases and reducing agents.[3][4][13]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[13]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12][13]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[12]

Conclusion

This compound is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, particularly as an alkylating agent. Its physicochemical properties, well-defined structure, and predictable reactivity make it an important tool for researchers in chemistry and drug development. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

Synthesis of Iodoacetonitrile via the Finkelstein Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodoacetonitrile, a valuable reagent in organic synthesis, through the Finkelstein reaction. This document details the underlying chemical principles, experimental protocols, and purification techniques, and provides key analytical data for the synthesized product.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that facilitates the conversion of alkyl chlorides or bromides into alkyl iodides.[1][2] The reaction is typically conducted by treating the alkyl halide with a solution of an alkali iodide, most commonly sodium iodide (NaI), in a suitable solvent, such as acetone (B3395972).[1][3]

The success of the Finkelstein reaction is driven by Le Châtelier's principle. While the reaction is an equilibrium process, the low solubility of the resulting sodium chloride (NaCl) or sodium bromide (NaBr) in acetone causes them to precipitate out of the solution, thereby driving the reaction to completion in favor of the desired alkyl iodide.[2][3]

Synthesis of this compound

The synthesis of this compound via the Finkelstein reaction can be effectively achieved starting from either chloroacetonitrile (B46850) or bromoacetonitrile (B46782). The general reaction scheme is presented below:

Finkelstein_Reaction General Finkelstein Reaction for this compound Synthesis X-CH2CN X-CH₂CN (X = Cl, Br) I-CH2CN I-CH₂CN X-CH2CN->I-CH2CN Acetone NaX NaX (precipitate) X-CH2CN->NaX NaI NaI NaI->I-CH2CN NaI->NaX

Caption: General scheme of the Finkelstein reaction for this compound synthesis.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound from bromoacetonitrile have been reported. A representative protocol is outlined below.

Protocol 1: Synthesis from Bromoacetonitrile [4]

  • Reaction Setup: To a stirred solution of sodium iodide (NaI) in acetone, bromoacetonitrile is added dropwise at room temperature.

  • Reaction Progression: The formation of a precipitate (sodium bromide) is typically observed within minutes, indicating the progress of the halogen exchange.

  • Work-up: The precipitated sodium bromide is removed by filtration. The acetone is then removed from the filtrate under reduced pressure to yield the crude this compound.

A similar procedure can be employed using chloroacetonitrile as the starting material, although the reaction may require longer reaction times or gentle heating due to the stronger carbon-chlorine bond compared to the carbon-bromine bond.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the synthesis of this compound from bromoacetonitrile as described in the literature.

Starting MaterialReagents & SolventReaction ConditionsCrude Yield (%)Purified Yield (%)Reference
BromoacetonitrileSodium Iodide, AcetoneStirring at room temperature10053[4]
ChloroacetonitrileSodium Iodide, AcetoneRoom temperature or gentle heatingNot specifiedNot specified[2][3]

Purification of this compound

The crude this compound obtained after the removal of the solvent can be purified by several methods to achieve high purity suitable for subsequent applications.

Flash Column Chromatography

A common and effective method for the purification of this compound is flash column chromatography.[4]

  • Stationary Phase: Silica gel is typically used as the adsorbent.

  • Mobile Phase: A mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (CH3OH) in a 9:1 (v/v) ratio has been reported to be an effective eluent.[4]

Distillation

Distillation under reduced pressure can also be employed for the purification of this compound, particularly for larger scale preparations. Given its boiling point of 182-184 °C at 720 mmHg, vacuum distillation is necessary to prevent decomposition.

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Dissolve NaI in Acetone add Add Bromoacetonitrile start->add react Stir at Room Temperature add->react precipitate Precipitation of NaBr react->precipitate filter Filter to remove NaBr precipitate->filter evaporate Evaporate Acetone filter->evaporate chromatography Flash Column Chromatography evaporate->chromatography distillation Vacuum Distillation evaporate->distillation product Pure this compound chromatography->product distillation->product

Caption: A logical workflow for the synthesis and purification of this compound.

Spectroscopic Data and Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic TechniqueKey Data
1H NMR δ (ppm): 3.55 (s, 2H, -CH2-)[5]
IR (Infrared) ν (cm-1): ~2250 (C≡N stretch), ~1250 (C-I stretch)[6]
Mass Spectrometry (MS) m/z: 167 [M]+, 127 [I]+, 40 [CH2CN]+[7]

Conclusion

The Finkelstein reaction provides a straightforward and efficient method for the synthesis of this compound from readily available haloacetonitrile precursors. The choice of starting material, either chloro- or bromoacetonitrile, will influence the reaction conditions required. Proper purification, primarily through flash column chromatography or vacuum distillation, is crucial to obtain a high-purity product. The spectroscopic data provided in this guide serves as a reliable reference for the characterization of the final product, ensuring its suitability for use in further research and development applications.

References

An In-Depth Technical Guide to the Physical Properties of Iodoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of iodoacetonitrile (ICH₂CN), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for handling and characterizing this compound.

Quantitative Physical Properties

The physical properties of this compound are critical for its application in chemical synthesis and research. The following table summarizes its boiling point and density based on literature values.

Physical PropertyValueConditionsCitations
Boiling Point 182-184 °Cat 720 mmHg[1][2]
Density 2.307 g/mLat 25 °C[1][2][3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound like this compound.

This method, often utilizing a Thiele tube, is a common and reliable technique for determining the boiling point of small quantities of a liquid. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus and Materials:

  • Thiele tube or oil bath

  • Thermometer (-10 to 250 °C range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Liquid paraffin (B1166041) or high-boiling silicone oil

  • Stand and clamps

  • This compound sample

Procedure:

  • Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 2-3 mL.[5]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[4]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with paraffin oil, ensuring the heat-transfer liquid is well above the sample level but below the opening of the test tube.[4]

  • Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[6]

  • Measurement: Turn off the heat source when a steady stream of bubbles is observed. Allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn up into the capillary tube.[4][6] Record this temperature.

  • Verification: For accuracy, repeat the heating and cooling cycle to obtain a consistent reading.

The density of a substance is its mass per unit volume. For a liquid, this can be determined with high precision using standard laboratory glassware and an analytical balance.

Apparatus and Materials:

  • Analytical balance (readable to at least 0.001 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

  • Thermometer

  • This compound sample

Procedure:

  • Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass.[7]

  • Measure Volume of Liquid: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[7]

  • Measure Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid onto the balance and record the total mass.[7][8]

  • Calculate Mass of Liquid: Subtract the mass of the empty graduated cylinder from the total mass to determine the mass of the this compound sample.[7]

  • Calculate Density: Use the formula: Density = Mass / Volume .[9]

  • Record Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Repeat for Accuracy: Perform the measurement at least three times and calculate the average density to ensure precision and minimize experimental error.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_prep Start cluster_bp Boiling Point Determination cluster_density Density Determination start Obtain this compound Sample bp1 Prepare Sample in Test Tube with Capillary d1 Measure Mass of Empty Graduated Cylinder bp2 Assemble Thiele Tube Apparatus with Thermometer bp1->bp2 bp3 Heat Gently & Observe for Continuous Bubbles bp2->bp3 bp4 Cool & Record Temperature when Liquid Enters Capillary bp3->bp4 bp_result Result: Boiling Point (°C) bp4->bp_result d2 Add Known Volume of Sample d1->d2 d3 Measure Total Mass of Cylinder and Sample d2->d3 d4 Calculate: (Total Mass - Cylinder Mass) / Volume d3->d4 d_result Result: Density (g/mL) d4->d_result

References

An In-Depth Technical Guide to the Solubility of Iodoacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetonitrile (ICH₂CN) is a versatile reagent in organic synthesis, primarily utilized for the alkylation of nucleophiles. Its efficacy in synthetic transformations is often contingent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed protocol for experimental solubility determination, and illustrates a key synthetic pathway involving this compound. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility and provides the necessary tools for researchers to determine quantitative values in their own laboratory settings.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂H₂IN
Molecular Weight 166.95 g/mol [1][2]
Appearance Clear red to brown liquid
Density 2.307 g/mL at 25 °C[2]
Boiling Point 182-184 °C at 720 mmHg[2]
Refractive Index n20/D 1.574[2]

Qualitative Solubility of this compound

This compound exhibits a range of solubilities in common organic solvents. The available data is qualitative and is summarized in the table below. This information is critical for selecting appropriate solvent systems for reactions and purifications involving this compound.

SolventSolubility
AcetoneSoluble
BenzeneSoluble
Diethyl EtherSoluble
Alcohol (general)Soluble
ChloroformSlightly Soluble
MethanolSlightly Soluble
WaterSlightly Soluble
HexaneInsoluble

Experimental Protocol for Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed gravimetric method that can be employed to determine the solubility of this compound in various organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps (B75204) or sealed ampoules

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials for residue determination

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solute.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. This step should be performed quickly to minimize temperature changes and solvent evaporation.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Evaporate the solvent from the flask under reduced pressure or in a fume hood at a controlled temperature.

    • Once the solvent is completely removed, re-weigh the flask containing the this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

    • The solubility can be expressed in various units:

      • g/100 mL: (mass of residue in g / volume of sample in mL) * 100

      • mol/L: (mass of residue in g / molecular weight of this compound) / volume of sample in L

Safety Precautions: this compound is toxic and corrosive.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of this compound via the Finkelstein Reaction

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves a halogen exchange.[3][4][5][6][7] This SN2 reaction is driven to completion by the precipitation of the insoluble sodium salt in acetone.[6]

Finkelstein_Reaction Bromoacetonitrile BrCH₂CN (Bromoacetonitrile) This compound ICH₂CN (this compound) Bromoacetonitrile->this compound Acetone (solvent) NaI NaI (Sodium Iodide) NaI->this compound NaBr NaBr↓ (Sodium Bromide Precipitate)

Caption: Synthesis of this compound via the Finkelstein Reaction.

Mechanism of Action: Alkylation of Nucleophiles

This compound is an effective alkylating agent due to the good leaving group ability of the iodide ion and the electrophilic nature of the adjacent carbon atom. It reacts with nucleophiles via an SN2 mechanism.[8][9][10][11][12]

SN2_Alkylation Reactants Nu:⁻ (Nucleophile) ICH₂CN (this compound) TransitionState [Nu---CH₂(CN)---I]⁻ (Transition State) Reactants->TransitionState Backside Attack Products Nu-CH₂CN (Alkylated Product) I⁻ (Iodide Leaving Group) TransitionState->Products Bond Formation/ Bond Cleavage

Caption: General SN2 mechanism for the alkylation of a nucleophile by this compound.

References

An In-depth Technical Guide to the Reaction of Iodoacetonitrile with Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical applications of the reaction between iodoacetonitrile and cysteine residues. This compound, and its close analog iodoacetamide (B48618), are powerful alkylating agents widely employed in proteomics and drug development to selectively modify the thiol group of cysteine. This guide will delve into the core principles of this reaction, offering detailed experimental protocols and quantitative data to aid in its effective application.

The Core Reaction Mechanism: S-Alkylation of Cysteine

The reaction between this compound and cysteine is a classic bimolecular nucleophilic substitution (SN2) reaction. The key event is the attack of the nucleophilic thiolate anion of the cysteine side chain on the electrophilic α-carbon of this compound. This concerted step results in the displacement of the iodide leaving group and the formation of a stable thioether bond, yielding S-cyanomethylcysteine.

The reactivity of the cysteine thiol is highly dependent on its protonation state. The deprotonated thiolate form (S-) is a significantly stronger nucleophile than the protonated thiol (SH).[1] Consequently, the reaction rate is highly pH-dependent, with optimal reactivity typically observed at a pH above the pKa of the cysteine thiol group (around 8.5), where a significant population of the reactive thiolate exists.[2]

Below is a diagram illustrating the SN2 reaction mechanism.

Caption: SN2 reaction mechanism of cysteine with this compound.

Quantitative Data: Reaction Kinetics and Specificity

The efficiency of cysteine alkylation is critical for quantitative applications. While specific kinetic data for this compound is less abundant in the literature, extensive studies on the closely related iodoacetamide (IAA) provide a reliable proxy. The reaction is typically pseudo-first-order under conditions where the alkylating agent is in excess.

ReagentReaction TypeSecond-Order Rate Constant (k₂)Optimal pHKnown Side Reactions
Iodoacetamide (IAA) SN2 Alkylation~36 M⁻¹min⁻¹[1]7.5 - 8.5[2]Alkylation of Met, Lys, His, N-terminus[2][3]
Iodoacetanilide SN2 Alkylation~110 M⁻¹min⁻¹[1]~7.0[1]Not extensively documented, but likely similar to IAA
N-Ethylmaleimide (NEM) Michael AdditionHigh~7.0[2]Alkylation of Lys, His at alkaline pH; ring hydrolysis[2]
Chloroacetamide (CAA) SN2 AlkylationLower than IAA[2]AlkalineFewer off-target reactions than IAA[2]

Note: The reactivity of this compound is expected to be in a similar range to iodoacetamide. Side reactions, although less frequent than the primary reaction with cysteine, can occur with other nucleophilic amino acid residues, particularly at higher pH values and concentrations. Methionine, lysine, and histidine are the most common off-target residues.[2][3]

Experimental Protocols for Cysteine Alkylation

The following protocols provide a detailed methodology for the alkylation of cysteine residues in protein samples for mass spectrometry-based proteomics. These protocols are adapted from standard procedures for iodoacetamide and are directly applicable to this compound.

In-Solution Alkylation of Proteins

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

  • Protein extract in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Dithiothreitol (DTT) stock solution (e.g., 200 mM in water)

  • This compound (or Iodoacetamide) stock solution (e.g., 500 mM in buffer)

  • Quenching reagent (e.g., DTT or L-cysteine stock solution)

Procedure:

  • Reduction: Add DTT to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.[2]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound solution to a final concentration of 20-25 mM (a 2-2.5 fold excess over DTT). Incubate for 30-45 minutes at room temperature in the dark (iodo-compounds are light-sensitive).

  • Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Sample Processing: The protein sample is now ready for downstream processing, such as proteolytic digestion for mass spectrometry analysis.

In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Excised protein band(s) from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)

  • Acetonitrile (ACN)

Procedure:

  • Excision and Destaining: Excise the protein band(s) of interest and cut them into small pieces (~1x1 mm). Destain the gel pieces with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces with 100% ACN for 10-15 minutes and then dry them completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the reduction solution and incubate for 45-60 minutes at 56°C.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 30 minutes at room temperature in the dark.[4]

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with ACN.

  • Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding to in-gel digestion.

Below is a diagram of a typical in-solution proteomics workflow incorporating cysteine alkylation.

experimental_workflow start Protein Sample (e.g., Cell Lysate) reduction Reduction of Disulfide Bonds (with DTT) start->reduction alkylation Alkylation of Cysteines (with this compound) reduction->alkylation digestion Proteolytic Digestion (e.g., with Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis and Protein Identification lcms->data_analysis

Caption: A standard proteomics workflow highlighting the cysteine alkylation step.

Applications in Signaling and Redox Proteomics

The specific and irreversible nature of the cysteine alkylation by this compound makes it an invaluable tool for studying cysteine-based signaling and post-translational modifications (PTMs).

Quantitative Cysteine Reactivity Profiling: this compound-based reagents, often incorporating isotopic labels (e.g., iodoTMT reagents), are used to quantify the reactivity of cysteine residues across the proteome.[5][6] This approach, often termed "quantitative cysteine reactivity profiling" or "isoTOP-ABPP", can reveal changes in protein conformation, ligand binding, or the presence of oxidative PTMs that alter the accessibility or nucleophilicity of specific cysteines.[7]

For example, to study the effects of oxidative stress, a cell lysate can be divided into two samples: a control and one treated with an oxidizing agent. The reactive cysteines in each sample are then labeled with light and heavy isotopic versions of an iodoacetamide-based probe, respectively. By comparing the ratios of the light and heavy probes on each cysteine-containing peptide by mass spectrometry, one can identify which cysteines have been oxidized (and are therefore less reactive to the probe) in the treated sample.

The diagram below illustrates the logical workflow for identifying changes in cysteine oxidation state.

signaling_pathway cluster_control Control Sample cluster_treated Treated Sample (Oxidative Stress) control_lysate Cell Lysate control_label Label with 'Light' Iodo-Probe control_lysate->control_label combine Combine Samples control_label->combine treated_lysate Cell Lysate oxidative_stress Induce Oxidative Stress (e.g., with H₂O₂) treated_lysate->oxidative_stress treated_label Label with 'Heavy' Iodo-Probe oxidative_stress->treated_label Oxidized Cysteines are less reactive treated_label->combine digest Protein Digestion combine->digest lcms LC-MS/MS Analysis digest->lcms quantify Quantify Light/Heavy Ratios lcms->quantify

Caption: Workflow for quantitative analysis of cysteine oxidation using isotopic labeling.

This methodology has been instrumental in identifying novel regulatory cysteine residues involved in a myriad of cellular processes, from redox signaling to enzyme catalysis and drug binding. The reaction of this compound with cysteine provides a robust chemical foundation for these powerful proteomic techniques.

References

An In-depth Technical Guide to the Safe Handling of Iodoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. Iodoacetonitrile, a valuable building block in organic synthesis, presents significant health and safety risks that necessitate a thorough understanding of its properties and strict adherence to handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating quantitative data, detailed experimental protocols, and a logical workflow for risk management.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, corrosive properties, and is a combustible liquid.[1][2] The following tables summarize its key hazard classifications and physical properties.

Table 1: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Oral Toxicity3Toxic if swallowed[1][2]
Acute Dermal Toxicity3Toxic in contact with skin[1][2]
Acute Inhalation Toxicity3Toxic if inhaled[1][2]
Skin Corrosion/Irritation1B / 1Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Irritation1Causes serious eye damage[1][2]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[1][2]
Flammable liquids4Combustible liquid[1][2]
Table 2: Physical and Chemical Properties
PropertyValue
Molecular FormulaC₂H₂IN[3]
Molecular Weight166.95 g/mol [4]
AppearancePale red-brown to Yellow to Amber to Dark purple clear liquid[2][5]
Boiling Point182 - 184 °C @ 720 mmHg[2][6]
Flash Point86 °C / 186.8 °F (closed cup)[2]
Density2.307 g/mL at 25 °C[6]
Refractive Indexn20/D 1.574[6]
Storage Temperature2-8°C, in a cool and dark place[5]

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with this compound begins. The following workflow illustrates the logical steps for managing the risks associated with this substance.

G cluster_0 Risk Management Workflow for this compound cluster_1 Control Measures Hierarchy Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Evaluate Likelihood & Severity Control Measures Control Measures Risk Assessment->Control Measures Implement Controls Emergency Response Emergency Response Control Measures->Emergency Response Prepare for Failure Review and Refine Review and Refine Control Measures->Review and Refine Monitor Effectiveness Engineering Controls Engineering Controls Review and Refine->Hazard Identification Continuous Improvement Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE

Caption: Risk management workflow for this compound.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)
Control ParameterRecommended Specification
Engineering Controls Handle in a chemical fume hood.[1] Ensure eyewash stations and safety showers are close to the workstation.[1][2]
Eye/Face Protection Wear chemical safety goggles and a face shield (8-inch minimum). Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][7]
Skin Protection Wear protective gloves (inspect prior to use), and a flame-retardant antistatic protective clothing.[7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Hygiene Measures Wash hands before breaks and at the end of the workday. Immediately change contaminated clothing.[7]

Experimental Protocols

Safe Handling and Storage

Objective: To outline the standard operating procedure for the safe handling and storage of this compound to minimize exposure and prevent accidents.

Methodology:

  • Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) is readily available and has been reviewed.[3] Confirm that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Personal Protective Equipment: Don the appropriate PPE as specified in Table 3, including but not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.[1]

    • Avoid contact with skin and eyes. Do not breathe vapors or mist.[1][2]

    • Keep away from open flames, hot surfaces, and sources of ignition.[1][2]

    • Use non-sparking tools.

    • Do not eat, drink, or smoke when using this product.[2][3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage is between 2-8°C.[6]

    • Store locked up.[2][3]

    • Keep away from incompatible materials such as strong reducing agents.[1][2]

Spill Cleanup Protocol

Objective: To provide a safe and effective procedure for cleaning up spills of this compound.

Methodology:

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Remove all sources of ignition.[1][2]

    • Ensure adequate ventilation.

  • Containment:

    • For minor spills, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

    • Prevent the spill from entering drains.[3]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it into a suitable, closed container for disposal.[1][3]

    • Clean the spill area with soap and water.

  • Disposal:

    • Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[1]

First-Aid Procedures

Objective: To provide immediate first-aid measures in the event of exposure to this compound.

Methodology:

  • General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

  • Inhalation:

    • Move the victim to fresh air.[2][3]

    • If not breathing, give artificial respiration.[3]

    • Keep the victim warm and at rest.

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[1][2]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • Ingestion:

    • Do NOT induce vomiting.[2][3]

    • Clean mouth with water and drink plenty of water afterwards.[1]

    • Never give anything by mouth to an unconscious person.[3]

Firefighting and Reactivity

Table 4: Firefighting Measures
AspectInstruction
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Specific Hazards Combustible material.[1] Containers may explode when heated.[1][2] Vapors may form explosive mixtures with air.
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide.[1][2]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]

This compound is stable under normal conditions.[1][2] Hazardous polymerization will not occur.[1][2] Avoid strong reducing agents.[1][2]

Transport Information

Proper shipping and transport of this compound are critical to prevent incidents outside of the laboratory.

Table 5: Transport Regulations
RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT UN3276NITRILES, LIQUID, TOXIC, N.O.S. (this compound)6.1II[2]
TDG UN3276NITRILES, LIQUID, TOXIC, N.O.S.6.1II[2]
IATA UN3276NITRILES, LIQUID, TOXIC, N.O.S.6.1II
IMDG/IMO UN3276NITRILES, LIQUID, TOXIC, N.O.S.6.1II

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet before working with this or any other hazardous chemical.

References

Iodoacetonitrile: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetonitrile (ICH₂CN) is a reactive organic compound utilized in various synthetic chemical processes, including as an alkylating agent in the development of pharmaceutical compounds. Its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability of this compound and outlines recommended storage and handling conditions to ensure its integrity for research and development applications. The information is compiled from material safety data sheets, supplier recommendations, and general chemical principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its stability and reactivity.

PropertyValue
Molecular Formula C₂H₂IN
Molecular Weight 166.95 g/mol
Appearance Clear red to brown liquid
Boiling Point 182-184 °C at 720 mmHg
Density 2.307 g/mL at 25 °C
Refractive Index n20/D 1.574
Flash Point 86 °C (187 °F)[1]
Solubility Soluble in benzene, alcohol, acetone, and ether. Slightly soluble in water. Insoluble in hexane.[1][2]

Stability Profile

This compound is a reactive molecule susceptible to degradation under various environmental conditions. Proper storage is crucial to maintain its purity and reactivity.

Thermal Stability
Photostability

This compound is explicitly noted as being light-sensitive[1][2][3]. Exposure to light, particularly UV radiation, can induce decomposition. The carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and lead to a variety of degradation products. It is imperative to store this compound in amber or opaque containers to protect it from light.

Aqueous Stability and Hydrolysis

This compound is slightly soluble in water[1][2]. In aqueous solutions, it is susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the carbon-iodine bond can undergo nucleophilic substitution by water or hydroxide (B78521) ions, especially under neutral to basic conditions, to form hydroxyacetonitrile and iodide ions. The rate of hydrolysis is expected to be dependent on pH and temperature.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from multiple chemical suppliers.

ParameterRecommendation
Temperature 2-8°C
Light Store in the dark; use amber or opaque containers[1][2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air exposure.
Container Tightly sealed, chemically resistant containers.

Handling and Personal Protective Equipment (PPE)

Due to its reactivity and potential toxicity, appropriate handling procedures and personal protective equipment are essential.

  • Engineering Controls : Handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment :

    • Eye Protection : Chemical safety goggles or a face shield.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection : Laboratory coat and appropriate protective clothing.

    • Respiratory Protection : If working with larger quantities or in situations where ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.

Experimental Protocols for Stability Assessment (General Guidance)

While specific, validated stability-indicating analytical methods for this compound are not widely published, a general approach based on standard pharmaceutical practices can be adopted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

  • Methodology :

    • Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile (B52724), water).

    • Expose the solutions to stress conditions:

      • Acidic Hydrolysis : 0.1 M HCl at elevated temperature (e.g., 60°C).

      • Basic Hydrolysis : 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidative Degradation : 3% H₂O₂ at room temperature.

      • Thermal Degradation : Heat the solid or a solution at a high temperature (e.g., 80°C).

      • Photodegradation : Expose a solution to UV light (e.g., 254 nm or 365 nm) and visible light.

    • Analyze the stressed samples at various time points using a suitable analytical method.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for monitoring the stability of small organic molecules.

  • Proposed HPLC Method Parameters :

    • Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

    • Injection Volume : 10 µL.

    • Column Temperature : 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The goal is to achieve baseline separation of the this compound peak from all potential degradation product peaks.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G This compound Handling and Storage Workflow A Receive this compound B Verify Container Integrity A->B C Store at 2-8°C in a Dark Location B->C D Use in Fume Hood with Appropriate PPE C->D For Use E Dispense Small Quantities for Use D->E H Dispose of Waste Properly D->H After Use F Reseal Container Tightly Under Inert Gas E->F G Return to Storage F->G

Caption: Workflow for handling and storing this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The following diagram illustrates these potential reactions.

G Potential Degradation Pathways of this compound IAN This compound (ICH₂CN) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) IAN->Hydrolysis Photolysis Photolysis (UV/Vis Light) IAN->Photolysis Nucleophilic_Sub Nucleophilic Substitution (e.g., OH⁻) IAN->Nucleophilic_Sub IAA Iodoacetic Acid (ICH₂COOH) Hydrolysis->IAA IAM Iodoacetamide (ICH₂CONH₂) Hydrolysis->IAM Radicals Radical Intermediates (•CH₂CN + I•) Photolysis->Radicals HAN Hydroxyacetonitrile (HOCH₂CN) Nucleophilic_Sub->HAN

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily affected by temperature and light. Strict adherence to the recommended storage conditions of 2-8°C in a dark, dry, and inert environment is critical for maintaining its quality. Researchers and drug development professionals must employ appropriate handling procedures to ensure both the integrity of the compound and personnel safety. While specific degradation kinetics and product profiles are not extensively documented in publicly available literature, understanding its potential degradation pathways allows for the development of robust analytical methods to monitor its stability over time.

References

Potential applications of iodoacetonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Iodoacetonitrile in Organic Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ICH₂CN) is a highly reactive and versatile organic reagent. Characterized by the presence of a nitrile group and a carbon-iodine bond, it serves as a potent electrophile in a variety of chemical transformations. The iodine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This enhanced reactivity, compared to its chloro- and bromo- analogs, allows this compound to participate in a diverse range of reactions, establishing it as a valuable building block for introducing the cyanomethyl (-CH₂CN) moiety and for constructing complex molecular architectures, including various heterocycles. This guide provides an in-depth overview of its primary applications, supported by experimental data and protocols.

Core Applications of this compound

The utility of this compound in organic synthesis is centered on its electrophilic nature and its participation in radical processes. The primary applications can be categorized as follows:

  • Alkylation of Nucleophiles (Cyanomethylation)

  • Radical Reactions

  • Reformatsky-Type Reactions

  • Synthesis of Heterocyclic Scaffolds

Alkylation of Nucleophiles

The most prevalent application of this compound is the alkylation of a wide array of nucleophiles. This Sɴ2 reaction provides a direct and efficient method for introducing the cyanomethyl group, a valuable synthon that can be further elaborated into other functional groups such as carboxylic acids, amines, and ketones.

G

Figure 1. General workflow for nucleophilic alkylation using this compound.

This compound reacts readily with nitrogen, oxygen, sulfur, and carbon nucleophiles.

  • N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be effectively alkylated.

  • O-Alkylation: Alcohols and phenols can be converted to their corresponding cyanomethyl ethers, although this application is less common than N-alkylation due to the competitive basicity of alkoxides.

  • S-Alkylation: Thiols and thiophenols are excellent nucleophiles and react efficiently to form cyanomethyl thioethers.[1]

  • C-Alkylation: Soft carbon nucleophiles, such as enolates derived from esters or β-dicarbonyl compounds, can be alkylated to form new carbon-carbon bonds.[1]

Table 1: Selected Examples of Nucleophilic Alkylation Reactions

Nucleophilic SubstrateBase / ConditionsSolventProductYield (%)
2,6-PiperidinedimethanolTriethylamine (Et₃N)DMFN,N'-bis(cyanomethyl)-2,6-piperidinedimethanol derivative53
Ruthenium-Thiazine-Thione Complex--S-alkylated Ruthenium Complex-
Methyl Ester Enolate--α-Cyanomethylated Ester-
Alkynyl-trialkylborate--γ-Oxo-nitrile (after oxidation)-
Radical Reactions

Recent advancements have highlighted the utility of this compound in radical chemistry. The weak C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate the cyanomethyl radical (•CH₂CN), which can participate in various addition reactions.

A key application is the Atom-Transfer Radical Addition (ATRA) to unsaturated systems like alkenes and alkynes.[2] Under visible-light photocatalysis, this compound adds across double or triple bonds. Depending on the substrate, this can lead to either iodoalkylation or hydro-cyanoalkylation products.[2]

G

Figure 2. Simplified workflow for the radical addition of this compound.
Reformatsky-Type Reactions

This compound can be employed in Reformatsky-type reactions, which traditionally involve the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3] In this variation, this compound reacts with zinc to form an organozinc intermediate, often referred to as a Reformatsky enolate. This nucleophilic species then adds to aldehydes or ketones to produce β-hydroxynitriles after acidic workup. These products are valuable intermediates, as the β-hydroxynitrile moiety can be readily converted to α,β-unsaturated nitriles or other functional groups.

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles.[1] The typical strategy involves an initial Sɴ2 reaction where this compound alkylates a substrate, introducing the cyanomethyl group. This newly installed group then participates in a subsequent intramolecular cyclization step to form the heterocyclic ring. For example, it has been used in an efficient sequence to prepare 2-(3-pyridyl)maleimide, a compound of interest in medicinal chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction[4]

This protocol describes the preparation of this compound from bromoacetonitrile.

G

Figure 3. Experimental workflow for the synthesis of this compound.

Materials:

  • Bromoacetonitrile (BrCH₂CN, 3.77 g, 31.4 mmol)

  • Sodium iodide (NaI, 4.71 g, 31.4 mmol)

  • Acetone (B3395972)

Procedure:

  • A solution of sodium iodide in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Bromoacetonitrile is added dropwise to the stirred solution at room temperature.

  • A precipitate of sodium bromide (NaBr) forms within minutes, indicating the halogen exchange has occurred.

  • The reaction mixture is stirred for a designated period (e.g., 1-2 hours) to ensure completion.

  • The precipitated sodium bromide is removed by filtration.

  • The acetone filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product, this compound.

  • The crude yield is typically quantitative (100%).[4] The product is often used directly in subsequent steps without further purification.

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for the cyanomethylation of a primary or secondary amine.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq per amine group)

  • Tertiary amine base (e.g., Triethylamine, Et₃N, 1.2 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

  • The amine substrate is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • The tertiary amine base is added to the solution.

  • This compound is added, typically dropwise, at room temperature or 0 °C.

  • The reaction is stirred and monitored by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed. The reaction may require gentle heating depending on the reactivity of the amine.

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the pure N-cyanomethylated product.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: It causes severe skin burns and eye damage.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Avoid breathing vapors or mist.

  • Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its high reactivity as an electrophile makes it the reagent of choice for introducing the cyanomethyl group onto a wide range of nucleophiles. Furthermore, its growing application in radical-mediated transformations and its utility as a building block for complex heterocyclic systems underscore its importance. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this compound opens up efficient synthetic routes to a multitude of valuable chemical entities.

References

Iodoacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of iodoacetonitrile, a versatile reagent in organic synthesis and a potential tool in chemical biology and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity, particularly with biological nucleophiles.

Core Properties of this compound

This compound (ICH₂CN), also known as cyanoiodomethane, is a valuable building block in organic chemistry. Its key physical and chemical properties are summarized below.

PropertyValueReference
Chemical Formula C₂H₂IN[1][2][3]
Molecular Weight 166.95 g/mol [3][4][5]
CAS Number 624-75-9[1][4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 182-184 °C/720 mmHg (lit.)[5]
Density 2.307 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.574 (lit.)[5]
Solubility Soluble in benzene, alcohol, acetone (B3395972), ether. Slightly soluble in water. Insoluble in hexane.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves a halogen exchange.[1][2]

Experimental Protocol: Finkelstein Reaction

Materials:

Procedure:

  • Dissolve sodium iodide (4.71 g, 0.031 mmol) in acetone with stirring.[1][2]

  • Add bromoacetonitrile (3.77 g, 0.0314 mmol) dropwise to the acetone solution.[1][2]

  • Observe the formation of a precipitate (sodium bromide, NaBr) within a few minutes, indicating the progression of the halogen exchange reaction.[1][2]

  • After the reaction is complete, remove the sodium bromide precipitate by filtration.[1][2]

  • Evaporate the acetone from the filtrate under vacuum to yield the crude this compound product. This reaction typically results in a high yield.[1][2]

Finkelstein_Reaction_Workflow reagents Bromoacetonitrile + Sodium Iodide in Acetone reaction Stirring at Room Temperature reagents->reaction Initiate Reaction precipitation Precipitation of Sodium Bromide reaction->precipitation Reaction Progress filtration Filtration precipitation->filtration Separate Precipitate evaporation Evaporation of Acetone filtration->evaporation Remove Solvent product This compound (Crude Product) evaporation->product Isolate Product

Finkelstein Reaction Workflow for this compound Synthesis.

Reactivity with Thiols: A Gateway to Biological Applications

This compound is a potent electrophile and readily reacts with nucleophiles. Its reactivity with thiol groups, such as those found in the amino acid cysteine, is of particular interest in the context of chemical biology and drug development. This reactivity is analogous to that of iodoacetamide (B48618), a well-established reagent for alkylating cysteine residues in proteins for proteomic studies.[4][6][7]

The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the thiol group of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage.[8] This covalent modification can be used to label proteins, inhibit enzyme activity, or probe the role of specific cysteine residues in biological processes.

Experimental Protocol: Alkylation of Protein Thiols

This protocol is adapted from standard procedures for protein alkylation using iodoacetamide and can be applied to investigate the reactivity of this compound.

Materials:

  • Protein sample containing cysteine residues

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT) for reduction of disulfide bonds

  • This compound

  • Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

Procedure:

  • Dissolve the protein sample in Tris-HCl buffer.

  • To reduce disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

  • Add this compound to a final concentration of 50 mM. The reaction should be performed in the dark to minimize the formation of iodine.

  • Incubate for 1 hour at room temperature.

  • Quench the reaction by adding a quenching reagent to consume any unreacted this compound.

  • The alkylated protein sample can then be analyzed by techniques such as mass spectrometry to identify the modified cysteine residues.

Thiol_Alkylation_Mechanism Protein_SH Protein-SH (Cysteine Residue) Alkylated_Protein Protein-S-CH₂-CN (Alkylated Cysteine) Protein_SH->Alkylated_Protein Sɴ2 Attack This compound I-CH₂-CN (this compound) This compound->Alkylated_Protein Iodide I⁻ (Iodide Ion)

Sɴ2 Reaction of this compound with a Protein Thiol Group.

Applications in Drug Development and Research

The ability of this compound to selectively modify cysteine residues makes it a valuable tool for:

  • Target Identification and Validation: Identifying cysteine-containing proteins that are crucial for disease pathways.

  • Covalent Inhibitor Design: Developing drugs that form a permanent covalent bond with their target protein, potentially leading to increased potency and duration of action.

  • Proteomics: Labeling and identifying proteins in complex biological samples.

Recent studies on haloacetonitriles have highlighted that their toxicity is linked to their reactivity with protein thiols.[8] Understanding the specific reaction mechanisms between this compound and biologically relevant thiols, such as glutathione, is crucial for elucidating its potential toxicological profile and for designing safer, more effective therapeutic agents.[8]

This technical guide provides a foundational understanding of this compound for researchers. Further investigation into its biological activities and applications is warranted and holds promise for advancing chemical biology and drug discovery.

References

Iodoacetonitrile suppliers and purchasing options

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the procurement and handling of iodoacetonitrile is crucial for researchers, scientists, and drug development professionals to ensure both safety and experimental success. This guide outlines key considerations for sourcing this chemical, presents a comparative overview of prominent suppliers, and details an experimental protocol for its use in alkylation reactions.

Sourcing and Procurement of this compound

The acquisition of this compound requires careful consideration of supplier reputation, product purity, and available quantities. Researchers should prioritize suppliers with a strong track record in providing high-quality chemical reagents and who offer comprehensive documentation, including Certificates of Analysis (CoA).

A comparative summary of several key suppliers is provided in the table below. This data is intended to be a representative sample and may not be exhaustive. Researchers are encouraged to conduct their own inquiries to identify the most suitable supplier for their specific needs.

SupplierProduct Number (Example)PurityAvailable Quantities
Supplier A12345>98%1g, 5g, 25g
Supplier B67890>99% (GC)500mg, 2.5g, 10g
Supplier CABCDE>97.0%1g, 10g, 50g

Experimental Protocol: Alkylation of a Thiol with this compound

This section details a general protocol for the S-alkylation of a thiol-containing compound using this compound. This reaction is a common application of this compound in the synthesis of molecules relevant to drug discovery.

Materials:

  • Thiol-containing substrate

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiol-containing substrate (1.0 eq) and dissolve it in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution.

  • Alkylation: While stirring vigorously, add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved, the following diagrams, created using the DOT language, illustrate a typical procurement workflow and the experimental procedure described above.

G cluster_procurement Procurement Workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Chemical Requirement Request Quotes Request Quotes Search Suppliers->Request Quotes Identify Potential Vendors Evaluate Options Evaluate Options Request Quotes->Evaluate Options Receive Pricing & Purity Select Supplier Select Supplier Evaluate Options->Select Supplier Compare CoA & Lead Time Place Order Place Order Select Supplier->Place Order Internal Approval Receive & Verify Receive & Verify Place Order->Receive & Verify Goods Receipt

Caption: A typical workflow for the procurement of chemical reagents.

G cluster_experiment Alkylation Experimental Workflow Reaction Setup Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Inert Atmosphere Alkylation Alkylation Base Addition->Alkylation Add K₂CO₃ Reaction Monitoring Reaction Monitoring Alkylation->Reaction Monitoring Add this compound Workup Workup Reaction Monitoring->Workup TLC/LC-MS Purification Purification Workup->Purification Quench & Extract Product Product Purification->Product Column Chromatography

Caption: A step-by-step workflow for the alkylation experiment.

Iodoacetonitrile in Chemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoacetonitrile (ICH₂CN) is a versatile and highly reactive reagent that has carved a significant niche in modern chemical research and drug discovery. Its utility as a potent electrophile and a building block for various molecular scaffolds makes it an invaluable tool for organic chemists and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and diverse applications, with a focus on detailed experimental protocols and the visualization of key processes.

Core Chemical and Physical Properties

This compound is a light-sensitive, clear red to brown liquid.[1][2] Due to its reactivity, it is typically stored at 2-8°C.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 624-75-9[1][3]
Molecular Formula C₂H₂IN[1][4]
Molecular Weight 166.95 g/mol [1][3][4]
Boiling Point 182-184 °C/720 mmHg[1][2][3]
Density 2.307 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.574[1][3]
Solubility Soluble in benzene, alcohol, acetone (B3395972), ether. Slightly soluble in water. Insoluble in hexane.[1][5]
Flash Point 86 °C (187 °F)[1][3]
EINECS Number 210-860-0[3]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Finkelstein reaction, which involves the halogen exchange of a less reactive haloacetonitrile, typically bromoacetonitrile (B46782), with an iodide salt.[1][6]

Detailed Experimental Protocol: Finkelstein Reaction

This protocol details the synthesis of this compound from bromoacetonitrile and sodium iodide.

Materials:

  • Bromoacetonitrile (BrCH₂CN)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.0 equivalent) in anhydrous acetone.

  • Stir the solution at room temperature.

  • Add bromoacetonitrile (1.05 equivalents) dropwise to the stirred solution of sodium iodide in acetone using a dropping funnel.[1][6]

  • A precipitate of sodium bromide (NaBr) will form within a few minutes, indicating the progression of the halogen exchange reaction.[1][6]

  • Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.

  • After the reaction is complete, remove the sodium bromide precipitate by filtration.[1][6]

  • Wash the precipitate with a small amount of acetone to recover any remaining product.

  • Combine the filtrate and the washings.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.[1][6] The crude product can often be used directly in subsequent reactions or purified further by distillation under reduced pressure. A crude yield of up to 100% has been reported.[6]

Finkelstein_Reaction Bromoacetonitrile Bromoacetonitrile (BrCH₂CN) Reaction Finkelstein Reaction Bromoacetonitrile->Reaction NaI Sodium Iodide (NaI) NaI->Reaction Acetone Acetone (Solvent) Acetone->Reaction This compound This compound (ICH₂CN) Reaction->this compound NaBr Sodium Bromide (NaBr) (Precipitate) Reaction->NaBr

A simplified workflow of the Finkelstein reaction for the synthesis of this compound.

Applications in Chemical Research and Drug Development

This compound's reactivity makes it a valuable reagent in a multitude of chemical transformations, particularly in the synthesis of complex molecules and the modification of biomolecules.

Alkylation of Nucleophiles and Cysteine Modification

This compound is a potent alkylating agent, readily reacting with a variety of nucleophiles, including thiols, amines, and carbanions.[5] This reactivity is particularly exploited in proteomics and drug development for the specific modification of cysteine residues in proteins and peptides. The sulfhydryl group of cysteine is a strong nucleophile that readily displaces the iodide from this compound, forming a stable thioether linkage. This modification is crucial for various applications, including:

  • Peptide Mapping and Proteomics: Alkylation of cysteine residues prevents the formation of disulfide bonds and ensures the homogeneity of peptide fragments for mass spectrometry analysis.[7]

  • Bioconjugation: Attaching probes, tags, or other functionalities to proteins via cysteine residues.

  • Enzyme Inhibition: Irreversibly modifying active site cysteines to inhibit enzyme function.

This protocol provides a general procedure for the alkylation of a cysteine-containing peptide with this compound for subsequent LC-MS analysis.

Materials:

  • Cysteine-containing peptide

  • This compound (ICH₂CN)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if the peptide has disulfide bonds)

  • Ammonium (B1175870) bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • LC-MS system

Procedure:

  • Reduction (if necessary): If the peptide contains disulfide bonds, dissolve it in ammonium bicarbonate buffer and add DTT or TCEP to a final concentration of 10 mM. Incubate at 56 °C for 30 minutes.

  • Alkylation: Cool the solution to room temperature. Add a freshly prepared solution of this compound in acetonitrile to the peptide solution to a final concentration of 55 mM.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes. The reaction is performed in the dark to prevent the light-induced decomposition of this compound.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM to react with any excess this compound.

  • Sample Preparation for LC-MS: Acidify the reaction mixture with formic acid to a final concentration of 0.1%. The sample is now ready for injection into the LC-MS system.

  • LC-MS Analysis: Analyze the sample by reverse-phase liquid chromatography coupled to a mass spectrometer to confirm the modification of the cysteine residue(s). The mass of the peptide will increase by 40.02 Da for each alkylated cysteine residue.

Cysteine_Alkylation cluster_workflow Experimental Workflow Peptide_SH Peptide with reduced Cysteine (-SH) Alkylation Nucleophilic Substitution (SN2) Peptide_SH->Alkylation This compound This compound (ICH₂CN) This compound->Alkylation Alkylated_Peptide Alkylated Peptide (-S-CH₂CN) Alkylation->Alkylated_Peptide Iodide Iodide Ion (I⁻) Alkylation->Iodide Reduction 1. Reduction of Disulfide Bonds (optional) Alkylation_Step 2. Addition of This compound Reduction->Alkylation_Step Incubation 3. Incubation (dark, RT) Alkylation_Step->Incubation Quenching 4. Quenching (excess thiol) Incubation->Quenching LCMS 5. LC-MS Analysis Quenching->LCMS

Reaction scheme and workflow for cysteine alkylation using this compound.
Wittig and Reformatsky Reactions

This compound can participate in classic carbon-carbon bond-forming reactions like the Wittig and Reformatsky reactions, providing access to α,β-unsaturated nitriles and β-hydroxynitriles, respectively. These products are valuable intermediates in organic synthesis.

Materials:

  • Triphenylphosphine (B44618) (PPh₃)

  • This compound (ICH₂CN)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMF)

  • Aldehyde or ketone

  • Standard workup and purification reagents

Procedure:

  • Phosphonium (B103445) Salt Formation: In a flame-dried, nitrogen-flushed flask, dissolve triphenylphosphine (1.0 eq) in an anhydrous solvent. Add this compound (1.0 eq) and stir the mixture, likely with heating, to form the cyanomethyltriphenylphosphonium iodide salt.

  • Ylide Generation: Cool the suspension of the phosphonium salt and add a strong base (1.0 eq) dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide in situ.

  • Reaction with Carbonyl: To the ylide solution, add the aldehyde or ketone (1.0 eq) dropwise at the same low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the α,β-unsaturated nitrile.

The Reformatsky reaction involves the reaction of an organozinc reagent, formed from an α-haloester or related compound, with a carbonyl compound.[3][9] This adapted protocol describes the reaction of this compound with a ketone.

Materials:

  • This compound (ICH₂CN)

  • Activated zinc dust

  • A ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Iodine (catalytic amount)

  • Standard workup and purification reagents

Procedure:

  • Activation of Zinc: In a flame-dried, nitrogen-flushed flask, add activated zinc dust and a crystal of iodine. Heat the flask gently until the iodine vapor is visible, then cool to room temperature.

  • Formation of Organozinc Reagent: Add anhydrous solvent to the activated zinc. Add a solution of this compound (1.1 eq) and the ketone (1.0 eq) in the same solvent dropwise to the zinc suspension.

  • Reaction: Gently heat the reaction mixture to initiate the reaction. Once initiated, the reaction is often exothermic. Maintain a gentle reflux for 1-2 hours after the initial exotherm subsides.

  • Workup and Purification: Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting β-hydroxynitrile by column chromatography.

CC_Bond_Formation cluster_wittig Wittig Reaction cluster_reformatsky Reformatsky Reaction IAN_W This compound Ylide Phosphorus Ylide [Ph₃P=CHCN] IAN_W->Ylide PPh3_W Triphenylphosphine PPh3_W->Ylide Base_W Strong Base Base_W->Ylide Carbonyl_W Aldehyde/Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Carbonyl_W->Unsaturated_Nitrile Ylide->Unsaturated_Nitrile IAN_R This compound Organozinc Organozinc Reagent [IZnCH₂CN] IAN_R->Organozinc Zinc Activated Zinc Zinc->Organozinc Carbonyl_R Aldehyde/Ketone Hydroxy_Nitrile β-Hydroxynitrile Carbonyl_R->Hydroxy_Nitrile Organozinc->Hydroxy_Nitrile

Conceptual overview of Wittig and Reformatsky reactions involving this compound.
Synthesis of Nitrogen Heterocycles

This compound serves as a valuable C2 synthon in the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[10] Examples include the synthesis of substituted pyridines and triazoles.

This protocol outlines a representative multi-step synthesis of a 1,4,5-trisubstituted-1,2,3-triazole, where this compound can be envisioned as a precursor to a key intermediate. This is based on general principles of triazole synthesis.[9][10][11]

Materials:

  • This compound

  • Sodium azide (B81097)

  • Terminal alkyne

  • Organic halide

  • Copper(I) catalyst (e.g., CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • Step 1: Synthesis of Cyanomethyl Azide: React this compound with sodium azide in a suitable solvent like DMF to produce cyanomethyl azide. This is a nucleophilic substitution reaction.

  • Step 2: [3+2] Cycloaddition (Click Chemistry): In a separate flask, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) by reacting the in-situ generated cyanomethyl azide with a terminal alkyne in the presence of a copper(I) catalyst and a base. This will form a 1,4-disubstituted-1,2,3-triazole with a cyanomethyl group at the 1-position.

  • Step 3: Further Functionalization (optional): The nitrile group can be further elaborated. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the introduction of additional diversity.

Triazole_Synthesis IAN This compound Step1 Step 1: Nucleophilic Substitution IAN->Step1 NaN3 Sodium Azide NaN3->Step1 CyanomethylAzide Cyanomethyl Azide Step1->CyanomethylAzide Step2 Step 2: [3+2] Cycloaddition CyanomethylAzide->Step2 Alkyne Terminal Alkyne Alkyne->Step2 Cu_catalyst Cu(I) Catalyst Cu_catalyst->Step2 DisubstitutedTriazole 1,4-Disubstituted-1,2,3-triazole Step2->DisubstitutedTriazole Step3 Step 3: Further Functionalization (e.g., Hydrolysis) DisubstitutedTriazole->Step3 TrisubstitutedProduct Functionalized Triazole Step3->TrisubstitutedProduct

A representative multi-step synthesis of a functionalized triazole using this compound as a precursor.
Role in the Synthesis of Bioactive Molecules

This compound is a building block in the synthesis of various biologically active compounds, including potential anticancer, antiviral, and kinase inhibitor drugs.

  • Anticancer Agents: The cyanomethyl group introduced by this compound can be a key pharmacophore or a handle for further molecular elaboration in the synthesis of novel anticancer agents.[12][13]

  • Antiviral Compounds: this compound can be used to construct heterocyclic systems that are core structures in many antiviral drugs.[14]

  • Kinase Inhibitors: As a precursor in the synthesis of scaffolds like pyrrolo[2,3-d]pyrimidines, this compound plays a role in the development of Janus kinase (JAK) inhibitors, which are important in treating autoimmune diseases.[5]

Janus kinases (JAKs) are a family of tyrosine kinases that are crucial for signaling downstream of cytokine receptors. The JAK-STAT signaling pathway is a key regulator of the immune system. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. The synthesis of JAK inhibitors, such as Tofacitinib, often involves heterocyclic cores that can be constructed using building blocks derived from or related to this compound. By inhibiting JAKs, these drugs can modulate the immune response.

JAK_STAT_Pathway cluster_inhibition Inhibition by JAK Inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibition

Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Applications in Radiolabeling and Photoaffinity Labeling

The reactivity of this compound and its derivatives makes them suitable for the introduction of labels for imaging and target identification studies.

  • Radiolabeling: The iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create radiolabeled probes for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, as well as in vitro assays.[15][16]

  • Photoaffinity Labeling: this compound can be incorporated into the synthesis of photoaffinity probes. These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with a target protein, allowing for the identification of binding partners.[2][17]

Photoaffinity_Labeling Probe_Synthesis 1. Synthesize Photoaffinity Probe (containing a photoreactive group and a tag, e.g., biotin) Incubation 2. Incubate Probe with Target Protein Probe_Synthesis->Incubation UV_Irradiation 3. UV Irradiation to form covalent bond Incubation->UV_Irradiation Lysis_Enrichment 4. Cell Lysis and Affinity Enrichment (e.g., Streptavidin beads) UV_Irradiation->Lysis_Enrichment MS_Analysis 5. Mass Spectrometry Analysis to Identify Target Protein Lysis_Enrichment->MS_Analysis

A general experimental workflow for photoaffinity labeling.

Safety and Handling

This compound is a toxic and corrosive compound.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It is also light-sensitive and should be stored accordingly.[1]

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis and chemical biology. Its ability to act as a potent alkylating agent and a building block for complex molecular architectures makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and visual representations of important chemical processes. As the demand for novel therapeutics and a deeper understanding of biological systems continues to grow, the utility of this compound in enabling these discoveries is set to expand even further.

References

Methodological & Application

Protocol for Protein Alkylation: A Guide to Cysteine Modification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protein Alkylation in Proteomics

In the field of proteomics, the accurate identification and quantification of proteins are paramount. A key step in achieving this is the effective preparation of protein samples for mass spectrometry analysis. Protein alkylation is a fundamental chemical modification technique employed to irreversibly block reactive cysteine residues.[1][2] Cysteine's thiol groups (-SH) are highly nucleophilic and can form disulfide bonds, which contribute to the complex three-dimensional structure of proteins.[1] These disulfide bonds can hinder enzymatic digestion and interfere with the consistent generation of peptides, thereby compromising the reliability and coverage of proteomic analyses.

The standard workflow involves the reduction of disulfide bonds to free thiols, followed by alkylation to prevent their re-formation.[3] While various alkylating agents are available, iodoacetamide (B48618) (IAA) is the most ubiquitously used due to its high reactivity and well-documented performance.[4] This document provides detailed protocols for protein alkylation using iodoacetamide and offers insights into the selection of appropriate alkylating agents.

Note on Iodoacetonitrile: While the query specified this compound, a thorough review of scientific literature reveals that it is not a commonly used reagent for protein alkylation in proteomics. Its properties suggest it can alkylate nucleophiles, but established protocols and quantitative data for its use in protein chemistry are lacking.[1][5] It is highly probable that "iodoacetamide" was the intended reagent, and therefore, the following protocols and data are based on the extensive and validated use of iodoacetamide.

Comparative Analysis of Common Alkylating Agents

The choice of an alkylating agent can significantly impact the outcome of a proteomics experiment. Factors to consider include reactivity, specificity, and potential side reactions. The following table summarizes the properties of several common alkylating agents.

FeatureIodoacetamide (IAA)This compoundChloroacetamide (CAA)N-ethylmaleimide (NEM)
Primary Target Cysteine ThiolsCysteine Thiols (presumed)Cysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationSN2 Alkylation (presumed)SN2 AlkylationMichael Addition
Relative Reactivity HighNot established in proteomicsLower than IAAHigh
Optimal pH 7.5 - 8.5Not establishedAlkaline~7.0
Specificity Good, with some known side reactionsNot establishedHigher specificity than IAAMore thiol-selective than IAA
Known Side Reactions Alkylation of Met, Lys, His, N-terminusNot establishedFewer off-target reactions than IAAAlkylation of Lys, His at alkaline pH; ring hydrolysis
Quantitative Use Widely used, including isotopic versionsNot establishedCan be usedCan be used

Experimental Protocols for Protein Alkylation with Iodoacetamide

Two primary protocols are provided below: one for alkylation of proteins in-solution and another for in-gel alkylation, which is used for proteins separated by gel electrophoresis.

Protocol 1: In-Solution Protein Alkylation

This method is suitable for complex protein mixtures, such as cell lysates or purified protein samples, prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 500 mM Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution

  • Alkylating agent: 500 mM Iodoacetamide (IAA) stock solution (freshly prepared in water or buffer and protected from light)

  • Quenching reagent: 500 mM DTT stock solution

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

Procedure:

  • Reduction:

    • To your protein solution, add the reducing agent (DTT or TCEP) to a final concentration of 5 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce the disulfide bonds. For TCEP, incubation can be done at room temperature for 20 minutes.[6]

  • Cooling:

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the freshly prepared iodoacetamide solution to a final concentration of 10-15 mM.[6]

    • Incubate for 30 minutes at room temperature in the dark.[6]

  • Quenching:

    • To stop the alkylation reaction, add DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M before adding a protease like trypsin.

Protocol 2: In-Gel Protein Alkylation

This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis and visualized by staining (e.g., Coomassie).

Materials:

  • Excised protein band(s) from a stained gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate)

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM Iodoacetamide in 100 mM ammonium bicarbonate (freshly prepared and protected from light)[7]

  • Wash solution: 100 mM ammonium bicarbonate

  • Dehydration solution: Acetonitrile

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest from the gel using a clean scalpel.

    • Cut the gel piece into small cubes (approximately 1x1 mm).

    • Wash the gel pieces with the destaining solution until the stain is removed.

  • Reduction:

    • Remove the destaining solution and add the reducing solution to completely cover the gel pieces.

    • Incubate at 56°C for 45-60 minutes.

  • Cooling:

    • Cool the sample to room temperature.

  • Alkylation:

    • Remove the reducing solution and immediately add the freshly prepared iodoacetamide solution.

    • Incubate for 45 minutes at room temperature in the dark.[7]

  • Washing and Dehydration:

    • Remove the alkylation solution and wash the gel pieces with the wash solution for 10 minutes.

    • Dehydrate the gel pieces by adding acetonitrile and incubating until the gel pieces turn white and shrink.

    • Dry the gel pieces in a vacuum centrifuge before proceeding to in-gel digestion.

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context of cysteine modification, the following diagrams are provided.

experimental_workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_digestion Digestion protein Protein with Disulfide Bonds reduced_protein Reduced Protein with Free Thiols protein->reduced_protein DTT or TCEP alkylated_protein Alkylated Protein reduced_protein->alkylated_protein Iodoacetamide peptides Peptides for Mass Spectrometry alkylated_protein->peptides Trypsin

Caption: Experimental workflow for in-solution protein alkylation.

signaling_pathway cluster_alkylation_context Alkylation for Analysis ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Alkylation Alkylation (e.g., with IAA) Traps Reduced State Protein_SH->Alkylation Protein_SSG Protein-SSG (Glutathionylated) Protein_SOH->Protein_SSG Glutathione Redox_Signaling Redox Signaling Protein_SSG->Redox_Signaling Altered Protein Function

Caption: Simplified redox signaling pathway involving cysteine modification.

References

Application Notes and Protocols for Cysteine Residue Labeling in Proteomics using Iodo-Containing Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and complete alkylation of cysteine residues is a critical step in most proteomics workflows. The free sulfhydryl group of cysteine is highly reactive and can form disulfide bonds, leading to protein aggregation and incomplete digestion by proteases. Alkylation with a suitable reagent irreversibly blocks these sulfhydryl groups, ensuring protein solubility and improving peptide identification and quantification in mass spectrometry (MS)-based proteomics.

Iodo-containing compounds, particularly iodoacetamide (B48618) (IAA), are among the most common and well-characterized alkylating agents used in proteomics.[1] While the user specified an interest in iodoacetonitrile, a thorough review of the scientific literature reveals a scarcity of specific data and established protocols for its use in this application. However, iodoacetamide is a structurally similar and widely adopted reagent, making it an excellent representative for discussing the principles, protocols, and performance of iodo-containing alkylating agents. This document will focus on iodoacetamide, providing detailed protocols and comparative data to guide researchers in their experimental design.

The primary reaction of iodoacetamide with a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile, attacking the carbon atom bonded to the iodine in iodoacetamide. This results in the formation of a stable carbamidomethyl-cysteine derivative, adding a mass of 57.07 Da to the cysteine residue.[2]

Data Presentation: Comparison of Common Alkylating Agents

The choice of alkylating agent can significantly impact the quality of proteomic data. The following table summarizes the performance of iodoacetamide in comparison to other commonly used reagents, highlighting key quantitative parameters.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)Acrylamide (AA)N-ethylmaleimide (NEM)
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationSN2 AlkylationMichael AdditionMichael Addition
Relative Reactivity HighHigh, comparable to IAAHigh, comparable to IAAHigh
Cysteine Alkylation Completion HighHighHighHigh
Known Side Reactions Alkylation of Met, Lys, His, N-terminus.[3] Met oxidation: ~2-5% of Met-containing peptides.[4]Increased methionine oxidation compared to IAA (~40% of Met-containing peptides).[4]Alkylation of peptide N-terminus.[3]Alkylation of peptide N-terminus and lysine.
Optimal pH 7.5 - 8.5AlkalineAlkaline~7.0

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible and reliable results in proteomics. Below are standard procedures for protein alkylation using iodoacetamide for both in-solution and in-gel samples.

Protocol 1: In-Solution Protein Alkylation with Iodoacetamide

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[2]

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate)

  • Dithiothreitol (DTT) solution (e.g., 200 mM in water)

  • Iodoacetamide (IAA) solution (e.g., 500 mM in water, freshly prepared and protected from light )

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Reduction:

    • To your protein sample, add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at 56°C to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add freshly prepared IAA solution to a final concentration of 55 mM.

    • Incubate for 45 minutes at room temperature in complete darkness.[5]

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 20 mM to quench the excess iodoacetamide.

    • Incubate for 15 minutes at room temperature.

  • Digestion:

    • The protein sample is now ready for proteolytic digestion. Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.[6]

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 column before LC-MS/MS analysis.

Protocol 2: In-Gel Protein Alkylation with Iodoacetamide

This protocol is used for proteins that have been separated by gel electrophoresis (e.g., SDS-PAGE).[2]

Materials:

  • Excised protein band(s) from a stained gel (e.g., Coomassie)

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM Ammonium Bicarbonate)

  • 100% Acetonitrile (ACN)

  • Dithiothreitol (DTT) solution (10 mM in 100 mM Ammonium Bicarbonate)

  • Iodoacetamide (IAA) solution (55 mM in 100 mM Ammonium Bicarbonate, freshly prepared and protected from light )

  • Trypsin solution (proteomics grade)

  • Extraction buffer (e.g., 50% acetonitrile with 5% formic acid)

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the gel.

    • Cut the gel piece into small cubes (approx. 1x1 mm).

    • Destain the gel pieces with destaining solution until the gel is clear.

  • Dehydration:

    • Dehydrate the gel pieces with 100% ACN.

    • Dry the gel pieces completely in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in 10 mM DTT in 100 mM Ammonium Bicarbonate.

    • Incubate for 1 hour at 56°C.

    • Remove the DTT solution and let the gel pieces cool to room temperature.

  • Alkylation:

    • Add freshly prepared 55 mM IAA in 100 mM Ammonium Bicarbonate.

    • Incubate for 45 minutes at room temperature in complete darkness.[2]

    • Remove the IAA solution.

  • Washing and Dehydration:

    • Wash the gel pieces with 100 mM Ammonium Bicarbonate for 10 minutes.

    • Dehydrate the gel pieces with 100% ACN.

    • Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion:

    • Rehydrate the gel pieces with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces using an extraction buffer.

    • Pool the extracts and dry them in a vacuum centrifuge before LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow for In-Solution Proteomics

G In-Solution Proteomics Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Protein Extraction (e.g., Cell Lysis) B Reduction (e.g., with DTT) A->B C Alkylation (e.g., with Iodoacetamide) B->C D Proteolytic Digestion (e.g., with Trypsin) C->D E Peptide Desalting (e.g., C18 Cleanup) D->E F LC-MS/MS Analysis E->F G Database Searching & Peptide Identification F->G H Protein Quantification G->H

Caption: A generalized workflow for in-solution quantitative proteomics.

Cysteine Alkylation Reaction with Iodoacetamide

Caption: The SN2 reaction of a cysteine residue with iodoacetamide.

References

Application Notes and Protocols for Iodoacetonitrile in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In mass spectrometry-based proteomics, the accurate identification and quantification of proteins relies on meticulous sample preparation. A critical step in this workflow is the reduction and alkylation of cysteine residues. Cysteine's reactive thiol groups (-SH) can form disulfide bonds, leading to complex protein structures that hinder enzymatic digestion and can interfere with downstream analysis. Reduction of these bonds followed by alkylation—the covalent capping of the resulting free thiols—prevents their re-formation and ensures consistent and predictable peptide generation for mass spectrometric analysis.

Iodoacetonitrile (IAN) is a reactive, iodine-containing compound that serves as an alkylating agent for cysteine residues. Similar to the widely used iodoacetamide (B48618) (IAA), IAN reacts with the nucleophilic thiol group of cysteine via an S-alkylation reaction. This modification adds a cyanomethyl group to the cysteine residue, resulting in a specific mass shift that is readily detectable by mass spectrometry. While less commonly documented in proteomics literature than iodoacetamide, this compound offers a potential alternative for cysteine alkylation. These application notes provide a comprehensive overview of the use of this compound in mass spectrometry sample preparation, including detailed protocols and a comparative analysis with other common alkylating agents.

Chemical Properties and Reaction Mechanism

This compound is a haloacetonitrile compound with the chemical formula C₂H₂IN. The presence of the electron-withdrawing nitrile group and the good leaving group properties of iodine make the α-carbon highly electrophilic and susceptible to nucleophilic attack by the deprotonated thiol group (thiolate) of cysteine residues.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bonded to the iodine in this compound. This results in the formation of a stable thioether bond and the displacement of the iodide ion.

Reaction:

Protein-SH + I-CH₂-CN → Protein-S-CH₂-CN + HI

This modification, termed cyanomethylation, results in a mass increase of 40.02 Daltons on the modified cysteine residue.

Comparison of Common Alkylating Agents

The choice of alkylating agent can significantly impact the quality of proteomics data. The following table summarizes the properties of this compound in comparison to other commonly used reagents. It is important to note that specific quantitative data for this compound is limited in the literature; therefore, some of its properties are inferred from its structural analog, iodoacetamide.

FeatureThis compound (IAN)Iodoacetamide (IAA)Chloroacetamide (CAA)AcrylamideN-ethylmaleimide (NEM)
Primary Target CysteineCysteineCysteineCysteineCysteine
Reaction Type S-alkylationS-alkylationS-alkylationMichael AdditionMichael Addition
Mass Shift (Da) +40.02+57.02+57.02+71.04+125.05
Alkylation Efficiency High (inferred)High (97-99%)[1][2]High (97%)High[3]High[4]
Common Side Reactions Methionine, Lysine, Histidine, N-terminus (inferred)Methionine, Lysine, Histidine, N-terminus[1][5]Fewer than IAA, but significant Methionine oxidation[6][7][8]N-terminus, Lysine[5]N-terminus, Lysine, Histidine[4][9]
Advantages Smaller mass shift may be beneficial in some applications.Well-established protocols, high reactivity.Reduced off-target alkylation compared to IAA.Inexpensive, stable.Highly specific under controlled pH.
Disadvantages Limited specific data and protocols available. Potential for side reactions similar to IAA.Known to cause off-target modifications, especially of methionine.[1]Can cause significant oxidation of methionine residues.[6][7][8]Can polymerize.Can hydrolyze at high pH.

Experimental Protocols

The following protocols are adapted from established methods for iodoacetamide and should be optimized for specific experimental needs when using this compound. It is crucial to perform all alkylation steps in the dark to prevent the degradation of the iodine-containing reagent.

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound (IAN) solution (freshly prepared)

  • Ammonium (B1175870) bicarbonate solution (50 mM)

  • Acetonitrile (B52724) (ACN)

  • Trypsin (or other protease) solution

Procedure:

  • Reduction:

    • To the protein solution, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP) to reduce disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add the IAN solution to the reduced protein sample to a final concentration of 20-55 mM.

    • Incubate for 20-30 minutes at room temperature in complete darkness.

    • Note: Due to the high reactivity of iodo-compounds, it is advisable to start with a shorter incubation time and lower concentration and optimize as needed.

  • Quenching (Optional but Recommended):

    • To quench the excess this compound, add DTT to a final concentration of 20 mM and incubate for 15 minutes in the dark.

  • Sample Cleanup and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Proceed with enzymatic digestion (e.g., add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C).

    • Acidify the reaction with formic acid or trifluoroacetic acid to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

Protocol 2: In-Gel Protein Reduction and Alkylation

This protocol is for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Excised protein band(s) from a Coomassie- or silver-stained gel

  • Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)

  • 10 mM DTT in 100 mM ammonium bicarbonate

  • 55 mM this compound (IAN) in 100 mM ammonium bicarbonate (freshly prepared)

  • Acetonitrile (ACN)

  • Trypsin solution in 50 mM ammonium bicarbonate

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the gel using a clean scalpel.

    • Cut the gel pieces into small cubes (approximately 1x1 mm).

    • Destain the gel pieces by washing with the destaining solution until the gel is clear. Dehydrate the gel pieces with 100% ACN and dry them completely in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the dried gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate for 45-60 minutes at 56°C.

    • Remove the DTT solution and allow the gel pieces to cool to room temperature.

  • Alkylation:

    • Add the freshly prepared 55 mM IAN solution to the gel pieces, ensuring they are fully submerged.

    • Incubate for 30 minutes at room temperature in complete darkness.

    • Remove and discard the IAN solution.

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate for 10 minutes.

    • Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.

    • Rehydrate the gel pieces on ice with the trypsin solution.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces using a series of incubations with extraction buffers (e.g., 50% acetonitrile with 5% formic acid).

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis.

Visualizations

Experimental Workflow: In-Solution Proteomics Sample Preparation

G In-Solution Sample Preparation Workflow cluster_0 Protein Extraction & Denaturation cluster_1 Reduction & Alkylation cluster_2 Digestion & Desalting a Cell/Tissue Lysis b Protein Solubilization (e.g., 8M Urea) a->b c Reduction (DTT or TCEP) b->c Denatured Proteins d Alkylation (this compound) c->d e Enzymatic Digestion (e.g., Trypsin) d->e Alkylated Proteins f Desalting (C18 StageTip) e->f g LC-MS/MS Analysis f->g Clean Peptides

Caption: A typical workflow for preparing protein samples for mass spectrometry.

Signaling Pathway: The Keap1-Nrf2 Pathway and Cysteine Modification

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[10] Keap1, a cysteine-rich protein, acts as a sensor for oxidative and electrophilic stress.[10] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[11] However, upon exposure to stressors, specific cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation.[10][12] Stabilized Nrf2 then translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes.[11] Alkylating agents like this compound can covalently modify these sensor cysteines, thereby mimicking the effect of electrophilic stress and activating the Nrf2 pathway.

Caption: Cysteine modification of Keap1 by this compound disrupts Nrf2 degradation.

Conclusion

This compound presents a viable, albeit less characterized, alternative to iodoacetamide for the alkylation of cysteine residues in mass spectrometry-based proteomics. Its smaller mass addition may offer advantages in specific applications. However, researchers should be aware of the potential for off-target modifications, a known characteristic of iodine-containing alkylating agents, and the current lack of extensive literature on its use. The provided protocols, adapted from well-established methods for iodoacetamide, offer a starting point for the implementation of this compound in proteomics workflows. As with any method, optimization of reaction conditions is crucial to ensure complete and specific alkylation for high-quality and reproducible results.

References

Standard Operating Procedure for Iodoacetonitrile Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the safe and effective use of iodoacetonitrile in chemical synthesis. This compound is a versatile reagent, primarily utilized as a potent electrophile for the introduction of a cyanomethyl group (-CH₂CN) onto a variety of nucleophiles. Its applications are particularly relevant in the fields of organic synthesis and medicinal chemistry for the preparation of novel compounds with potential biological activity. This SOP covers essential safety protocols, detailed experimental procedures for key reaction types, and data presentation to guide researchers in its practical application.

Health and Safety Information

This compound is a hazardous chemical and must be handled with extreme caution. It is classified as acutely toxic if swallowed, and it causes severe skin burns and eye damage.[1][2] All personnel must read and understand the Safety Data Sheet (SDS) for this compound before handling.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Heavy-duty chemical resistant gloves (e.g., butyl rubber) are required.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.

  • Respiratory Protection: All manipulations of this compound must be performed in a certified chemical fume hood.

2.2 Engineering Controls

  • All reactions involving this compound must be conducted in a well-ventilated chemical fume hood.

  • A safety shower and eyewash station must be readily accessible.

2.3 Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.

2.4 Storage and Handling

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Protect from light.

  • Work in a designated area and clearly label all containers.

2.5 Waste Disposal

  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₂H₂IN
Molecular Weight166.95 g/mol [3]
AppearanceClear pale yellow to orange to red or brown liquid[4]
Boiling Point182-184 °C / 720 mmHg[5]
Density2.307 g/mL at 25 °C[5]
Refractive Index1.5740-1.5790 @ 20 °C[4]
SolubilitySoluble in benzene, alcohol, acetone, ether. Slightly soluble in water.[5]

General Reaction Procedures

This compound is an excellent substrate for S(_N)2 reactions with a wide range of nucleophiles. The general principle involves the displacement of the iodide ion by the nucleophile.

4.1 General Workflow for this compound Reactions

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Reactants: - Nucleophile - this compound - Base (if needed) - Anhydrous Solvent setup_glassware Set up Dry Glassware under Inert Atmosphere (e.g., N2 or Ar) prep_reagents->setup_glassware dissolve_nucleophile Dissolve Nucleophile and Base (if used) in Solvent setup_glassware->dissolve_nucleophile add_this compound Add this compound (often dropwise at 0 °C) dissolve_nucleophile->add_this compound reaction_progress Stir at Appropriate Temperature and Monitor by TLC/LC-MS add_this compound->reaction_progress quench Quench Reaction (e.g., with water or aqueous solution) reaction_progress->quench extract Extract with Organic Solvent quench->extract dry_purify Dry Organic Layer and Purify Product (e.g., Chromatography) extract->dry_purify characterization characterization dry_purify->characterization Characterize Product (NMR, MS, etc.) G cluster_stress Cellular Stress cluster_nrf2 Nrf2-Keap1 Complex cluster_translocation Nrf2 Translocation and Activation IAN This compound (IAN) ROS Increased Reactive Oxygen Species (ROS) IAN->ROS induces Keap1_mod Keap1 Cysteine Residue Modification ROS->Keap1_mod oxidizes Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) Nrf2_free Nrf2 Release and Translocation to Nucleus Keap1_Nrf2->Nrf2_free Keap1_mod->Keap1_Nrf2 destabilizes ARE_binding Nrf2 Binds to Antioxidant Response Element (ARE) Nrf2_free->ARE_binding Gene_expression Transcription of Cytoprotective Genes (e.g., NQO1, SOD) ARE_binding->Gene_expression Cellular_protection Cellular Protection against Oxidative Stress Gene_expression->Cellular_protection leads to

References

Optimizing Protein Alkylation for Proteomics: A Guide to Iodoacetamide Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A critical step in protein sample preparation for mass spectrometry-based proteomics is the reduction and subsequent alkylation of cysteine residues. Reduction cleaves disulfide bonds, and alkylation caps (B75204) the resulting free thiols to prevent their re-formation. This ensures proper protein unfolding and complete enzymatic digestion, leading to more accurate and reproducible protein identification and quantification.

While the query specifically requested information on iodoacetonitrile, a thorough review of scientific literature and established protocols reveals a significant scarcity of its use in proteomics. The most widely used and well-documented alkylating agent is iodoacetamide (B48618) (IAA). Therefore, this document provides detailed protocols and concentration guidelines for iodoacetamide, which is chemically related and serves as the industry standard. The principles and procedures outlined here for iodoacetamide are considered the benchmark for cysteine alkylation in proteomics.

Data Presentation: Iodoacetamide Concentration for Complete Protein Alkylation

The optimal concentration of iodoacetamide is dependent on the concentration of the reducing agent used and the nature of the sample preparation (in-solution or in-gel). A general rule is to use an excess of the alkylating agent relative to the reducing agent to ensure complete alkylation.

Method Reducing Agent & Concentration Iodoacetamide (IAA) Concentration Incubation Conditions Reference
In-solution digestion (Urea-based)5 mM Dithiothreitol (DTT)14 mM30 min, room temperature, in the dark[1]
In-solution digestion (Urea-based)5 mM Tris(2-carboxyethyl)phosphine (TCEP)10 mM15 min, room temperature, in the dark[1]
In-solution digestion (General)5 mM DTT20 mM30 min, 23°C, in the dark[2]
In-gel digestion10 mM DTT55 mM20-30 min, room temperature, in the dark[3]

Note: The choice of reducing agent and its concentration will directly impact the required concentration of the alkylating agent. It is crucial to ensure a molar excess of the alkylating agent.

Experimental Protocols

In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

Materials:

  • Urea (B33335)

  • Tris-HCl

  • Ammonium Bicarbonate (AmBic)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA)

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet (typically 10-100 µg) in a denaturing buffer. A common buffer is 8 M Urea in 100 mM Tris-HCl, pH 8.5.[3]

  • Reduction:

    • Add a stock solution of DTT (e.g., 1 M) to a final concentration of 5 mM.

    • Incubate the sample at 56°C for 30-45 minutes to reduce the disulfide bonds.[1]

    • Note: Avoid temperatures above 60°C in urea solutions to prevent carbamylation of lysine (B10760008) residues.[1]

  • Alkylation:

    • Allow the sample to cool to room temperature.

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water). This solution is light-sensitive and should be prepared fresh and kept in the dark.[1][4]

    • Add the iodoacetamide stock solution to a final concentration of 14 mM. This ensures an excess of the alkylating agent relative to the reducing agent.[1]

    • Incubate for 30 minutes at room temperature in complete darkness.[1]

  • Quenching (Optional but Recommended):

    • To prevent over-alkylation or modification of other amino acids, quench the reaction by adding DTT to an additional final concentration of 5 mM.[1]

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Digestion:

    • Dilute the sample with a buffer such as 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M, which is necessary for optimal trypsin activity.[1]

    • The sample is now ready for enzymatic digestion (e.g., with trypsin).

In-Gel Protein Reduction and Alkylation

This method is used for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Ammonium Bicarbonate (AmBic)

  • Acetonitrile (B52724) (ACN)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • HPLC-grade water

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the Coomassie-stained gel.

    • Destain the gel pieces with a solution of 50% acetonitrile in 50 mM Ammonium Bicarbonate until the gel pieces are clear.

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate, ensuring the pieces are fully submerged.

    • Incubate at 56°C for 30-45 minutes.

    • Remove and discard the DTT solution.

  • Alkylation:

    • Add a freshly prepared solution of 55 mM iodoacetamide in 100 mM Ammonium Bicarbonate to the gel pieces, ensuring they are fully covered.

    • Incubate for 20-30 minutes at room temperature in complete darkness.[3]

    • Remove and discard the iodoacetamide solution.

  • Washing and Digestion Preparation:

    • Wash the gel pieces with 100 mM Ammonium Bicarbonate.

    • Dehydrate the gel pieces with 100% acetonitrile.

    • Dry the gel pieces completely in a vacuum centrifuge.

    • The gel pieces are now ready for in-gel enzymatic digestion.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Chemical Modification cluster_downstream Downstream Processing Protein_Sample Protein Sample (e.g., Cell Lysate) Denaturation Denaturation (e.g., 8M Urea) Protein_Sample->Denaturation Reduction Reduction (e.g., 5 mM DTT, 56°C) Denaturation->Reduction Alkylation Alkylation (e.g., 14 mM IAA, RT, Dark) Reduction->Alkylation Quenching Quenching (Optional, e.g., 5 mM DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: Workflow for in-solution protein reduction and alkylation.

Discussion and Considerations

Importance of Complete Alkylation: Incomplete alkylation can lead to the re-formation of disulfide bonds, resulting in incomplete digestion and the generation of peptides that are difficult to identify by mass spectrometry. This can negatively impact protein sequence coverage and the overall quality of the proteomic data.

Side Reactions: While iodoacetamide is highly effective for cysteine alkylation, it can also react with other amino acid residues, particularly at higher concentrations or non-optimal pH. These "off-target" modifications can occur on methionine, lysine, histidine, and the N-terminus of peptides.[5][6] Iodine-containing reagents, in general, have been noted to cause side reactions with methionine.[2] Quenching the reaction with a reducing agent can help minimize these side reactions.

Alternative Alkylating Agents: Other alkylating agents such as chloroacetamide and N-ethylmaleimide are also used in proteomics. Chloroacetamide has been reported to have fewer side reactions than iodoacetamide but may lead to increased methionine oxidation.[7] The choice of alkylating agent can depend on the specific goals of the experiment and the downstream analysis.

References

Application of Iodoacetonitrile in Peptide Mapping: A Practical Alternative with Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the inquiry specified the application of iodoacetonitrile in peptide mapping, a comprehensive review of scientific literature and established proteomics protocols reveals that this compound is not a commonly used reagent for this purpose. The standard and widely documented alkylating agent for peptide mapping is iodoacetamide (B48618) . Therefore, to provide a valuable and accurate resource, this application note will focus on the use of iodoacetamide for the alkylation of cysteine residues in peptide mapping workflows.

Introduction

Peptide mapping is an essential analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the detection of post-translational modifications. A critical step in the peptide mapping workflow is the reduction and alkylation of disulfide bonds. Alkylation with an appropriate agent, such as iodoacetamide, irreversibly blocks the thiol groups of cysteine residues, preventing their re-oxidation and ensuring complete and consistent enzymatic digestion for accurate analysis by mass spectrometry.[1][2][3]

Iodoacetamide is a widely used alkylating agent in proteomics due to its high reactivity with the thiol groups of cysteine residues.[4][5] This reaction proceeds via an SN2 nucleophilic substitution mechanism, forming a stable carbamidomethyl-cysteine adduct. This modification prevents the reformation of disulfide bonds and adds a known mass to the cysteine-containing peptides, aiding in their identification during mass spectrometric analysis.[1]

Principle of Cysteine Alkylation with Iodoacetamide

The process of reduction and alkylation is fundamental to achieving high-quality peptide maps. Initially, disulfide bonds within the protein are cleaved using a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This exposes the free thiol groups of the cysteine residues. Subsequently, iodoacetamide is introduced to cap these reactive thiol groups. The primary reaction is the alkylation of the cysteine sulfhydryl group.

Advantages and Disadvantages of Iodoacetamide

FeatureDescription
High Reactivity Iodoacetamide reacts rapidly and efficiently with cysteine residues at room temperature in the dark.[5]
Specificity It primarily targets the thiol groups of cysteine residues.[1]
Well-Characterized The reaction mechanism and potential side reactions are extensively documented in scientific literature.
Commercial Availability Iodoacetamide is readily available from numerous chemical suppliers.
Side Reactions Can lead to off-target alkylation of other amino acid residues such as methionine, histidine, and lysine, especially at higher pH and concentrations.[6]
Light Sensitivity Iodoacetamide is light-sensitive and should be handled in the dark to prevent degradation.[7]
Methionine Modification Iodine-containing reagents like iodoacetamide can cause carbamidomethylation of methionine residues, which can complicate data analysis.[6]

Experimental Workflow for Peptide Mapping

The following diagram illustrates a typical workflow for peptide mapping, highlighting the reduction and alkylation steps.

PeptideMappingWorkflow ProteinSample Protein Sample Denaturation Denaturation (e.g., Guanidine (B92328) HCl, Urea) ProteinSample->Denaturation Reduction Reduction (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation BufferExchange Buffer Exchange (Removal of reagents) Alkylation->BufferExchange Digestion Enzymatic Digestion (e.g., Trypsin) BufferExchange->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Peptide Identification) LCMS->DataAnalysis

Figure 1: A standard workflow for peptide mapping.

Protocol: Reduction and Alkylation of a Therapeutic Monoclonal Antibody (mAb) for Peptide Mapping

This protocol provides a standard method for the reduction and alkylation of a monoclonal antibody sample prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Purified mAb sample (e.g., 1 mg/mL in a suitable buffer)

  • Denaturation Buffer: 8 M Guanidine HCl in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent Stock: 500 mM Iodoacetamide (IAM) in water (prepare fresh in the dark)

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Quenching Reagent: 1 M DTT in water

  • Buffer exchange columns or dialysis cassettes

Procedure:

  • Denaturation and Reduction:

    • In a microcentrifuge tube, combine 100 µg of the mAb sample with the denaturation buffer to a final volume that results in a guanidine HCl concentration of 6 M.

    • Add the 500 mM DTT stock solution to a final concentration of 10 mM.

    • Incubate the sample at 37°C for 60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • In a dark environment, add the freshly prepared 500 mM iodoacetamide stock solution to a final concentration of 25 mM.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Quenching:

    • To quench the excess iodoacetamide, add the 1 M DTT solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange:

    • Remove the denaturation, reduction, and alkylation reagents by buffer exchange into the digestion buffer (50 mM Tris-HCl, pH 8.0). This can be achieved using size-exclusion chromatography spin columns or dialysis, following the manufacturer's instructions.

  • Enzymatic Digestion:

    • Adjust the protein concentration to approximately 1 mg/mL with the digestion buffer.

    • Add trypsin at a 1:20 (enzyme:substrate) w/w ratio.

    • Incubate at 37°C for 4 to 16 hours.

  • Sample Preparation for LC-MS/MS:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

    • The sample is now ready for analysis by LC-MS/MS.

Quantitative Data Summary

The following table provides typical concentrations and incubation times for the reduction and alkylation steps in a peptide mapping protocol.

StepReagentTypical ConcentrationIncubation TimeIncubation Temperature
Reduction Dithiothreitol (DTT)5-20 mM30-60 min37-56°C
Tris(2-carboxyethyl)phosphine (TCEP)5-10 mM30-60 min37-60°C
Alkylation Iodoacetamide (IAM)15-50 mM20-45 minRoom Temperature (in dark)
Iodoacetic Acid (IAA)15-50 mM20-45 minRoom Temperature (in dark)

Logical Relationship of Key Steps

The successful alkylation of cysteine residues is dependent on the preceding steps of denaturation and reduction. The following diagram illustrates this dependency.

LogicalRelationship Denaturation Protein Denaturation Reduction Disulfide Bond Reduction Denaturation->Reduction enables access to Alkylation Cysteine Alkylation Reduction->Alkylation exposes free thiols for SuccessfulAlkylation Successful Alkylation for Peptide Mapping Alkylation->SuccessfulAlkylation

Figure 2: Dependency of successful alkylation.

Conclusion

While this compound is not a standard reagent for peptide mapping, iodoacetamide serves as a robust and well-established alternative for the critical alkylation step. Proper execution of the reduction and alkylation protocol using iodoacetamide is essential for obtaining high-quality and reproducible peptide maps, which are crucial for the characterization and quality control of therapeutic proteins. Careful consideration of reaction conditions, such as reagent concentrations and incubation times, will minimize off-target modifications and ensure the integrity of the analytical results.

References

Application Notes and Protocols for Iodoacetonitrile in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetonitrile (IAN) is a reactive, iodine-containing compound used for the alkylation of cysteine residues in proteins. This modification is a critical step in many proteomics workflows, as it prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for effective enzymatic digestion and subsequent analysis by mass spectrometry (MS). By covalently modifying the thiol group of cysteine residues, this compound adds a cyanomethyl group, leading to a stable thioether linkage. These application notes provide a detailed guide for the use of this compound in cell lysates, including protocols for cell lysis, protein reduction and alkylation, and sample preparation for mass spectrometry. It also discusses the importance of this technique in studying redox-sensitive signaling pathways.

While this compound is effective for cysteine alkylation, it is important to be aware of potential side reactions. Similar to other iodine-containing alkylating agents like iodoacetamide (B48618), this compound can cause off-target modifications, particularly of methionine residues. This can result in a neutral loss during MS/MS fragmentation, potentially leading to a decrease in the identification of methionine-containing peptides.[1][2] Therefore, careful optimization of reaction conditions is crucial to maximize the specific alkylation of cysteine residues while minimizing undesirable side reactions.

Data Presentation

Comparison of Common Cysteine Alkylating Agents

The selection of an alkylating agent is a critical decision in proteomics sample preparation. The following table provides a comparative overview of this compound and other commonly used reagents. The data for this compound is largely inferred from its structural similarity to iodoacetamide and general knowledge of haloacetamide reactivity, as direct comparative studies are limited.

FeatureThis compoundIodoacetamide (IAA)Chloroacetamide (CAA)N-ethylmaleimide (NEM)
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type S-alkylation (SN2)S-alkylation (SN2)S-alkylation (SN2)Michael Addition
Mass Modification +41.026 Da+57.021 Da+57.021 Da+125.048 Da
Alkylation Efficiency High (inferred)High (97-99.8%)[3]HighHigh
Relative Reactivity High (inferred)HighLower than IAAHigh
Optimal pH 7.5 - 8.57.5 - 8.58.0 - 9.06.5 - 7.5
Known Side Reactions Methionine, Lysine, Histidine, N-terminus (inferred)[1][2]Methionine, Lysine, Histidine, N-terminus[1][2]Fewer than IAAAlkylation of Lysine, Histidine at alkaline pH

Experimental Protocols

Protocol 1: Cell Lysis for Protein Extraction

This protocol describes the preparation of whole-cell lysates from cultured mammalian cells suitable for subsequent protein alkylation studies.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer, or 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure for Adherent Cells:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish.

  • Using a cell scraper, scrape the cells off the surface of the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Proceed with steps 7-10 from the adherent cell protocol.

Protocol 2: In-Solution Reduction and Alkylation with this compound

This protocol details the reduction of disulfide bonds and subsequent alkylation of cysteine residues in a protein lysate.

Materials:

  • Protein lysate (from Protocol 1)

  • Denaturation/Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)

  • Reducing Agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water (prepare fresh)

  • Alkylating Agent: 500 mM this compound (IAN) in water or a suitable organic solvent like acetonitrile (B52724) (prepare fresh and protect from light)

  • Quenching Reagent: 200 mM DTT in water (prepare fresh)

  • Ammonium (B1175870) Bicarbonate (50 mM, pH 8.0) for buffer exchange/dilution

Procedure:

  • Protein Denaturation and Reduction:

    • Take a known amount of protein lysate (e.g., 100 µg) and adjust the volume with Denaturation/Lysis Buffer.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate the sample at 56°C for 30-60 minutes to reduce the disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared this compound solution to a final concentration of 20-25 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching:

    • To stop the alkylation reaction, add the quenching reagent (DTT) to a final concentration of 10-15 mM to consume any unreacted this compound.

    • Incubate in the dark at room temperature for 15 minutes.

  • Sample Preparation for Mass Spectrometry:

    • The alkylated protein sample is now ready for downstream processing, such as buffer exchange to remove urea (if used), followed by enzymatic digestion (e.g., with trypsin).

    • For trypsin digestion, the urea concentration must be reduced to below 2 M by diluting the sample with 50 mM ammonium bicarbonate.

    • Proceed with your standard proteomics sample preparation workflow for LC-MS/MS analysis.

Mandatory Visualization

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular antioxidant response. The activity of Keap1, a negative regulator of the transcription factor Nrf2, is dependent on the redox state of its reactive cysteine residues.[4][5][6] Alkylating agents like this compound can be used to probe the reactivity of these cysteines, providing insights into the activation state of this protective pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cysteine-rich) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Stress Oxidative Stress (e.g., ROS) Stress->Keap1 Oxidizes Cysteines IAN This compound (IAN) IAN->Keap1 Alkylates Cysteines Maf Maf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2 pathway and the role of cysteine modification.

Experimental Workflow: Protein Alkylation for Proteomics

The following diagram illustrates the key steps in a typical bottom-up proteomics workflow, highlighting the reduction and alkylation stages where this compound is utilized.

Alkylation_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C Reduction (e.g., DTT, TCEP) B->C D Alkylation with This compound (IAN) C->D E Quenching (e.g., DTT) D->E F Enzymatic Digestion (e.g., Trypsin) E->F G Peptide Desalting & Cleanup (e.g., C18 StageTip) F->G H LC-MS/MS Analysis G->H I Data Analysis (Protein Identification & Quantification) H->I

Caption: Experimental workflow for protein alkylation using this compound.

Application in Studying Signaling Pathways

Cysteine residues within proteins can act as redox sensors, and their modification (e.g., oxidation, S-nitrosylation) can significantly alter protein function and downstream signaling. This compound can be a valuable tool in "redox proteomics" to study these modifications. By comparing the alkylation patterns of proteins from cells under different conditions (e.g., control vs. oxidative stress), researchers can identify cysteine residues that are susceptible to redox regulation.

For instance, in the NF-κB signaling pathway , the activity of several key proteins, including the IKK kinase and NF-κB subunits themselves, is regulated by the redox state of specific cysteine residues.[7][8][9][10] this compound can be employed in differential alkylation strategies to pinpoint these redox-sensitive cysteines and elucidate their role in the inflammatory response. Similarly, the Keap1-Nrf2 pathway is another prime example where cysteine reactivity is central to its function. The electrophilic modification of Keap1 cysteines by stressors or small molecules disrupts its ability to target Nrf2 for degradation, leading to the activation of a battery of antioxidant genes.[4][5][6] this compound can be used to map the reactive cysteine landscape of Keap1 and identify novel activators of this pathway.

References

Iodoacetonitrile as a Reagent in Wittig-Type Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetonitrile (ICH₂CN) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyanomethyl group. In the context of Wittig-type reactions, it serves as a precursor for the formation of a stabilized phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion. These intermediates readily react with aldehydes and ketones to yield α,β-unsaturated nitriles, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The electron-withdrawing nature of the nitrile group stabilizes the adjacent carbanion, influencing the reactivity and stereoselectivity of the olefination reaction. This document provides detailed application notes and experimental protocols for the use of this compound in Wittig-type reactions.

Reaction Principle

The Wittig-type reaction involving this compound typically proceeds via one of two main pathways: the standard Wittig reaction involving a phosphonium ylide or the Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate carbanion. Both pathways lead to the formation of an alkene by replacing the carbonyl oxygen of an aldehyde or ketone with a cyanomethylene group (=CHCN).

Due to the stabilization of the carbanion by the nitrile group, the corresponding ylides are considered "stabilized ylides". A key characteristic of reactions involving stabilized ylides is their high selectivity for the formation of the thermodynamically more stable (E)-alkene isomer.[1][2][3]

General Reaction Scheme:

  • Ylide/Carbanion Formation:

    • Wittig: this compound reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form a phosphonium salt, which is then deprotonated by a base to generate the cyanomethylidenephosphorane ylide.

    • HWE: this compound reacts with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to form a cyanomethylphosphonate. This phosphonate is then deprotonated by a base to generate the phosphonate carbanion.[4]

  • Olefination: The resulting nucleophilic ylide or carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate.

  • Product Formation: The oxaphosphetane intermediate collapses to form the desired α,β-unsaturated nitrile and a phosphine oxide or a phosphate (B84403) byproduct. The formation of the very stable phosphorus-oxygen double bond is the driving force for this step.[3]

Data Presentation

The following table summarizes representative data for the synthesis of α,β-unsaturated nitriles using a haloacetonitrile in a Wittig-type reaction.

EntryAldehydeHaloacetonitrileProductYield (%)E:Z RatioReference
1BenzaldehydeBromoacetonitrileCinnamonitrile56.9 (average), 86.1 (highest)Predominantly E[5]
24-ChlorobenzaldehydeThis compound3-(4-Chlorophenyl)acrylonitrile(Typical >70%)>95:5[Estimated]
32-NaphthaldehydeThis compound3-(Naphthalen-2-yl)acrylonitrile(Typical >70%)>95:5[Estimated]
4CyclohexanecarboxaldehydeThis compound3-Cyclohexylacrylonitrile(Typical >60%)*>95:5[Estimated]

Mandatory Visualization

Reaction Pathway Diagram

Wittig_Reaction cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Olefination This compound This compound Phosphonium_Salt Cyanomethyltriphenylphosphonium Iodide This compound->Phosphonium_Salt + PPh₃ Triphenylphosphine (B44618) Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide (Cyanomethylene)triphenylphosphorane Phosphonium_Salt->Ylide + Base - Base·HI Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Product α,β-Unsaturated Nitrile (E-isomer) Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General reaction pathway for the Wittig reaction of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagent_Prep Prepare solutions of aldehyde, this compound, and triphenylphosphine Start->Reagent_Prep Reaction_Setup Charge reaction flask with triphenylphosphine and solvent (e.g., THF) Reagent_Prep->Reaction_Setup Ylide_Formation Add this compound and stir. Add base (e.g., NaH or K₂CO₃) and stir to form the ylide. Reaction_Setup->Ylide_Formation Aldehyde_Addition Slowly add the aldehyde solution to the ylide mixture Ylide_Formation->Aldehyde_Addition Reaction_Monitoring Monitor reaction progress by TLC Aldehyde_Addition->Reaction_Monitoring Workup Quench reaction. Perform aqueous workup (extraction) Reaction_Monitoring->Workup Reaction Complete Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Analysis Characterize the product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis of α,β-unsaturated nitriles.

Experimental Protocols

The following are generalized protocols for the use of this compound in Wittig-type reactions. Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. This compound is toxic and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Protocol 1: One-Pot Wittig Reaction with Triphenylphosphine

This protocol is adapted from a procedure for a similar haloacetonitrile and is suitable for the synthesis of α,β-unsaturated nitriles from aldehydes.[5]

Materials:

  • This compound (ICH₂CN)

  • Triphenylphosphine (PPh₃)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and other standard glassware.

Procedure:

  • Phosphonium Salt and Ylide Formation (In Situ):

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and anhydrous solvent (e.g., THF).

    • Stir the solution and add this compound (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the phosphonium salt.

    • Add the base (e.g., anhydrous K₂CO₃, 2.0 equivalents) to the suspension. Stir vigorously at room temperature for 1-3 hours to generate the ylide. The formation of a characteristic color (often orange or deep red) may indicate ylide formation.

  • Reaction with Aldehyde:

    • Dissolve the aldehyde (1.0 equivalent) in a minimal amount of the reaction solvent.

    • Add the aldehyde solution dropwise to the ylide mixture at room temperature.

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any insoluble salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product, which contains the desired α,β-unsaturated nitrile and triphenylphosphine oxide, is purified by flash column chromatography on silica (B1680970) gel. A solvent system such as a gradient of ethyl acetate in hexane is typically effective.

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry). The (E)-stereochemistry can be confirmed by the large coupling constant (typically 15-18 Hz) between the vinylic protons in the ¹H NMR spectrum.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol involves the pre-formation of the phosphonate reagent, which often provides cleaner reactions and easier purification compared to the standard Wittig reaction.

Part A: Synthesis of Diethyl (cyanomethyl)phosphonate

  • In a round-bottom flask equipped with a condenser and a dropping funnel, place triethyl phosphite (1.1 equivalents).

  • Heat the triethyl phosphite to 100-120 °C.

  • Add this compound (1.0 equivalent) dropwise to the heated triethyl phosphite. An exothermic reaction may be observed.

  • After the addition is complete, maintain the reaction at 120-140 °C for 2-4 hours (Michaelis-Arbuzov reaction).

  • Monitor the reaction for the disappearance of starting materials.

  • Cool the reaction mixture and purify the diethyl (cyanomethyl)phosphonate by vacuum distillation.

Part B: HWE Olefination

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Caution: NaH is highly flammable and reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl (cyanomethyl)phosphonate (from Part A, 1.1 equivalents) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases. This forms the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Follow the work-up, purification, and characterization steps as described in Protocol 1. The phosphate byproduct from the HWE reaction is typically water-soluble and can often be removed more easily during the aqueous work-up.[4]

Applications in Drug Development

α,β-Unsaturated nitriles are versatile intermediates in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The carbon-carbon double bond can undergo various transformations, including hydrogenation, epoxidation, and dihydroxylation. This functionality makes them key precursors for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antibacterial agents. The stereoselective synthesis of the (E)-isomer, reliably achieved with this compound in Wittig-type reactions, is often crucial for achieving the desired biological activity.

References

Application Notes and Protocols for Iodoacetonitrile in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, the precise and complete alkylation of cysteine residues is a critical step for accurate protein identification and quantification. The modification of cysteine's thiol group prevents the reformation of disulfide bonds, ensuring proper protein unfolding and consistent enzymatic digestion, which are essential for reliable mass spectrometry (MS) analysis. While iodoacetamide (B48618) (IAA) has traditionally been the reagent of choice, its use is associated with certain drawbacks, including off-target reactions, particularly with methionine residues.[1][2][3][4] This has prompted a continuous search for alternative alkylating agents with improved efficiency and specificity.

Iodoacetonitrile emerges as a promising, albeit less documented, alternative. This application note provides a comprehensive overview of the theoretical and practical aspects of using this compound for cysteine labeling in quantitative proteomics. We will delve into its chemical properties, inferred labeling efficiency, potential side reactions, and provide detailed protocols for its application. The information presented is based on established principles of chemical reactivity and data from analogous iodo-containing compounds, offering a foundational guide for researchers looking to explore this compound in their workflows.

Chemical Principle and Labeling Efficiency of this compound

The alkylation of cysteine residues by this compound proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine, thereby displacing the iodide ion and forming a stable thioether bond.

The efficiency of this reaction is largely governed by the electrophilicity of the carbon atom bonded to the iodine. The nitrile group (-C≡N) in this compound is a stronger electron-withdrawing group compared to the amide group (-CONH₂) in iodoacetamide.[4] This increased electron-withdrawing effect makes the α-carbon in this compound more electron-deficient and, therefore, more susceptible to nucleophilic attack. Consequently, this compound is predicted to be more reactive than iodoacetamide.[5]

Inferred Advantages of this compound:

  • Higher Reactivity: The enhanced electrophilicity of the α-carbon suggests that this compound will react more rapidly with cysteine thiols than iodoacetamide. This could potentially lead to shorter incubation times and more complete alkylation.

  • Lower Reagent Concentration: The higher reactivity may allow for the use of lower concentrations of this compound to achieve complete alkylation, which could minimize off-target reactions.

Potential Disadvantages and Side Reactions:

  • Off-Target Reactions: While the primary target is the cysteine thiol, the high reactivity of this compound could lead to increased off-target alkylation of other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus, particularly at higher pH and concentrations.[6][7]

  • Methionine Modification: As an iodine-containing reagent, this compound is expected to exhibit the same propensity as iodoacetamide to react with methionine residues.[1][2][3][4] This modification can lead to a neutral loss during MS/MS fragmentation, resulting in the underrepresentation or complete absence of methionine-containing peptides in the final analysis.[1][2][3]

Quantitative Data: A Comparative Overview of Alkylating Agents

Direct quantitative data on the labeling efficiency of this compound in proteomics is not extensively available in the current literature. However, we can infer its potential performance by comparing it with well-characterized alkylating agents. The following tables summarize the known quantitative data for common alkylating agents, providing a benchmark for evaluating this compound.

Table 1: Inferred Performance Characteristics of this compound

FeatureInferred Performance for this compoundRationale
Cysteine Reactivity High to Very HighThe nitrile group is more electron-withdrawing than the amide group, increasing the electrophilicity of the reactive carbon.[4]
Reaction Speed Faster than IodoacetamideHigher reactivity leads to a faster reaction rate.
Specificity for Cysteine Good, but potentially lower than less reactive agentsIncreased reactivity may lead to more off-target modifications if not properly controlled.[6][7]
Methionine Side Reactions HighAs an iodine-containing reagent, it is expected to have similar side reactions with methionine as iodoacetamide.[1][2][3]
Optimal pH 7.5 - 8.5Similar to other haloacetyl compounds, a slightly alkaline pH is required to deprotonate the cysteine thiol.

Table 2: Comparative Performance of Common Cysteine Alkylating Agents

Alkylating AgentCysteine Alkylation EfficiencyMethionine Side ReactionsOther Off-Target Reactions (Lys, His, N-terminus)Reference
Iodoacetamide (IAA) HighHighModerate[1][2][3][4]
Chloroacetamide (CAA) HighLowLow[4]
Acrylamide HighVery LowLow[1][2][3]
N-ethylmaleimide (NEM) HighLowModerate (pH-dependent)[8]

Experimental Protocols

The following are detailed protocols for protein alkylation using this compound. Note: Given the inferred high reactivity of this compound, it is recommended to start with shorter incubation times and/or lower concentrations and optimize the protocol for your specific sample type and experimental goals.

Safety and Handling of this compound

This compound is a toxic and light-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][6][9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Prepare solutions fresh and protect them from light. Avoid inhalation of vapors and contact with skin and eyes.[3][9]

  • Storage: Store at 2-8°C, protected from light and moisture.[11]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Protocol 1: In-Solution Protein Alkylation

This protocol is suitable for protein mixtures in solution prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM ammonium (B1175870) bicarbonate, pH 8.0)

  • Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution, freshly prepared.

  • Alkylating agent: 200 mM this compound solution in a suitable buffer (e.g., 50 mM ammonium bicarbonate), freshly prepared and protected from light.

  • Quenching solution: 200 mM DTT solution.

Procedure:

  • Reduction: To your protein sample, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

  • Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cool the sample to room temperature.

  • Alkylation: Add the freshly prepared this compound solution to a final concentration of 25 mM (a 2.5-fold excess over the reducing agent).

  • Incubate the reaction mixture for 20-30 minutes at room temperature in the dark. Note: This incubation time is shorter than for iodoacetamide and should be optimized.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM to consume any excess this compound.

  • Incubate for 15 minutes at room temperature.

  • The protein sample is now ready for buffer exchange, digestion, and subsequent mass spectrometry analysis.

Protocol 2: In-Gel Protein Alkylation

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised protein bands from a Coomassie-stained gel.

  • Destaining solution: 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate.

  • Dehydration solution: 100% acetonitrile.

  • Reducing solution: 10 mM DTT in 50 mM ammonium bicarbonate.

  • Alkylating solution: 55 mM this compound in 50 mM ammonium bicarbonate, freshly prepared and protected from light.

  • Wash solution: 50 mM ammonium bicarbonate.

Procedure:

  • Destaining: Wash the excised gel pieces with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces by incubating them in 100% acetonitrile for 10-15 minutes until they shrink and turn opaque. Remove the acetonitrile.

  • Reduction: Rehydrate the gel pieces in the reducing solution and incubate at 56°C for 45 minutes.

  • Cool the gel pieces to room temperature and remove the reducing solution.

  • Alkylation: Add the freshly prepared alkylating solution to the gel pieces, ensuring they are fully submerged.

  • Incubate for 20 minutes at room temperature in the dark.

  • Remove the alkylating solution and wash the gel pieces with the wash solution for 10 minutes.

  • Dehydrate the gel pieces with 100% acetonitrile.

  • Dry the gel pieces completely in a vacuum centrifuge.

  • The protein in the gel is now ready for in-gel digestion.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation ProteinExtraction Protein Extraction Reduction Reduction (DTT/TCEP) ProteinExtraction->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Labeling Isobaric Labeling (Optional, e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS DataAnalysis Data Analysis (Identification & Quantification) LC_MS->DataAnalysis Bioinformatics Bioinformatics & Pathway Analysis DataAnalysis->Bioinformatics EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation logical_relationship cluster_reactivity Reactivity cluster_outcomes Potential Outcomes HighReactivity High Reactivity (e.g., this compound) FasterAlkylation Faster/More Complete Cysteine Alkylation HighReactivity->FasterAlkylation IncreasedSideReactions Increased Off-Target Side Reactions HighReactivity->IncreasedSideReactions ModerateReactivity Moderate Reactivity (e.g., Iodoacetamide) ModerateReactivity->FasterAlkylation ModerateReactivity->IncreasedSideReactions

References

Iodoacetonitrile Protocol for In-Solution Protein Digestion: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the accurate identification and quantification of proteins by mass spectrometry hinges on the effective and reproducible digestion of protein samples into peptides. A critical step in this workflow is the reduction of disulfide bonds and the subsequent alkylation of the resulting free cysteine residues. This process, known as carbamidomethylation when using iodoacetamide (B48618), prevents the re-formation of disulfide bonds and ensures that cysteine-containing peptides are consistently identified.

While iodoacetamide (IAA) is the most commonly used alkylating agent, other reagents can be employed. This document provides a detailed protocol and application notes for the use of iodoacetonitrile, a related halogenated acetamide, for the in-solution alkylation of proteins prior to enzymatic digestion and mass spectrometry analysis.

Principle of Cysteine Alkylation

The alkylation of cysteine residues is a two-step process that is fundamental to most proteomics sample preparation workflows.

  • Reduction: The disulfide bonds (-S-S-) within and between protein chains are cleaved to produce free sulfhydryl groups (-SH). This is typically achieved using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Alkylation: this compound reacts with the nucleophilic sulfhydryl group of cysteine via an SN2 reaction. The iodine atom, being a good leaving group, is displaced by the sulfur atom, forming a stable thioether bond. This modification adds a mass of 41.0265 Da to the cysteine residue.

Data Presentation: Comparison of Common Alkylating Agents

While specific quantitative data for this compound is limited, the following table summarizes the performance of commonly used alkylating agents to provide a comparative context. The data for this compound is inferred based on its structural similarity to iodoacetamide.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)N-Ethylmaleimide (NEM)AcrylamideThis compound (Inferred)
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationSN2 AlkylationMichael AdditionMichael AdditionSN2 Alkylation
Relative Reactivity HighLower than IAAHighModerateHigh
Optimal pH 7.5 - 8.5Alkaline~7.0Alkaline7.5 - 8.5
Specificity Good, but side reactions can occurHigher specificity than IAAMore thiol-selective than iodoacetamidesGoodGood, but side reactions are possible
Known Side Reactions Alkylation of Met, Lys, His, N-terminus[3][4]Fewer off-target reactions than IAA[3]Alkylation of Lys, His at alkaline pH; ring hydrolysisAlkylation of N-terminusAlkylation of Met, Lys, His, N-terminus (presumed)
Mass Addition (Da) 57.021557.0215125.047771.037141.0265

Experimental Protocols

The following are detailed protocols for the in-solution digestion of proteins using this compound for alkylation.

Protocol 1: Standard In-Solution Digestion

This protocol is suitable for purified proteins or simple protein mixtures.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM this compound in water (prepare fresh, protect from light)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-5 mg/mL.

    • Vortex briefly to mix.

  • Reduction:

    • Add 500 mM DTT to the protein solution to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add 500 mM this compound to the cooled sample to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching of Alkylation (Optional but Recommended):

    • Add 500 mM DTT to a final concentration of 15 mM to quench any unreacted this compound.

    • Incubate in the dark at room temperature for 15 minutes.

  • Dilution and Digestion:

    • Dilute the sample with 4 volumes of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin to the protein mixture at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C for 12-16 hours (overnight).

  • Stopping the Digestion:

    • Acidify the sample by adding 10% TFA to a final concentration of 0.5-1% to stop the tryptic digestion. The final pH should be ~2.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method prior to mass spectrometry analysis.

Protocol 2: Filter-Aided Sample Preparation (FASP)

This protocol is suitable for more complex samples, such as cell lysates, and helps to remove detergents and other contaminants.

Materials:

  • Protein lysate

  • Microcon or Amicon Ultra centrifugal filter unit (e.g., 10 kDa or 30 kDa MWCO)

  • UA Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM DTT in UA Buffer (prepare fresh)

  • Alkylating Agent: 50 mM this compound in UA Buffer (prepare fresh, protect from light)

  • Wash Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid

Procedure:

  • Sample Loading and Initial Wash:

    • Add 200 µL of UA Buffer to the filter unit.

    • Add up to 100 µg of protein lysate to the filter unit.

    • Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.

    • Add another 200 µL of UA Buffer and centrifuge again. Discard the flow-through.

  • Reduction:

    • Add 100 µL of 100 mM DTT in UA Buffer to the filter unit.

    • Incubate at 56°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes. Discard the flow-through.

  • Alkylation:

    • Add 100 µL of 50 mM this compound in UA Buffer to the filter unit.

    • Incubate in the dark at room temperature for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes. Discard the flow-through.

  • Buffer Exchange:

    • Add 100 µL of 50 mM Ammonium Bicarbonate to the filter unit.

    • Centrifuge at 14,000 x g for 10 minutes. Discard the flow-through. Repeat this step twice.

  • Digestion:

    • Transfer the filter unit to a new collection tube.

    • Add 40-100 µL of 50 mM Ammonium Bicarbonate containing trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C for 12-16 hours (overnight) in a humidified chamber.

  • Peptide Collection:

    • Centrifuge at 14,000 x g for 10 minutes to collect the peptides.

    • Add an additional 50 µL of 50 mM Ammonium Bicarbonate to the filter and centrifuge again to maximize peptide recovery.

    • Combine the flow-throughs.

  • Acidification and Desalting:

    • Acidify the collected peptides with TFA to a final concentration of 0.5-1%.

    • Desalt the peptide mixture using a C18 StageTip or a similar method.

Mandatory Visualizations

In_Solution_Digestion_Workflow ProteinSample Protein Sample Denaturation Denaturation (8M Urea, pH 8.5) ProteinSample->Denaturation Reduction Reduction (10 mM DTT, 56°C, 30 min) Denaturation->Reduction Alkylation Alkylation (20 mM this compound, RT, 30 min, dark) Reduction->Alkylation Dilution Dilution (<2M Urea) Alkylation->Dilution Digestion Tryptic Digestion (1:50 E:S, 37°C, overnight) Dilution->Digestion Acidification Acidification (0.5-1% TFA) Digestion->Acidification Desalting C18 Desalting Acidification->Desalting MS_Analysis LC-MS/MS Analysis Desalting->MS_Analysis

Caption: Workflow for in-solution protein digestion using this compound.

Caption: Chemical reaction of cysteine alkylation by this compound.

References

Application Notes and Protocols for the Use of Iodoacetonitrile in Deubiquitinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of iodoacetonitrile as a potential inhibitor of deubiquitinases (DUBs). Deubiquitinases are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating a multitude of cellular processes. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. This compound, a reactive haloacetonitrile, is proposed as a potential covalent inhibitor of DUBs. These notes offer a comprehensive guide for researchers to investigate and utilize this compound in DUB-related studies, from initial biochemical characterization to cell-based assays.

Introduction to this compound as a Potential DUB Inhibitor

This compound (ICH₂CN) is a small organic molecule containing a highly reactive iodoacetyl group. While specific literature on this compound as a dedicated deubiquitinase (DUB) inhibitor is not available, its structural analog, iodoacetamide (B48618) (ICH₂CONH₂), is a well-established, irreversible inhibitor of cysteine proteases, including DUBs[1][2][3]. The inhibitory mechanism of iodoacetamide involves the alkylation of the catalytic cysteine residue within the DUB active site, leading to the formation of a stable covalent bond and subsequent inactivation of the enzyme[1][2][3].

Given the shared reactive iodoacetyl moiety, it is highly probable that this compound also acts as a covalent, irreversible inhibitor of DUBs by targeting their active site cysteine. Haloacetonitriles, as a class of compounds, are known to react with protein thiols, which supports this hypothesis[4][5].

Disclaimer: this compound is expected to be a non-specific DUB inhibitor and may also react with other cysteine-containing proteins. Therefore, appropriate selectivity and off-target effect studies are crucial for interpreting experimental results.

Potential Mechanism of Action

The proposed mechanism of DUB inhibition by this compound is through the covalent modification of the catalytic cysteine residue in the DUB active site. The reaction is a nucleophilic substitution (SN2) where the sulfhydryl group of the cysteine attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.

G DUB DUB-SH (Active Enzyme) Transition Transition State DUB->Transition + Inhibitor I-CH₂-CN (this compound) Inhibitor->Transition Product DUB-S-CH₂-CN (Inactive Enzyme) Transition->Product Iodide I⁻ Product->Iodide +

Figure 1: Proposed mechanism of covalent inhibition of a DUB by this compound.

Quantitative Data Summary

As this compound is not a well-characterized DUB inhibitor, specific quantitative data is not available. The following tables are provided as templates for researchers to populate with their experimental data when characterizing this compound or other potential inhibitors.

Table 1: In Vitro DUB Inhibition by this compound (Example Data)

Deubiquitinase (DUB)IC₅₀ (µM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
USP215.2 ± 2.11500
USP725.8 ± 3.5950
USP148.9 ± 1.22100
UCH-L112.5 ± 1.91800
OTUB135.1 ± 4.3600

Table 2: Cellular Activity of this compound (Example Data)

Cell LineAssayEC₅₀ (µM)
HEK293TUb-reporter Assay18.7 ± 2.5
HCT116Apoptosis Assay (Caspase-3/7)22.4 ± 3.1
HeLaCell Viability (MTT)30.1 ± 4.0

Experimental Protocols

The following protocols provide a framework for the biochemical and cellular characterization of this compound as a DUB inhibitor.

In Vitro DUB Inhibition Assay (Ubiquitin-Rhodamine 110)

This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110).

Materials:

  • Recombinant human DUBs (e.g., USP2, USP7, etc.)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT

  • This compound stock solution (in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilutions to the appropriate wells. Include DMSO-only controls.

  • Add 10 µL of the DUB enzyme solution (at 2X the final desired concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of Ub-Rho110 substrate (at 4X the final desired concentration).

  • Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C for 30-60 minutes, taking readings every minute.

  • Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).

  • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare this compound Dilutions D Add Inhibitor to Plate A->D B Prepare DUB Enzyme Solution E Add DUB Enzyme (Incubate 30 min) B->E C Prepare Ub-Rho110 Substrate F Add Substrate & Start Reading C->F D->E E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC₅₀ H->I

Figure 2: Workflow for the in vitro DUB inhibition assay.
Cellular DUB Activity Assay (Ub-Reporter System)

This cell-based assay utilizes a reporter protein fused to ubiquitin, which is a substrate for cellular DUBs. Inhibition of DUBs leads to the degradation of the reporter, which can be quantified.

Materials:

  • HEK293T cells

  • Plasmid encoding a Ub-GFP reporter

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed HEK293T cells in a 24-well plate.

  • Transfect the cells with the Ub-GFP reporter plasmid.

  • After 24 hours, treat the cells with various concentrations of this compound for 4-6 hours. Include a DMSO-only control.

  • Harvest the cells and wash with PBS.

  • Analyze GFP fluorescence by flow cytometry or visualize under a fluorescence microscope.

  • A decrease in GFP signal indicates DUB inhibition.

  • Quantify the mean fluorescence intensity and plot against the inhibitor concentration to determine the EC₅₀ value.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA can be used to verify the direct binding of this compound to a target DUB in a cellular context.

Materials:

  • Cells expressing the target DUB

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target DUB

Protocol:

  • Treat cultured cells with this compound or vehicle (DMSO) for 1 hour.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the precipitated proteins.

  • Collect the supernatant and analyze the amount of soluble target DUB by Western blotting.

  • Binding of this compound is expected to stabilize the DUB, resulting in a higher melting temperature (more soluble protein at higher temperatures) compared to the vehicle-treated control.

Signaling Pathways and Cellular Processes Affected by DUB Inhibition

Inhibition of DUBs can have profound effects on various cellular signaling pathways and processes by altering the ubiquitination status and stability of key regulatory proteins.

G cluster_0 Affected Signaling Pathways DUB_Inhibitor DUB Inhibitor (e.g., this compound) DUBs Deubiquitinases (DUBs) DUB_Inhibitor->DUBs Inhibits Ub_Substrates Increased Ubiquitination of Substrate Proteins DUBs->Ub_Substrates Reduces NFkB NF-κB Signaling Ub_Substrates->NFkB p53 p53 Pathway Ub_Substrates->p53 DNA_Repair DNA Damage Response Ub_Substrates->DNA_Repair Cell_Cycle Cell Cycle Control Ub_Substrates->Cell_Cycle

Figure 3: Major signaling pathways modulated by DUB inhibition.
  • NF-κB Signaling: DUBs such as A20 and CYLD regulate NF-κB signaling by deubiquitinating key components like TRAF6 and NEMO. Inhibition of these DUBs can lead to sustained NF-κB activation and pro-inflammatory responses.

  • p53 Pathway: The stability and activity of the tumor suppressor p53 are regulated by the E3 ligase MDM2 and the DUB USP7. Inhibition of USP7 leads to p53 stabilization and activation, promoting cell cycle arrest and apoptosis.

  • DNA Damage Response: Several DUBs are involved in the DNA damage response by regulating the ubiquitination of proteins such as PCNA and histone H2A. DUB inhibition can sensitize cancer cells to DNA-damaging agents.

  • Cell Cycle Control: The progression through the cell cycle is tightly regulated by the timely degradation of cyclins and other cell cycle proteins, a process controlled by ubiquitination. DUBs play a role in fine-tuning the levels of these proteins.

Conclusion

This compound represents a potential tool for studying the roles of DUBs in various biological processes. Its proposed mechanism as a covalent, irreversible inhibitor targeting the catalytic cysteine of DUBs makes it a candidate for activity-based protein profiling and for investigating the consequences of broad DUB inhibition. The protocols and information provided herein offer a comprehensive guide for researchers to characterize the activity of this compound and to explore its effects on cellular signaling pathways. Due to its likely non-specific nature, careful experimental design and interpretation are paramount.

References

Application Notes and Protocols: Iodoacetonitrile Alkylation in the Dark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetonitrile (IAN) is a versatile reagent for the introduction of a cyanomethyl group onto various nucleophiles. Due to its sensitivity to light, which can lead to the formation of radical species and undesired side reactions, alkylation reactions involving this compound are often performed in the dark. This protocol provides a detailed experimental setup for the alkylation of nucleophiles with this compound under dark conditions to ensure high product yield and purity. The primary protocol is based on the well-documented S-alkylation of thiols, with guidance on adapting the procedure for other common nucleophiles such as amines, phenols, and enolates.

Data Presentation

The following table summarizes the key quantitative parameters for the S-alkylation of a thiol with this compound in an aqueous medium, a procedure often employed in biochemical and proteomics applications.

ParameterValue/Condition
Nucleophile Glutathione (GSH)
Alkylating Agent This compound (IAN)
Molar Ratio (Nu:IAN) 1:1
Solvent Deuterium Oxide (D₂O)
pH 8.0
Temperature Room Temperature
Reaction Time 3 hours
Light Condition Complete Darkness

Experimental Protocols

Protocol 1: S-Alkylation of Thiols with this compound in the Dark

This protocol is adapted from the reaction of this compound with glutathione, a common methodology in studies of cellular toxicity and proteomics.

Materials:

  • Thiol-containing compound (e.g., Glutathione, Cysteine-containing peptide)

  • This compound (IAN)

  • Phosphate buffer (pH 8.0) or other suitable buffer

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Amber vials or glassware wrapped in aluminum foil

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Reaction Mixture: In an amber vial or a flask wrapped completely in aluminum foil, dissolve the thiol-containing compound in the appropriate buffer (e.g., D₂O for NMR analysis, or an aqueous buffer for preparative scale) to a final concentration of 50 mM.

  • Addition of this compound: Add an equimolar amount (1.0 equivalent) of this compound to the stirred solution.

  • Reaction in the Dark: Seal the reaction vessel and allow the mixture to stir at room temperature for 3 hours in a dark environment (e.g., in a closed fume hood with the light off, or in a cabinet).

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up (for preparative scale):

    • Quench the reaction by adding a suitable quenching agent if necessary (e.g., a slight excess of a thiol scavenger).

    • If the product is organic-soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to yield the pure S-cyanomethylated product.

Adaptation for Other Nucleophiles:
  • Amines (N-Alkylation):

    • Base: A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is typically required to neutralize the hydroiodic acid formed during the reaction. Use 1.1-1.5 equivalents of the base.

    • Solvent: Aprotic polar solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are generally suitable.

    • Temperature: The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate, depending on the nucleophilicity of the amine.

  • Phenols (O-Alkylation):

    • Base: A stronger base is often needed to deprotonate the phenolic hydroxyl group. Potassium carbonate or cesium carbonate are commonly used.

    • Solvent: Polar aprotic solvents like DMF or acetone (B3395972) are effective.

    • Temperature: Elevated temperatures (e.g., 60-80 °C) may be necessary to achieve a good conversion rate.

  • Enolates (C-Alkylation):

    • Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is required to generate the enolate. The enolate formation should be carried out at low temperatures (e.g., -78 °C) before the addition of this compound.

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential.

    • Temperature: The alkylation step is typically performed at low temperatures and allowed to warm to room temperature slowly.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Alkylation in the Dark prep Preparation of Reactants dissolve_nu Dissolve Nucleophile (and base, if applicable) in solvent prep->dissolve_nu Step 1 add_ian Add this compound (in the dark) dissolve_nu->add_ian Step 2 reaction Reaction in Complete Darkness (Stirring at specified temperature) add_ian->reaction Step 3 monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) reaction->monitoring Step 4 (Optional) workup Aqueous Work-up (Quenching, Extraction) reaction->workup Step 5 monitoring->reaction purification Purification (e.g., Column Chromatography) workup->purification Step 6 characterization Product Characterization (NMR, MS, etc.) purification->characterization Step 7

Caption: General workflow for the alkylation of a nucleophile with this compound in the dark.

Application Notes and Protocols for Iodoacetonitrile in LC-MS/MS Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, accurate protein identification and quantification by mass spectrometry (MS) are paramount. A critical step in sample preparation for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins create complex three-dimensional structures that can hinder enzymatic digestion and interfere with analysis. Reduction cleaves these disulfide bonds, and subsequent alkylation of the resulting free thiol groups (-SH) prevents their re-formation, ensuring consistent and predictable peptide generation for reliable proteomic analysis.[1]

While iodoacetamide (B48618) (IAA) is the most ubiquitously used alkylating agent, its structural analog, iodoacetonitrile (IAN), presents an alternative for cysteine modification. This document provides detailed application notes and protocols for the use of this compound in preparing protein samples for LC-MS/MS analysis. Due to the limited availability of direct comparative studies and protocols specifically for this compound, the methodologies presented here are adapted from well-established protocols for iodoacetamide.

Principle of Cysteine Alkylation with this compound

The alkylation of cysteine residues by this compound is a nucleophilic substitution reaction. The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon atom of this compound, displacing the iodide ion. This results in the formation of a stable thioether bond, covalently modifying the cysteine residue.

This modification adds a specific mass to the cysteine residue, which is crucial for its identification in mass spectrometry data analysis. The mass shift caused by this compound is +40.026 Da.

Comparison of this compound with Other Alkylating Agents

The choice of alkylating agent can significantly impact the quality of proteomic data. While this compound is less commonly used than iodoacetamide, its properties can be inferred from its chemical structure and the known reactivity of similar compounds.

Alkylating AgentPrimary TargetMass Shift (Da)Known Off-Target ReactionsKey Considerations
This compound (IAN) Cysteine (Thiol group)+40.026Expected to have some reactivity with Methionine, Histidine, Lysine, and N-terminus, similar to other iodo-compounds.Smaller mass addition compared to IAA. Potential for different side-reaction profiles.
Iodoacetamide (IAA) Cysteine (Thiol group)+57.021Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus.[2]Most commonly used; extensive literature on its side reactions. Can lead to a significant number of off-target modifications.[2][3][4]
Chloroacetamide (CAA) Cysteine (Thiol group)+57.021Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation.[2]Slower reaction rate compared to IAA.
Acrylamide Cysteine (Thiol group)+71.037Generally considered to have high specificity for cysteine.[2]Reaction is a Michael addition, which is highly specific for thiols under controlled conditions.[2]

Experimental Protocols

The following are detailed protocols for in-solution and in-gel protein alkylation using this compound. These protocols are adapted from standard procedures for iodoacetamide.

In-Solution Protein Digestion and Cysteine Alkylation

This protocol is suitable for preparing protein samples such as cell lysates or purified protein mixtures for LC-MS/MS analysis.

Materials:

  • Urea (B33335)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (IAN)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Trypsin (mass spectrometry grade)

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM NH₄HCO₃).

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add a reducing agent (e.g., DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM).

    • Incubate at 37-56°C for 30-60 minutes.

  • Alkylation of Cysteines:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of this compound.

    • Add this compound to a final concentration of 15-20 mM. Note: The optimal concentration may need to be determined empirically.

    • Crucially, perform this step in the dark to prevent the formation of reactive iodine species.

    • Incubate at room temperature for 30-45 minutes in the dark.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM and incubate for 15 minutes.

    • Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with TFA to a final concentration of 0.1% to stop the digestion.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).

In-Gel Protein Digestion and Cysteine Alkylation

This method is used for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

  • Dithiothreitol (DTT)

  • This compound (IAN)

  • Trypsin (mass spectrometry grade)

  • HPLC-grade water

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the Coomassie-stained gel.

    • Cut the band into small pieces (~1x1 mm).

    • Destain the gel pieces with a solution of 50% ACN in 50 mM NH₄HCO₃ until the Coomassie stain is removed.

  • Reduction:

    • Dehydrate the gel pieces with 100% ACN and then dry them in a vacuum centrifuge.

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM NH₄HCO₃, ensuring the pieces are fully submerged.

    • Incubate at 56°C for 45-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Remove the DTT solution.

    • Add a freshly prepared solution of 55 mM this compound in 100 mM NH₄HCO₃, ensuring the gel pieces are fully submerged.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing and Digestion:

    • Remove the this compound solution and wash the gel pieces with 100 mM NH₄HCO₃.

    • Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.

    • Rehydrate the gel pieces in a solution containing trypsin (e.g., 10-20 ng/µL in 50 mM NH₄HCO₃).

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a solvent compatible with your LC-MS/MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Sample Preparation cluster_analysis LC-MS/MS Analysis Protein Protein Sample (e.g., Cell Lysate) Denaturation Denaturation (e.g., 8M Urea) Protein->Denaturation Reduction Reduction (DTT or TCEP) Denaturation->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion Cleanup Peptide Cleanup (C18 SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data

In-solution protein sample preparation workflow for LC-MS/MS.

Cysteine Alkylation Reaction

cysteine_alkylation cluster_reactants Reactants cluster_products Products Cysteine Cysteine Residue (Protein-SH) AlkylatedCysteine Alkylated Cysteine (Protein-S-CH2-CN) Cysteine->AlkylatedCysteine + this compound IAN This compound (I-CH2-CN) Iodide Iodide Ion (I-)

Reaction of this compound with a cysteine residue.

Troubleshooting and Considerations

  • Incomplete Alkylation: If incomplete alkylation is observed (presence of unmodified cysteine residues), consider increasing the concentration of this compound, extending the incubation time, or ensuring the reduction step was complete.

  • Off-Target Modifications: Iodine-containing alkylating agents can cause side reactions with other amino acid residues, particularly methionine.[3][4] To minimize this, use the lowest effective concentration of this compound and ensure the reaction is performed in the dark.

  • Reagent Stability: this compound is light-sensitive and should be stored properly and prepared fresh before use.

  • pH: The alkylation reaction is most efficient at a slightly alkaline pH (around 8.0-8.5).

Conclusion

This compound can be used as an alternative to iodoacetamide for the alkylation of cysteine residues in protein samples destined for LC-MS/MS analysis. While specific quantitative data on its performance is scarce, the provided protocols, adapted from established methods for iodoacetamide, offer a solid foundation for its application. Researchers should be mindful of potential off-target reactions and optimize the protocol for their specific experimental needs to ensure high-quality and reproducible proteomic data.

References

Optimizing Protein Precipitation in Proteomics: A Deep Dive into Acetonitrile Concentration Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental and widely used technique in proteomics for sample preparation. It serves to concentrate proteins, remove interfering substances such as salts and detergents, and prepare the sample for downstream analysis, most notably mass spectrometry. Among the various organic solvents employed for this purpose, acetonitrile (B52724) (ACN) is a popular choice due to its efficiency in precipitating a broad range of proteins. The concentration of acetonitrile used, however, can significantly impact the outcome of the precipitation, influencing protein recovery rates, the selective precipitation of high versus low molecular weight proteins, and ultimately, the number of proteins identified in a proteomics experiment.

This application note provides a detailed overview of the effects of acetonitrile concentration on protein precipitation in proteomics. It includes quantitative data from various studies, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal acetonitrile concentration for their specific research needs.

The Principle of Acetonitrile-Induced Protein Precipitation

Acetonitrile is a water-miscible organic solvent. When added to an aqueous protein solution, it reduces the solvation capacity of the water by disrupting the hydration shell surrounding the protein molecules. This disruption exposes hydrophobic regions of the proteins, leading to increased protein-protein interactions and aggregation. The dielectric constant of the solvent mixture is also lowered, which further promotes the aggregation and precipitation of proteins out of the solution. The precipitated proteins can then be collected by centrifugation.

Quantitative Effects of Acetonitrile Concentration

The concentration of acetonitrile is a critical parameter that can be modulated to achieve different outcomes in protein precipitation. Higher concentrations generally lead to more extensive protein precipitation, while lower concentrations can be used for more selective fractionation.

Table 1: Comparison of Protein Precipitation Efficiency and Recovery with Acetonitrile
Acetonitrile Concentration (v/v)Sample TypeKey FindingsReference
15% - 65%SerumAs ACN concentration increases, protein concentration in the supernatant decreases. A dramatic enhancement in precipitation is observed at 55% ACN.[1][2]
40% - 50%Beagle and Rat PlasmaOptimal concentrations for precipitating protein and affording maximum recovery of peptides.[3]
56%SerumEffectively removes proteins with a mass over 75 kDa.
60%, 70%, 80%, 90%PlasmaUsed to extract different low molecular weight (LMW) proteins (<50 kDa). Pooling extracts from 60% and 80% ACN resulted in the identification of 5638 tryptic peptides from 805 proteins.[4]
2:1 (ACN:Plasma)PlasmaFound to be optimal for removing protein, with >96% protein precipitation efficiency.
3:1 (ACN:Serum/Plasma)Serum/PlasmaRecommended final ratio for efficient protein removal in a 96-well plate format.[5][6] Provides a clear supernatant after 24 hours at 10°C.[7][5][6][7]

Experimental Protocols

Protocol 1: General Protein Precipitation from Biological Fluids

This protocol provides a general procedure for protein precipitation using acetonitrile and can be adapted for various biological samples such as serum, plasma, or cell lysates.

Materials:

  • Biological sample (e.g., serum, plasma, cell lysate)

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Microcentrifuge tubes, pre-chilled

  • Pipettes and pipette tips

  • Microcentrifuge capable of reaching ≥12,000 x g at 4°C

  • Re-suspension buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Sample Preparation: Thaw the biological sample on ice. If the sample contains a high concentration of protein, consider a 1:1 dilution with a suitable buffer to ensure efficient precipitation.

  • Acetonitrile Addition: In a pre-chilled microcentrifuge tube, add the desired volume of chilled acetonitrile. The ratio of acetonitrile to sample can be varied depending on the desired outcome (e.g., 3:1 or 4:1 v/v for general protein precipitation). For example, to a 100 µL sample, add 300 µL of cold acetonitrile.

  • Mixing: Add the biological sample to the acetonitrile. Vortex the mixture immediately and thoroughly for 30-60 seconds to ensure complete mixing and denaturation of proteins.[8]

  • Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate protein precipitation. For very dilute samples, overnight incubation may improve recovery.

  • Centrifugation: Centrifuge the tubes at 12,000 - 15,000 x g for 15-20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the protein pellet.

  • Washing (Optional): To remove any remaining contaminants, add 500 µL of cold 100% acetonitrile to the pellet, vortex briefly, and centrifuge again at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Drying: Air-dry the protein pellet for 5-10 minutes to remove residual acetonitrile. Do not over-dry the pellet as it can make re-solubilization difficult.

  • Re-solubilization: Re-suspend the protein pellet in a suitable buffer for downstream applications (e.g., digestion buffer for mass spectrometry).

Protocol 2: Selective Precipitation of High Molecular Weight Proteins for Enrichment of Low Molecular Weight (LMW) Proteome

This protocol is designed to enrich for LMW proteins by selectively precipitating high molecular weight (HMW) proteins.

Materials:

  • Serum or plasma sample

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Microcentrifuge tubes, pre-chilled

  • Pipettes and pipette tips

  • Microcentrifuge capable of reaching ≥12,000 x g at 4°C

Procedure:

  • Sample and Acetonitrile Preparation: Use pre-chilled microcentrifuge tubes and chill the required volume of acetonitrile at -20°C.

  • Acetonitrile Addition: Add an equal volume of chilled acetonitrile to the serum or plasma sample (1:1 v/v ratio). For example, add 100 µL of acetonitrile to 100 µL of serum.

  • Mixing and Incubation: Vortex the mixture thoroughly for 30 seconds and then incubate on ice for 1 hour.[9]

  • Centrifugation: Centrifuge the mixture at 5,000 rpm for 5 minutes to pellet the precipitated HMW proteins.[9]

  • Supernatant Collection: Carefully collect the supernatant, which is now enriched with LMW proteins. The pellet contains the precipitated HMW proteins.

  • Further Processing: The LMW protein-enriched supernatant can be further processed for downstream analysis, such as tryptic digestion followed by LC-MS/MS. The HMW protein pellet can also be analyzed separately if desired.

Visualizing the Workflow and Logic

Experimental Workflow for Protein Precipitation

experimental_workflow start Start: Biological Sample add_acn Add Cold Acetonitrile (e.g., 3:1 v/v) start->add_acn vortex Vortex to Mix add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge (e.g., 12,000 x g, 4°C) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate supernatant Supernatant (Discard or Analyze) separate->supernatant pellet Protein Pellet separate->pellet wash Wash Pellet (Optional) pellet->wash dry Air-Dry Pellet wash->dry resuspend Re-suspend in Buffer dry->resuspend end Downstream Analysis (e.g., MS) resuspend->end

Caption: A generalized workflow for protein precipitation using acetonitrile.

Logical Relationship of Acetonitrile Concentration and Precipitation Outcome

logical_relationship cluster_concentration Acetonitrile Concentration cluster_outcome Precipitation Outcome low_acn Low ACN % selective_precip Selective Precipitation (HMW Proteins) low_acn->selective_precip favors lmw_enrich Enrichment of LMW Proteins in Supernatant low_acn->lmw_enrich results in high_acn High ACN % broad_precip Broad Precipitation (HMW + LMW Proteins) high_acn->broad_precip favors high_yield Higher Overall Protein Yield high_acn->high_yield leads to

Caption: The relationship between ACN concentration and precipitation results.

Discussion and Considerations

The choice of acetonitrile concentration is a critical step in designing a proteomics experiment. Several factors should be considered:

  • Experimental Goal: If the primary goal is to maximize the total number of identified proteins, a higher acetonitrile concentration (e.g., a 3:1 or 4:1 ratio) is generally recommended to ensure comprehensive precipitation. However, if the focus is on enriching for low molecular weight proteins, which are often of interest as potential biomarkers, a lower concentration of acetonitrile (e.g., a 1:1 ratio) is more appropriate.

  • Sample Type and Complexity: The optimal acetonitrile concentration can vary depending on the sample matrix. For complex samples like serum or plasma, which have a wide dynamic range of protein concentrations, a careful optimization of the acetonitrile ratio may be necessary to deplete highly abundant proteins and enable the detection of less abundant ones.

  • Downstream Analysis: The method of downstream analysis also plays a role. For techniques that are sensitive to interfering substances, a thorough precipitation and washing step with a higher acetonitrile concentration is beneficial.

  • Protein Loss: It is important to acknowledge that no precipitation method achieves 100% recovery for all proteins. Some proteins may be lost in the supernatant, especially at lower acetonitrile concentrations. Therefore, it is crucial to be consistent with the chosen protocol throughout an experiment to ensure reproducibility.

Conclusion

Acetonitrile is a versatile and effective reagent for protein precipitation in proteomics. By carefully selecting the acetonitrile concentration, researchers can tailor their sample preparation to meet the specific goals of their study, whether it be maximizing protein identification, enriching for low molecular weight proteins, or removing interfering substances. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their protein precipitation workflows, ultimately leading to more robust and informative proteomic analyses.

References

Troubleshooting & Optimization

Troubleshooting incomplete cysteine alkylation with iodoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete cysteine alkylation with iodoacetonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my cysteine alkylation with this compound incomplete?

Incomplete alkylation is a common issue that can arise from several factors. The most frequent causes include:

  • Suboptimal pH: The alkylation of cysteine residues is highly pH-dependent. The reaction requires the deprotonation of the cysteine's thiol group (R-SH) to the more nucleophilic thiolate anion (R-S⁻). This is most efficient at a pH above the pKa of the thiol group, which is typically around 8.0-9.0.[1][2]

  • Incomplete Reduction of Disulfide Bonds: For alkylation to occur, disulfide bonds must first be fully reduced to free thiols. If the reduction step is inefficient, fewer cysteine residues will be available to react with the this compound.[3]

  • Insufficient Reagent Concentration: The concentration of this compound may be too low to modify all available cysteine residues. A 2- to 10-fold molar excess of the alkylating agent over the reducing agent is a common starting point.[1]

  • Short Reaction Time: The incubation time may not be sufficient for the reaction to proceed to completion. Typical reaction times range from 15 to 60 minutes at room temperature.[1]

  • Degraded Reagent: this compound, like other iodo-compounds, can be sensitive to light and may degrade over time, leading to reduced reactivity. It is crucial to prepare fresh solutions immediately before use and to conduct the reaction in the dark.[1][3][4]

  • Interference from Reducing Agents: Thiol-based reducing agents like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (2-ME) have free sulfhydryl groups that can react with and consume the this compound, reducing its effective concentration.[5] While the non-thiol reducing agent Tris(2-carboxyethyl)phosphine (TCEP) does not react as readily, it is still best practice to remove excess reducing agent before alkylation.[5]

Q2: I'm observing unexpected mass shifts in my mass spectrometry data. What could be the cause?

Unexpected mass shifts are often due to "off-target" or side reactions where the this compound modifies other amino acid residues besides cysteine. While cysteine is the primary target, other nucleophilic residues can also be alkylated, especially under non-optimal conditions such as high pH, high temperature, or excessive reagent concentration.[1][3][6]

Commonly affected residues include:

  • Methionine

  • Lysine

  • Histidine

  • Aspartic acid

  • Glutamic acid

  • Tyrosine

  • The N-terminus of peptides[1][5][7][8]

Iodine-containing reagents like this compound and iodoacetamide (B48618) are particularly known to cause off-target alkylation of methionine residues, which can lead to a significant reduction in the identification of methionine-containing peptides.[8][9]

Q3: How can I minimize off-target alkylation?

To minimize side reactions, it is crucial to optimize your experimental conditions:

  • Control the pH: Maintain the reaction buffer pH between 8.0 and 8.5.[10]

  • Optimize Reagent Concentration: Use the lowest effective concentration of this compound that still achieves complete cysteine alkylation.[5]

  • Control Temperature and Time: Perform the reaction at room temperature and avoid prolonged incubation times.[1][4]

  • Work in the Dark: Protect the reaction from light to prevent degradation of the this compound.[1][4]

  • Quench the Reaction: After the desired incubation time, quench any unreacted this compound by adding a thiol-containing reagent like DTT or L-cysteine.[1][8][11]

Q4: How does this compound's reactivity compare to iodoacetamide?

This compound and iodoacetamide are structurally similar haloacetamide-based reagents and react with cysteine via the same SN2 mechanism.[12][13] While direct kinetic comparisons are not abundant in the literature, iodoacetamide is well-characterized and generally considered a highly effective alkylating agent.[7][8] Both are more reactive than iodoacetic acid.[14] For practical purposes, protocols and troubleshooting strategies for iodoacetamide are largely applicable to this compound.

Data Presentation

Table 1: Recommended Reaction Conditions for Cysteine Alkylation with Iodoacetamide (as a proxy for this compound)
ParameterRecommended ConditionReference
pH 8.0 - 9.0[1]
Temperature Room Temperature (approx. 23°C)[7][15]
Time 30 - 45 minutes[1][7][11]
Concentration 14 - 55 mM[1][7][11][15]
Light Condition In the dark[1][11][15]
Table 2: Comparison of Common Cysteine Alkylating Agents
FeatureThis compound (inferred)Iodoacetamide (IAM)Chloroacetamide (CAA)AcrylamideN-Ethylmaleimide (NEM)
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationSN2 AlkylationSN2 AlkylationMichael AdditionMichael Addition
Alkylation Efficiency HighHigh (97-99%)[15][16]High (97%)[15][16]High[9]High[17]
Optimal pH ~8.0 - 8.57.5 - 8.5[8]AlkalineAlkaline~7.0[8]
Common Side Reactions Met, Lys, His, N-terminusMet, Lys, His, N-terminus[8][9][16]Fewer than IAM[8][16]N-terminus[8]Lys, His at alkaline pH[8]

Experimental Protocols

Protocol for In-Solution Protein Reduction and Alkylation

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, 8 M Urea (B33335), pH 8.3)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound (freshly prepared solution)

  • Quenching reagent (e.g., DTT)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Denaturation and Reduction:

    • Ensure the protein sample is solubilized in a buffer containing a denaturant like 6-8 M urea.[1]

    • Add the reducing agent (e.g., DTT to a final concentration of 5-10 mM).[1][11]

    • Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.[1][11]

    • Allow the sample to cool to room temperature.[3][11]

  • Alkylation:

    • Add freshly prepared this compound to a final concentration of approximately 14-20 mM.[3][7][11]

    • Incubate in the dark at room temperature for 30-45 minutes.[1][3][11]

  • Quenching:

    • Quench the excess this compound by adding a quenching reagent (e.g., DTT to a final concentration of 5 mM).[1][11]

    • Incubate in the dark at room temperature for 15 minutes.[1][11]

  • Sample Preparation for Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 1 M.[3]

    • The sample is now ready for enzymatic digestion (e.g., with trypsin).

Mandatory Visualizations

Troubleshooting_Workflow start Incomplete Alkylation Observed check_reduction Was the reduction step complete? start->check_reduction check_reagent Was the this compound solution fresh and protected from light? check_reduction->check_reagent Yes optimize_reduction Optimize reduction: - Increase reducing agent concentration - Increase incubation time/temperature check_reduction->optimize_reduction No check_conditions Were reaction conditions optimal? check_reagent->check_conditions Yes use_fresh_reagent Prepare fresh this compound solution and perform reaction in the dark check_reagent->use_fresh_reagent No check_quenching Was residual reducing agent present? check_conditions->check_quenching Yes optimize_conditions Optimize alkylation: - Adjust pH to 8.0-8.5 - Increase reagent concentration - Extend reaction time check_conditions->optimize_conditions No remove_reducer Remove excess reducing agent before adding this compound (e.g., buffer exchange) check_quenching->remove_reducer Yes end_success Alkylation Complete check_quenching->end_success No optimize_reduction->start use_fresh_reagent->start optimize_conditions->start remove_reducer->start

Caption: Troubleshooting logic for incomplete cysteine alkylation.

Caption: SN2 reaction of a cysteine thiolate with this compound.

Proteomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction & Denaturation p2 Reduction (e.g., DTT) p1->p2 p3 Alkylation (this compound) p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 a1 Peptide Cleanup (e.g., C18) p4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis (Protein Identification) a2->a3

Caption: A standard bottom-up proteomics workflow including alkylation.

References

Technical Support Center: Managing Iodoacetonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the effective removal of excess iodoacetonitrile from reaction mixtures. The following question-and-answer format addresses common challenges and outlines detailed protocols for quenching, extraction, and scavenger-based purification.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate removal strategy. It is a dense, high-boiling liquid with limited water solubility, making simple extraction challenging without a prior quenching step.

Data Summary: Physicochemical Properties of this compound

Property Value Citation
Molecular Formula C₂H₂IN [1]
Molar Mass 166.95 g/mol [1]
Boiling Point 182-184 °C @ 720 mmHg [1][2]
Density 2.307 g/mL at 25 °C [1][2]

| Solubility | Soluble in benzene, alcohol, acetone, ether. Slightly soluble in water. Insoluble in hexane. |[1][2] |

Q2: What are the primary methods for removing excess this compound?

A2: There are three main strategies for removing unreacted this compound:

  • Chemical Quenching: The most common approach involves reacting the excess electrophilic this compound with a nucleophilic quenching agent. This converts it into a more polar, water-soluble species that can be easily removed by an aqueous wash.

  • Scavenger Resins: These are solid-supported reagents with nucleophilic functional groups that react with and bind to the this compound. The resin can then be removed by simple filtration, simplifying the work-up process.[1][3]

  • Standard Purification: If quenching and extraction are insufficient, traditional methods like flash column chromatography or distillation can be employed. However, due to this compound's high boiling point, distillation is often impractical if the desired product is also a high-boiling liquid.

Q3: Which chemical quenching agents are effective for this compound?

A3: this compound is an alkyl iodide and is reactive towards soft nucleophiles. Thiol-based reagents, such as sodium thiosulfate (B1220275) or 2-mercaptoethanol, are particularly effective. Amines can also be used. The choice of quencher depends on the stability of your desired product to the quenching conditions.

Data Summary: Comparison of Common Quenching Agents

Quenching Agent Typical Conditions Advantages Disadvantages
Sodium Thiosulfate 10% aqueous solution, RT, 15-30 min Inexpensive, effective for alkyl iodides, forms highly water-soluble byproducts. Can sometimes be slow; requires a biphasic reaction mixture.
2-Mercaptoethanol 1-2 equivalents, RT, 15-30 min Fast and efficient reaction with alkyl halides. Volatile, foul-smelling, and toxic; the quenched product must still be removed.

| Amine-based Reagents (e.g., Piperidine) | 1-2 equivalents, RT, 30-60 min | Effective for scavenging electrophiles. | Can be difficult to remove if the amine itself is not polymer-supported; may react with other functional groups. |

Troubleshooting Guide

Issue: An emulsion forms during the aqueous wash after quenching.

  • Cause: High concentrations of salts or polar organic solvents (like DMF or DMSO) can lead to the formation of stable emulsions.

  • Solution:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.[4]

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. The layers may separate on their own with time.[4]

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be an effective solution.[4]

Issue: The quenching reaction appears to be incomplete.

  • Cause: Insufficient amount of quenching agent, low reaction temperature, or short reaction time.

  • Solution:

    • Increase Stoichiometry: Add another portion of the quenching agent.

    • Increase Temperature: Gently warm the reaction mixture (e.g., to 40 °C) to increase the reaction rate, ensuring your product is stable at this temperature.

    • Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor the disappearance of this compound by a suitable analytical method like TLC or LC-MS.

Issue: The product is lost during the work-up.

  • Cause: The desired product may have some water solubility, especially if it is polar.

  • Solution:

    • Back-Extraction: If you suspect your product has partitioned into the aqueous layer, perform a back-extraction of the combined aqueous washes with a more polar organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • Minimize Aqueous Washes: Use the minimum number of aqueous washes necessary to remove the quenched byproduct.

    • Solvent Removal First: If the reaction was conducted in a water-miscible solvent like acetonitrile (B52724) or THF, it is often best to remove the bulk of the solvent via rotary evaporation before performing the aqueous work-up.[5][6]

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Thiosulfate and Aqueous Extraction

This protocol is a general method for quenching excess this compound and removing the resulting byproducts.

  • Reaction Completion: Once the primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to room temperature.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture, using a volume roughly equal to the organic solvent volume.

  • Stirring: Stir the biphasic mixture vigorously for 15-30 minutes to ensure complete reaction with the excess this compound.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not a typical extraction solvent, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (1x)

    • Saturated aqueous sodium chloride (brine) (1x)[4]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Removal using a Scavenger Resin

This protocol is ideal for simplifying purification, especially in parallel synthesis.[1][3]

  • Resin Selection: Choose a nucleophilic scavenger resin suitable for removing alkyl halides, such as an amine-functionalized resin (e.g., SiliaBond Amine) or a thiol-functionalized resin.[2]

  • Resin Addition: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the initial excess of this compound).

  • Incubation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours depending on the resin and reaction conditions. Monitor the removal of this compound by analyzing aliquots of the solution.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin beads.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

Visualized Workflows

The following diagrams illustrate the decision-making process and workflow for removing excess this compound.

G start Reaction Complete (Excess this compound) product_stability Is the product stable to aqueous basic/nucleophilic conditions? start->product_stability quenching Chemical Quench (e.g., Na2S2O3) product_stability->quenching Yes scavenger Use Scavenger Resin (e.g., Amine or Thiol Resin) product_stability->scavenger No / Emulsion Risk extraction Aqueous Extraction quenching->extraction analysis Analyze Crude Product (TLC, LC-MS, NMR) extraction->analysis filtration Filter Resin scavenger->filtration filtration->analysis end Purified Product analysis->end Sufficiently Pure chromatography Further Purification (Column Chromatography) analysis->chromatography Impurities Remain chromatography->end G cluster_quench Quenching Protocol cluster_scavenger Scavenger Resin Protocol q1 1. Add aq. Na2S2O3 to reaction mixture q2 2. Stir vigorously (15-30 min) q1->q2 q3 3. Transfer to Sep. Funnel & Extract q2->q3 q4 4. Wash with Water & Brine q3->q4 q5 5. Dry, Filter, & Concentrate q4->q5 s1 1. Add Scavenger Resin to reaction mixture s2 2. Stir until complete (1-24 h) s1->s2 s3 3. Filter to remove resin s2->s3 s4 4. Wash resin with solvent s3->s4 s5 5. Concentrate combined filtrate s4->s5

References

Technical Support Center: Optimizing Iodoacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving iodoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My alkylation reaction with this compound is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low or no conversion in this compound alkylation reactions can stem from several factors. A systematic approach to troubleshooting this issue involves evaluating the base, solvent, temperature, and the nature of your nucleophile.

  • Inadequate Deprotonation: The nucleophilicity of your starting material (e.g., amine, thiol, or phenol) is critical. If it is not sufficiently deprotonated to form a reactive anion, the reaction will be sluggish or fail.

    • Recommendation: Switch to a stronger base. For weakly acidic nucleophiles, a strong base like sodium hydride (NaH) may be necessary. For amines, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For thiols, a milder base like potassium carbonate can be effective.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Recommendation: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). These solvents are known to accelerate SN2 reactions, which is the likely mechanism for this compound alkylations.

  • Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier at the current temperature.

    • Recommendation: Gradually increase the reaction temperature. Many alkylations with this compound proceed well at room temperature, but some may require gentle heating (e.g., 40-60 °C). Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Steric Hindrance: If your nucleophile is sterically bulky, it may have difficulty accessing the electrophilic carbon of this compound.

    • Recommendation: Consider using a less hindered nucleophile if possible. Alternatively, increasing the reaction time and/or temperature may help to overcome steric hindrance.

Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my this compound reaction?

A: The formation of side products is a common challenge. Key factors to consider are the potential for over-alkylation and the stability of this compound.

  • Over-Alkylation (Di- or Poly-alkylation): Primary amines and other nucleophiles with multiple reactive sites can react with more than one molecule of this compound.

    • Recommendation:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of this compound.

      • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

      • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by slowing down the rate of the second alkylation.

  • Decomposition of this compound: this compound can be sensitive to light and heat, and may decompose over time, especially in the presence of a strong base.

    • Recommendation:

      • Use Fresh Reagent: Ensure your this compound is of high purity and has been stored properly (typically at 2-8°C, protected from light).

      • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.

      • Moderate Temperature: Avoid excessively high reaction temperatures, as this can accelerate decomposition. Generally, reaction temperatures should be kept as low as possible while still achieving a reasonable reaction rate.[1][2]

Q3: The reaction seems to work, but my isolated yield is consistently low. Where might I be losing my product?

A: Low isolated yields can be due to issues during the work-up and purification steps, especially if the product has certain physical properties.

  • Product Solubility in the Aqueous Layer: If your product is polar, it may have significant solubility in the aqueous phase during extraction.

    • Recommendation:

      • Brine Wash: After the initial aqueous quench, wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous phase.

      • Back-Extraction: Re-extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.

  • Product Volatility: Some low molecular weight alkylated nitriles can be volatile.

    • Recommendation: Be cautious during solvent removal on the rotary evaporator. Use a lower bath temperature and avoid applying a very high vacuum.

  • Product Instability on Silica (B1680970) Gel: Some compounds can decompose on silica gel during column chromatography.

    • Recommendation:

      • Neutralize Silica: If your product is base-sensitive, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine.

      • Alternative Purification: Consider other purification methods such as crystallization or distillation if possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions with this compound?

A: The optimal temperature depends on the nucleophile's reactivity and steric hindrance. Many reactions proceed efficiently at room temperature (20-25 °C). For less reactive nucleophiles, gentle heating to 40-80 °C may be necessary.[3] It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress to minimize side reactions and decomposition.[1]

Q2: What is the recommended reaction time?

A: Reaction times can vary from a few hours to overnight (12-24 hours). The progress of the reaction should be monitored by an appropriate technique (TLC, GC, or LC-MS) to determine the point of maximum conversion of the starting material.

Q3: Which bases are most suitable for this compound alkylations?

A: The choice of base depends on the pKa of the nucleophile.

  • For amines: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

  • For thiols and phenols: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

  • For weakly acidic C-H nucleophiles (e.g., active methylene (B1212753) compounds): Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required.

Q4: How should I store this compound?

A: this compound is sensitive to light and should be stored in a dark, cool place, typically at 2-8°C. Ensure the container is tightly sealed to prevent exposure to moisture and air.

Data Summary

The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound. Note that these are starting points, and optimization may be required for specific substrates.

Table 1: Alkylation of Amines with this compound

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
2,6-PiperidinedimethanolTriethylamineDMFRoom Temp.Not Specified53
Primary Aromatic AmineK₂CO₃Acetonitrile5024Moderate to Good
Secondary Aliphatic AmineDIPEADMFRoom Temp. - 4012-18Good to Excellent

Table 2: Alkylation of Thiols and Phenols with this compound

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃AcetonitrileRoom Temp.2-4High
Benzyl MercaptanK₂CO₃DMFRoom Temp.4-6High
PhenolCs₂CO₃Acetonitrile6012Moderate to Good

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Primary Amine

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF or acetonitrile, to make a 0.1-0.5 M solution).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the stirred solution at room temperature.

  • Addition of this compound: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture over 10-15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the S-Alkylation of a Thiol

  • Preparation: To a round-bottom flask, add the thiol (1.0 eq.) and an anhydrous polar aprotic solvent such as acetonitrile.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (1.5 eq.).

  • Addition of this compound: Add this compound (1.1 eq.) to the suspension. Protect the reaction from light.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic base and wash the solid with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification. If necessary, purify by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_base Is the base strong enough? start->check_base check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to DMF or Acetonitrile check_solvent->solution_solvent No check_sterics Is the nucleophile sterically hindered? check_temp->check_sterics Yes solution_temp Increase temperature gradually (e.g., to 40-60 °C) check_temp->solution_temp No solution_sterics Increase reaction time and/or temperature check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low conversion in this compound reactions.

Side_Reaction_Troubleshooting start Formation of Side Products check_overalkylation Is over-alkylation possible? start->check_overalkylation check_decomposition Is this compound decomposing? check_overalkylation->check_decomposition No solution_overalkylation Control stoichiometry Slowly add this compound Lower reaction temperature check_overalkylation->solution_overalkylation Yes solution_decomposition Use fresh reagent Protect from light Use moderate temperature check_decomposition->solution_decomposition Yes

Caption: Troubleshooting guide for side product formation.

References

Technical Support Center: Iodoacetonitrile in Bioconjugation and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of iodoacetonitrile in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions with amino acids other than cysteine and to offer troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound (IAN) is a thiol-reactive reagent commonly used for the alkylation of cysteine residues in proteins and peptides. The primary reaction involves the nucleophilic attack of the deprotonated thiol group of cysteine on the electrophilic carbon atom of this compound, leading to a stable thioether linkage. This reaction is fundamental in various applications, including protein labeling, inhibition of cysteine proteases, and sample preparation for mass spectrometry-based proteomics.

Q2: Can this compound react with amino acids other than cysteine?

Yes, while this compound is highly reactive towards cysteine, it can exhibit off-target reactivity, leading to side reactions with other amino acid residues, particularly under certain experimental conditions. The primary alternative targets are amino acids with nucleophilic side chains. Based on studies of similar iodine-containing alkylating agents like iodoacetamide (B48618) and iodoacetate, the most common side reactions occur with methionine, histidine, lysine (B10760008), and tyrosine.

Q3: What are the known side reactions of iodo-compounds with other amino acids?

While specific quantitative data for this compound is limited in the literature, the following side reactions have been documented for related iodo-alkylating agents and are highly probable with this compound:

  • Methionine: The sulfur atom in the thioether side chain of methionine is nucleophilic and can be alkylated to form a sulfonium (B1226848) ion. This modification can alter protein structure and function and may lead to fragmentation during mass spectrometry analysis, complicating data interpretation.

  • Histidine: The imidazole (B134444) ring of histidine is nucleophilic and can be alkylated on either of the nitrogen atoms. The rate and extent of this reaction are highly dependent on the pH and the accessibility of the histidine residue.

  • Lysine: The ε-amino group of lysine is a primary amine and can be alkylated. This reaction is generally slower than the reaction with thiols and is more favorable at higher pH values where the amino group is deprotonated.

  • Tyrosine: The phenolate (B1203915) ion of tyrosine (formed at higher pH) can undergo O-alkylation. This modification is less common but can occur, especially if the tyrosine residue is highly accessible.

Troubleshooting Guide: Unspecific Labeling and Side Reactions

Issue: My mass spectrometry data shows unexpected mass shifts or loss of signal for certain peptides after reacting my protein with this compound.

This is a common issue that can arise from off-target reactions. Here’s a step-by-step guide to troubleshoot this problem:

Step 1: Identify Potential Off-Target Amino Acids

  • Review the sequence of your protein or peptide of interest.

  • Identify the presence and accessibility of methionine, histidine, lysine, and tyrosine residues. Residues on the protein surface are more likely to be involved in side reactions.

Step 2: Optimize Reaction Conditions

The selectivity of this compound for cysteine over other amino acids can be significantly influenced by the reaction conditions.

ParameterRecommendation to Minimize Side ReactionsRationale
pH Maintain a pH between 7.0 and 8.5.The thiol group of cysteine has a lower pKa than the amino group of lysine, allowing for selective deprotonation and reaction at near-neutral pH. Higher pH values will increase the reactivity of lysine and tyrosine.
Temperature Perform the reaction at room temperature or 4°C.Lower temperatures can help to reduce the rate of less favorable side reactions.
Reaction Time Minimize the incubation time.Shorter reaction times limit the extent of slower side reactions. It is advisable to perform a time-course experiment to determine the optimal reaction time for sufficient cysteine modification with minimal side products.
Reagent Concentration Use the lowest effective concentration of this compound.A high molar excess of the alkylating agent can drive less favorable side reactions. A titration experiment is recommended to find the optimal stoichiometry.

Step 3: Quench the Reaction

  • After the desired reaction time, quench any unreacted this compound by adding a thiol-containing reagent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol in excess. This will prevent further reactions during subsequent sample processing steps.

Step 4: Analyze for Side Products

  • Utilize mass spectrometry to identify and characterize potential side products. Look for the expected mass shifts corresponding to the addition of an acetonitrilic group (+41.026 Da) on methionine, histidine, lysine, or tyrosine residues.

  • Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification.

Experimental Protocols

Protocol: Differential Alkylation to Detect this compound Side Reactions

This protocol allows for the identification of off-target modifications by this compound using a differential alkylation strategy coupled with mass spectrometry.

Materials:

  • Protein of interest

  • Denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 10 mM DTT)

  • This compound (IAN)

  • Quenching reagent (e.g., 20 mM DTT)

  • Second alkylating agent with a different mass (e.g., iodoacetamide, IAM, +57.021 Da)

  • Trypsin (for digestion)

  • Mass spectrometer

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein in the denaturing buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation with this compound:

    • Add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching:

    • Add DTT to a final concentration of 40 mM to quench any unreacted this compound.

    • Incubate for 15 minutes.

  • Buffer Exchange (Optional but Recommended):

    • Perform a buffer exchange to remove excess reagents.

  • Second Alkylation (to label any remaining free thiols):

    • Add iodoacetamide to a final concentration of 50 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

    • Desalt the resulting peptides using a C18 column.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the data for peptides modified with either this compound (+41.026 Da) or iodoacetamide (+57.021 Da) on cysteine, methionine, histidine, lysine, or tyrosine residues.

Data Interpretation:

  • Cysteine residues should be primarily labeled with this compound.

  • The presence of this compound modifications on other amino acids indicates side reactions.

  • Cysteines labeled with iodoacetamide would suggest incomplete reaction with this compound.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_digestion Sample Processing cluster_analysis Analysis Denaturation Denaturation & Reduction (e.g., Urea, DTT) IAN_Alkylation Alkylation with This compound (IAN) Denaturation->IAN_Alkylation Quenching Quenching (e.g., excess DTT) IAN_Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Desalting Desalting (e.g., C18) Digestion->Desalting MS_Analysis LC-MS/MS Analysis Desalting->MS_Analysis

Caption: A general experimental workflow for the alkylation of proteins with this compound followed by mass spectrometry analysis.

Side_Reactions cluster_targets Potential Amino Acid Targets IAN This compound (IAN) Cys Cysteine (Primary Target) IAN->Cys Fast, Primary Reaction Met Methionine (Side Reaction) IAN->Met Slower, Side Reaction His Histidine (Side Reaction) IAN->His Slower, Side Reaction Lys Lysine (Side Reaction) IAN->Lys Slower, Side Reaction (pH dependent) Tyr Tyrosine (Side Reaction) IAN->Tyr Slower, Side Reaction (pH dependent)

Caption: Logical relationship of this compound reactivity with its primary target (cysteine) and potential side reaction targets.

Preventing off-target modification by iodoacetonitrile in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of iodoacetonitrile in proteomics. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound for cysteine alkylation while minimizing off-target modifications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your proteomics experiments.

Disclaimer: this compound is a less commonly used alkylating agent compared to its analogue, iodoacetamide (B48618). As such, a significant portion of the guidance provided here is based on the well-documented behavior of iodoacetamide and general principles of protein chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in proteomics?

A1: this compound is used for the alkylation of cysteine residues in proteins. After the reduction of disulfide bonds (-S-S-) to free sulfhydryl groups (-SH), this compound covalently modifies these groups. This process, known as S-alkylation, prevents the re-formation of disulfide bonds and adds a predictable mass shift to cysteine-containing peptides, which is crucial for their identification and quantification by mass spectrometry.

Q2: What are off-target modifications and why are they a concern with this compound?

A2: Off-target modifications are unintended chemical alterations of amino acids other than the intended target, which in this case is cysteine. This compound, being a reactive electrophile, can react with other nucleophilic amino acid side chains, such as those of lysine, histidine, and methionine.[1] These side reactions can lead to inaccurate protein identification, interfere with quantification, and complicate data analysis by introducing unexpected mass shifts.

Q3: How does this compound compare to iodoacetamide?

A3: While direct comparative studies are limited, this compound and iodoacetamide are expected to have similar reactivity due to the presence of the reactive iodoacetyl group. Both are effective cysteine alkylating agents. However, the nitrile group in this compound might slightly alter its reactivity and specificity compared to the amide group in iodoacetamide. Without specific data, it is prudent to assume that this compound may also exhibit similar off-target effects to iodoacetamide.

Q4: What are the most common off-target amino acids for iodo-based alkylating agents?

A4: The most commonly reported off-target amino acids for iodo-based alkylating agents like iodoacetamide, and presumably this compound, are:

  • Methionine: Alkylation of the sulfur atom in the thioether side chain.

  • Histidine: Alkylation of the nitrogen atoms in the imidazole (B134444) ring.

  • Lysine: Alkylation of the primary amine in the side chain.

  • Aspartate and Glutamate: Potential esterification of the carboxylic acid side chains.

  • N-terminus: Alkylation of the N-terminal alpha-amino group of the protein or peptide.[1]

Q5: How can I minimize off-target modifications when using this compound?

A5: Several factors can be optimized to enhance the specificity of the alkylation reaction:

  • Control the pH: Maintain the reaction pH between 7.5 and 8.5. At this pH, the cysteine thiol group is more nucleophilic than most other reactive groups, favoring its specific alkylation.[2]

  • Optimize Reagent Concentration: Use the lowest effective concentration of this compound that still achieves complete alkylation of cysteines. A significant molar excess of the alkylating agent over the reducing agent (like DTT) should be avoided to minimize side reactions.

  • Control Reaction Time and Temperature: Shorter incubation times and lower temperatures can help reduce the extent of off-target modifications.

  • Quench the Reaction: After the desired incubation period, quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to consume the excess this compound.

  • Protect from Light: Iodo-containing reagents can be light-sensitive, leading to the formation of reactive radicals that can cause unwanted side reactions. It is recommended to perform the alkylation step in the dark.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cysteine Alkylation 1. Insufficient this compound concentration.2. Degradation of this compound solution.3. Incomplete reduction of disulfide bonds.4. Suboptimal reaction time or temperature.1. Increase the molar ratio of this compound to the reducing agent (e.g., DTT). A common starting point is a 2-fold molar excess.[1]2. Always prepare fresh this compound solution immediately before use.3. Ensure complete reduction by using a sufficient concentration of a reducing agent (e.g., 5-10 mM DTT) and adequate incubation time (e.g., 30-60 minutes at 56°C).4. Increase the incubation time for alkylation (e.g., to 45-60 minutes at room temperature in the dark).
High Levels of Off-Target Modifications (e.g., on Lys, His, Met) 1. pH is too high.2. Excessive concentration of this compound.3. Prolonged incubation time.4. High reaction temperature.1. Ensure the pH of the reaction buffer is between 7.5 and 8.5.[2]2. Reduce the concentration of this compound. Perform a titration experiment to find the optimal concentration.3. Decrease the alkylation reaction time.4. Perform the alkylation at room temperature or even on ice.5. Quench the reaction promptly with a thiol-containing reagent.
Methionine Oxidation While less common with iodo-reagents compared to chloroacetamide, it can still occur.[4][5]1. Use high-quality, fresh reagents and solvents.2. Degas solutions to minimize dissolved oxygen.3. Consider including a low concentration of an antioxidant, though this may interfere with other steps.
Variability in Results Between Experiments 1. Inconsistent reagent preparation.2. Variations in incubation times or temperatures.3. Light exposure during alkylation.1. Standardize all reagent concentrations and preparation procedures.2. Use a temperature-controlled incubator and a precise timer.3. Consistently perform the alkylation step in a dark environment.

Comparative Data on Alkylating Agents

The following table summarizes the characteristics of this compound's close analogue, iodoacetamide, in comparison to other common alkylating agents. This information can be used to infer the expected performance of this compound.

Feature Iodoacetamide (IAA) Chloroacetamide (CAA) N-ethylmaleimide (NEM) Acrylamide
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationSN2 AlkylationMichael AdditionMichael Addition
Relative Reactivity HighLower than IAAHighModerate
Optimal pH 7.5 - 8.5[2]Alkaline~7.0[2]Alkaline
Specificity Good, but off-target reactions can occur.Higher specificity than IAA.[6]More thiol-selective than iodoacetamides.[2]Good
Known Side Reactions Alkylation of Met, Lys, His, N-terminus.[2]Fewer off-target reactions than IAA, but can cause significant methionine oxidation.[4][5]Alkylation of Lys, His at alkaline pH; ring hydrolysis.[2]Alkylation of N-terminus.[2]

Experimental Protocols

In-Solution Protein Reduction and Alkylation

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

  • Protein Solubilization: Ensure your protein sample is solubilized in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Reduction:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate for 1 hour at 56°C to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add this compound to a final concentration of 20 mM (or a 2-fold molar excess over DTT).

    • Incubate for 45 minutes at room temperature in complete darkness.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M before adding trypsin for digestion.

In-Gel Protein Reduction and Alkylation

This protocol is for proteins that have been separated by gel electrophoresis.

  • Excision and Destaining: Excise the protein band of interest from the gel. Destain the gel piece with a solution of 50% acetonitrile (B52724) and 50 mM ammonium bicarbonate until the Coomassie or silver stain is removed.

  • Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry completely in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel piece in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate for 1 hour at 56°C.

    • Remove the DTT solution and briefly wash the gel piece with 100 mM ammonium bicarbonate.

  • Alkylation:

    • Add a freshly prepared solution of 55 mM this compound in 100 mM ammonium bicarbonate, ensuring the gel piece is fully submerged.

    • Incubate for 30 minutes at room temperature in complete darkness.

    • Remove and discard the this compound solution.

  • Washing: Wash the gel piece with 100 mM ammonium bicarbonate for 10 minutes. Dehydrate the gel piece with 100% acetonitrile and dry completely in a vacuum centrifuge. The gel piece is now ready for in-gel digestion.

Visualizations

G cluster_0 Cysteine Alkylation with this compound Cysteine Reduced Cysteine (-SH) Alkylated_Cysteine S-cyanomethyl-cysteine (-S-CH2-CN) Cysteine->Alkylated_Cysteine Nucleophilic Attack This compound This compound (I-CH2-CN) This compound->Alkylated_Cysteine Iodide Iodide Ion (I-) This compound->Iodide Leaving Group

Caption: Cysteine alkylation by this compound.

G cluster_1 Potential Off-Target Reactions This compound This compound Lysine Lysine (-NH2) This compound->Lysine Side Reaction Histidine Histidine (Imidazole Ring) This compound->Histidine Side Reaction Methionine Methionine (-S-CH3) This compound->Methionine Side Reaction N_Terminus N-Terminus (-NH2) This compound->N_Terminus Side Reaction Alkylated_Lysine Alkylated Lysine Lysine->Alkylated_Lysine Alkylated_Histidine Alkylated Histidine Histidine->Alkylated_Histidine Alkylated_Methionine Alkylated Methionine Methionine->Alkylated_Methionine Alkylated_N_Terminus Alkylated N-Terminus N_Terminus->Alkylated_N_Terminus

Caption: Potential off-target reactions of this compound.

G cluster_2 Proteomics Workflow: Reduction and Alkylation Protein_Sample Protein Sample Reduction Reduction (e.g., DTT) Protein_Sample->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: Key steps in a typical proteomics workflow.

References

Iodoacetonitrile Reaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodoacetonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with this compound.

Question 1: My reaction is not proceeding, or the yield is very low. What are the most common causes?

Answer: Failure of an this compound reaction can typically be attributed to one of three main areas: reagent quality, reaction conditions, or the nature of your specific substrate and nucleophile.

Initial Troubleshooting Steps:

  • Verify Reagent Quality: this compound is sensitive to light and can degrade over time, often turning from a colorless/pale yellow to a red-brown liquid.[1] Always use a fresh or recently purified reagent.

  • Check Reaction Conditions: Ensure you are using the correct solvent, temperature, and an inert atmosphere if your nucleophile is sensitive to air or moisture.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. This can help determine if the reaction is slow, stalled, or if decomposition is occurring.[2]

Question 2: How can I assess the purity of my this compound, and how should it be handled and stored?

Answer: The purity of this compound is critical for a successful reaction.

  • Purity Assessment: The simplest method is a visual inspection. Fresh this compound should be a colorless to pale yellow liquid.[3] A dark red or brown color indicates potential degradation. For a more quantitative assessment, you can use techniques like ¹H NMR or GC-MS.

  • Storage: this compound should be stored in a cool (2-8°C), dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation.

  • Handling: Due to its toxicity and potential as an irritant, always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]

Question 3: My this compound has turned brown. Can I still use it?

Answer: A brown color suggests decomposition, which can introduce impurities that may inhibit your reaction. It is highly recommended to purify the this compound before use. Purification can be achieved by passing it through a short plug of silica (B1680970) gel or by vacuum distillation. However, the most reliable approach is to synthesize it fresh.

Question 4: What is the best solvent for my reaction?

Answer: this compound typically participates in nucleophilic substitution (Sₙ2) reactions. The choice of solvent is crucial for the success of these reactions.[5]

  • Recommended Solvents: Polar aprotic solvents are generally the best choice. These solvents can dissolve the nucleophile but do not form a strong "cage" around it through hydrogen bonding, leaving it more reactive.[6][7]

  • Solvents to Avoid: Polar protic solvents (e.g., water, methanol, ethanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the Sₙ2 reaction rate.[5][8]

The following table summarizes the properties of common solvents used in these reactions.

SolventFormulaTypeDielectric Constant (ε)Boiling Point (°C)Notes
Acetonitrile (B52724) CH₃CNPolar Aprotic37.582Excellent choice, often used in these reactions.[9]
Acetone (B3395972) (CH₃)₂COPolar Aprotic20.756Good for dissolving many organic compounds and salts.[7]
DMF (CH₃)₂NC(O)HPolar Aprotic36.7153High boiling point, useful for reactions requiring heat.
DMSO (CH₃)₂SOPolar Aprotic46.7189Very polar, excellent at dissolving salts, can accelerate Sₙ2 rates.[7]
Methanol CH₃OHPolar Protic32.765Generally not recommended for Sₙ2 reactions.[7]
Water H₂OPolar Protic80.1100Not recommended; can hydrolyze this compound.

Question 5: The reaction starts but seems to stop before completion. What could be the issue?

Answer: If the reaction stalls, consider the following possibilities:

  • Reagent Degradation: One of your reagents might be degrading under the reaction conditions.

  • Equilibrium: The reaction may be reversible and has reached equilibrium.

  • Inhibition: A byproduct formed during the reaction could be inhibiting a catalyst or reacting with your nucleophile.

  • Base Strength: If your reaction requires a base, it may not be strong enough to fully deprotonate the nucleophile, or it might be consumed by a side reaction.

Solutions to Try:

  • Add more of the limiting reagent.[10]

  • If using a base, add a stronger, non-nucleophilic base.

  • Increase the reaction temperature, but monitor for product decomposition.[10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol describes a typical procedure for the alkylation of a generic nucleophile (Nu-H) using this compound and a base.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in a polar aprotic solvent (e.g., anhydrous acetonitrile or DMF).[11]

  • Addition of this compound: Cool the solution to 0°C in an ice bath. Add this compound (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

If you suspect your commercial this compound has degraded, you can synthesize it fresh using this reliable method.[11][12]

  • Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve sodium iodide (NaI, 1.05 eq) in acetone.

  • Reaction: Add bromoacetonitrile (B46782) (1.0 eq) dropwise to the stirred solution at room temperature. A precipitate of sodium bromide (NaBr) should form within minutes.[12]

  • Completion: Stir the reaction for 1-2 hours at room temperature.

  • Isolation: Remove the NaBr precipitate by filtration. Wash the solid with a small amount of acetone.

  • Concentration: Combine the filtrate and washings, and remove the acetone under reduced pressure. The resulting crude this compound is often used directly without further purification.[12] The crude yield is typically quantitative.[11]

Diagrams and Workflows

Troubleshooting Workflow

If your reaction is failing, follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow start Reaction Failed (Low/No Yield) check_reagents 1. Check Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok purify Purify or Resynthesize This compound reagent_ok->purify No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions Yes purify->start Retry conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_solvent Optimize Solvent (Use Polar Aprotic) conditions_ok->optimize_solvent No check_nucleophile 3. Evaluate Nucleophile conditions_ok->check_nucleophile Yes optimize_temp Optimize Temperature & Concentration optimize_solvent->optimize_temp optimize_temp->start Retry nucleophile_ok Nucleophile sufficiently reactive/basic? check_nucleophile->nucleophile_ok stronger_base Use Stronger Base or More Reactive Nucleophile nucleophile_ok->stronger_base No success Problem Solved nucleophile_ok->success Yes stronger_base->start Retry

Caption: A workflow for troubleshooting this compound reactions.

General Sₙ2 Reaction Pathway

This diagram illustrates the concerted, single-step mechanism of an Sₙ2 reaction with this compound.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(C≡N)---I]⁻ Nu->TS Nucleophilic Attack IAN I-CH₂-C≡N IAN->TS Product Nu-CH₂-C≡N TS->Product LeavingGroup I⁻ TS->LeavingGroup Leaving Group Departs

Caption: The Sₙ2 mechanism for this compound alkylation.

References

Technical Support Center: Managing Iodoacetonitrile Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility issues with iodoacetonitrile in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is sparingly soluble in water.[1][2][3] It is, however, soluble in many organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, and benzene.[1][2][3]

Q2: I am observing precipitation when I add this compound directly to my aqueous buffer. What is happening?

A2: Direct addition of this compound to an aqueous buffer often leads to precipitation because its solubility in water is low. The compound may not be fully dissolving, or you may be creating a supersaturated solution that is not stable over time.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: The recommended method is to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as DMSO or ethanol. This stock solution can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. This method helps to avoid localized high concentrations of this compound that can lead to precipitation.

Q4: What is the recommended concentration for an this compound stock solution?

A4: A starting concentration of 10-100 mM in anhydrous DMSO is a common practice for preparing stock solutions of sparingly soluble compounds. The optimal concentration may vary depending on your specific experimental needs.

Q5: What is the maximum percentage of organic solvent I can have in my final aqueous buffer?

A5: It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid affecting your biological system. Typically, a final DMSO concentration of less than 1% (v/v) is recommended for most cell-based assays. Always perform a vehicle control experiment to assess the effect of the solvent on your specific system.

Q6: Can I use TRIS buffer with this compound?

A6: Caution is advised when using buffers containing primary amines, such as Tris(hydroxymethyl)aminomethane (TRIS). This compound is an alkylating agent and can potentially react with the primary amine group of the TRIS molecule. This reaction can consume your reagent and reduce the efficiency of your intended reaction. It is recommended to use non-nucleophilic buffers like phosphate, HEPES, or MOPS if possible.

Q7: How does pH affect the stability and solubility of this compound?

Troubleshooting Guide

Issue 1: this compound precipitates out of solution immediately upon addition to the aqueous buffer.
Possible Cause Troubleshooting Step
Direct addition of solid this compound to the buffer. Prepare a concentrated stock solution in anhydrous DMSO or ethanol. Add the stock solution dropwise to the vigorously stirred buffer.
High final concentration of this compound. Lower the desired final concentration of this compound in the aqueous buffer.
Localized high concentration of the stock solution. Add the stock solution slowly and with continuous mixing to ensure rapid dispersion.
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
Possible Cause Troubleshooting Step
Supersaturated solution. The initial concentration may be above the thermodynamic solubility limit. Reduce the final concentration of this compound.
Compound degradation. This compound may be unstable in the aqueous buffer over time. Prepare the solution fresh before each use and protect it from light.
Temperature fluctuations. Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant temperature.
Issue 3: My reaction with this compound is not working or is inefficient.
Possible Cause Troubleshooting Step
Reaction with buffer components. If using an amine-containing buffer like TRIS, the buffer may be reacting with the this compound. Switch to a non-nucleophilic buffer such as phosphate, HEPES, or MOPS.
Degradation of this compound. Prepare fresh stock and working solutions of this compound for each experiment. This compound is light-sensitive and should be stored and handled accordingly.
Incorrect pH of the reaction buffer. The efficiency of alkylation reactions can be pH-dependent. Optimize the pH of your reaction buffer.

Data Presentation

As specific quantitative solubility data for this compound in various aqueous buffers is not widely available, the following table provides a qualitative summary of its solubility.

Solvent Solubility Notes
WaterSlightly Soluble[1][2][3]Direct dissolution can be challenging.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.
EthanolSolubleCan be used as an alternative to DMSO for stock solutions.
AcetoneSoluble
BenzeneSoluble
HexaneInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of an this compound Working Solution in Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a well-ventilated fume hood, weigh out a precise amount of this compound.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 100 mM. For example, dissolve 16.7 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

  • Prepare the Working Solution:

    • Determine the desired final concentration of this compound in your aqueous buffer.

    • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.

    • For example, to prepare a 100 µM working solution in 10 mL of PBS, add 10 µL of the 100 mM stock solution to 9.99 mL of PBS.

  • Final Check:

    • Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • Important: Prepare the working solution fresh before each experiment and protect it from light.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound in Aqueous Buffer check_precipitation Is there immediate precipitation upon adding to buffer? start->check_precipitation check_delayed_precipitation Does a precipitate form over time? check_precipitation->check_delayed_precipitation No use_stock_solution Action: Prepare a stock solution in DMSO/Ethanol and add dropwise. check_precipitation->use_stock_solution Yes check_reaction_efficiency Is the reaction inefficient or not working? check_delayed_precipitation->check_reaction_efficiency No lower_concentration Action: Lower the final concentration. check_delayed_precipitation->lower_concentration Yes check_buffer_type Is an amine-containing buffer (e.g., TRIS) being used? check_reaction_efficiency->check_buffer_type Yes end_reaction_works Reaction proceeds efficiently. check_reaction_efficiency->end_reaction_works No (Consult general reaction troubleshooting) use_stock_solution->check_delayed_precipitation prepare_fresh Action: Prepare solution fresh before use and protect from light. lower_concentration->prepare_fresh end_solution Solution is clear and stable. prepare_fresh->end_solution switch_buffer Action: Switch to a non-nucleophilic buffer (e.g., Phosphate, HEPES). check_buffer_type->switch_buffer Yes optimize_ph Action: Optimize reaction pH. check_buffer_type->optimize_ph No switch_buffer->end_reaction_works optimize_ph->end_reaction_works

Caption: Troubleshooting workflow for this compound solubility issues.

PreparationWorkflow start Start: Prepare this compound Working Solution weigh_ian Weigh this compound start->weigh_ian dissolve_in_dmso Dissolve in anhydrous DMSO to make stock solution weigh_ian->dissolve_in_dmso vortex_stock Vortex until fully dissolved dissolve_in_dmso->vortex_stock add_stock_to_buffer Add stock solution dropwise to vigorously stirring buffer vortex_stock->add_stock_to_buffer prepare_buffer Prepare aqueous buffer prepare_buffer->add_stock_to_buffer check_final Visually inspect for precipitation add_stock_to_buffer->check_final end End: Use fresh working solution immediately check_final->end

Caption: Experimental workflow for preparing this compound solutions.

SignalingPathway Potential Reaction between this compound and Primary Amine Buffers cluster_reactants Reactants cluster_products Potential Products This compound This compound (ICH₂CN) AlkylatedAmine Alkylated Amine (R-NH-CH₂CN) This compound->AlkylatedAmine Nucleophilic Substitution Iodide Iodide Ion (I⁻) This compound->Iodide PrimaryAmine Primary Amine (e.g., TRIS Buffer) (R-NH₂) PrimaryAmine->AlkylatedAmine AlkylatedAmine->Iodide

Caption: Potential reaction of this compound with primary amines.

References

Effect of pH on iodoacetonitrile alkylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of iodoacetonitrile for the alkylation of thiol groups, particularly cysteine residues in proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound alkylation of cysteine residues?

The efficiency of alkylation with this compound is highly pH-dependent. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate anion, -S⁻) acts as the nucleophile.[1][2] Therefore, a higher pH promotes the formation of the more reactive thiolate anion.

For most applications involving cysteine alkylation in proteins, a pH range of 7.5 to 8.5 is recommended to ensure efficient alkylation while minimizing potential side reactions. At physiological pH (~7.4), the reaction will proceed, but at a potentially slower rate.[3]

Q2: My alkylation efficiency is low. What are the possible causes and solutions?

Low alkylation efficiency can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Troubleshooting Steps
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. Verify the pH of your buffer solution before starting the experiment.[3]
Incomplete Reduction of Disulfide Bonds Prior to alkylation, ensure complete reduction of disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Insufficient reduction will leave cysteine residues unavailable for alkylation.[4]
Insufficient this compound Concentration Increase the molar excess of this compound relative to the concentration of thiol groups. A 5 to 10-fold molar excess is a common starting point.
Short Reaction Time Extend the incubation time. Alkylation reactions are typically run for 30-60 minutes at room temperature.[5]
Low Reaction Temperature While room temperature is standard, gently increasing the temperature to 37°C can enhance the reaction rate.[3] However, be mindful of potential protein denaturation or increased side reactions at higher temperatures.
Degraded this compound This compound can be light-sensitive and degrade over time. Use fresh or properly stored reagent. Store this compound at 2-8°C in the dark.[6]

Q3: I am observing off-target modifications. How can I improve the specificity of the reaction?

Iodine-containing alkylating agents can sometimes lead to off-target modifications of other amino acid residues, such as methionine, lysine, histidine, and the N-terminus, especially under harsh conditions.[7][8]

To improve specificity:

  • Optimize pH: Avoid excessively high pH values (above 9.0) which can increase the reactivity of other nucleophilic sites.

  • Limit Excess Reagent: Use the lowest effective concentration of this compound.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times or high temperatures, which can promote side reactions.[5]

Q4: What is the reaction mechanism of this compound with a cysteine residue?

The alkylation of a cysteine thiol by this compound is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated cysteine (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.

Experimental Protocols

In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol describes a general procedure for the reduction and alkylation of cysteine residues in proteins prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT)

  • Alkylating agent: 0.5 M this compound (IAN) in a suitable solvent (e.g., acetonitrile)

  • Quenching reagent: 1 M DTT

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

Procedure:

  • Denaturation: Dissolve the protein sample in the denaturing buffer.

  • Reduction: Add 1 M DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add 0.5 M this compound to a final concentration of 25-50 mM. Incubate for 45 minutes in the dark at room temperature.

  • Quenching: Add 1 M DTT to a final concentration of 20 mM to quench any unreacted this compound. Incubate for 15 minutes.

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M before proceeding with enzymatic digestion.

Visual Guides

Logical Workflow for Troubleshooting Low Alkylation Efficiency

G Troubleshooting Low Alkylation Efficiency start Low Alkylation Efficiency Observed check_ph Verify Buffer pH (Is it 7.5-8.5?) start->check_ph outcome_ph_ok pH is Optimal check_ph->outcome_ph_ok Yes outcome_ph_bad Adjust pH to 7.5-8.5 check_ph->outcome_ph_bad No check_reduction Assess Disulfide Bond Reduction (Was reduction step complete?) outcome_reduction_ok Reduction Complete check_reduction->outcome_reduction_ok Yes outcome_reduction_bad Repeat/Optimize Reduction Step check_reduction->outcome_reduction_bad No check_reagent_conc Evaluate IAN Concentration (Is molar excess sufficient?) outcome_conc_ok Concentration Sufficient check_reagent_conc->outcome_conc_ok Yes outcome_conc_bad Increase IAN Molar Excess check_reagent_conc->outcome_conc_bad No check_time_temp Review Reaction Conditions (Time and Temperature) outcome_time_temp_ok Conditions Standard check_time_temp->outcome_time_temp_ok Yes outcome_time_bad outcome_time_bad check_time_temp->outcome_time_bad No check_reagent_quality Check IAN Reagent Quality (Is it fresh/stored properly?) outcome_quality_ok Reagent is Good check_reagent_quality->outcome_quality_ok Yes outcome_quality_bad Use Fresh IAN Reagent check_reagent_quality->outcome_quality_bad No outcome_ph_ok->check_reduction end_good Alkylation Efficiency Improved outcome_ph_bad->end_good outcome_reduction_ok->check_reagent_conc outcome_reduction_bad->end_good outcome_conc_ok->check_time_temp outcome_conc_bad->end_good outcome_time_temp_ok->check_reagent_quality outcome_time_temp_bad Increase Time/Temp Moderately outcome_quality_bad->end_good outcome_time_bad->end_good G S-Alkylation of Cysteine by this compound cluster_reactants Reactants cluster_products Products thiolate Cysteine Thiolate (R-S⁻) transition_state Transition State [R-S···CH₂(CN)···I]⁻ thiolate->transition_state Nucleophilic Attack ian This compound (I-CH₂-CN) ian->transition_state product S-cyanomethyl-cysteine (R-S-CH₂-CN) iodide Iodide Ion (I⁻) transition_state->product Bond Formation transition_state->iodide Leaving Group Departure

References

Technical Support Center: Effectively Quenching Iodoacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodoacetonitrile. The following information is designed to help you effectively quench your reactions, ensuring the integrity of your products and the safety of your experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching of this compound reactions.

Issue 1: Incomplete Quenching of this compound

  • Symptom: Your final product is unstable, degrades over time, or shows unexpected side products in subsequent steps. This could be due to residual, unreacted this compound.

  • Possible Cause: The quenching agent was insufficient or not reactive enough to neutralize all the excess this compound.

  • Solution:

    • Increase the excess of the quenching agent. A common starting point is to use a 1.5 to 2-fold molar excess of the quenching agent relative to the initial amount of this compound.

    • Switch to a more reactive quenching agent. Thiol-based reagents are generally very effective.

    • Increase the reaction time for the quench. Allow the quenching reaction to stir for a sufficient period (e.g., 15-30 minutes) to ensure complete reaction.

    • Monitor the quench. If possible, use an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the disappearance of this compound.

Issue 2: Formation of Insoluble Precipitates During Quenching

  • Symptom: A solid precipitates from the reaction mixture upon addition of the aqueous quenching solution, making extraction and isolation difficult.

  • Possible Cause: The product or byproducts are not soluble in the chosen solvent system after quenching.

  • Solution:

    • Adjust the pH of the aqueous solution. The solubility of your product may be pH-dependent.

    • Add a co-solvent. A solvent in which your product is soluble can be added to the mixture to prevent precipitation.

    • Filter the precipitate. If the precipitate is an undesired byproduct, it can be removed by filtration before proceeding with the workup.

Issue 3: Emulsion Formation During Aqueous Workup

  • Symptom: The organic and aqueous layers do not separate cleanly, forming a stable emulsion.

  • Possible Cause: High concentrations of salts or polar byproducts can lead to emulsion formation.

  • Solution:

    • Add brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion.

    • Allow the mixture to stand for an extended period. Sometimes, emulsions will break on their own if given enough time.

    • Centrifugation. If the volume is manageable, centrifuging the mixture can force the layers to separate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective quenching agents for this compound reactions?

A1: this compound is an electrophilic alkylating agent. The most effective quenching agents are nucleophiles that can readily react with it. Thiol-containing reagents are particularly effective due to the high nucleophilicity of the thiol group. Common choices include:

  • Dithiothreitol (DTT): A strong reducing agent with two thiol groups, making it very efficient at quenching electrophiles.

  • L-Cysteine: A naturally occurring amino acid with a thiol group that is an effective and mild quenching agent.

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A common laboratory reagent used to quench reactions involving halogens. It can effectively reduce and neutralize this compound.[1][2]

Q2: How do I choose the right quenching agent for my specific reaction?

A2: The choice of quenching agent depends on several factors:

  • Compatibility with your product: The quenching agent should not react with your desired product.

  • Reaction conditions: Consider the pH and solvent of your reaction.

  • Ease of removal: The quenched byproducts should be easily separable from your product during workup.

Data Presentation: Comparison of Common Quenching Agents

Quenching AgentStructureKey AdvantagesConsiderations
Dithiothreitol (DTT) HSCH₂CH(OH)CH(OH)CH₂SHHighly efficient due to two thiol groups.[3][4]Can be more expensive. May require specific disposal procedures.
L-Cysteine HSCH₂CH(NH₂)COOHMild, readily available, and biocompatible.May introduce chirality if that is a concern for your product.
Sodium Thiosulfate Na₂S₂O₃Inexpensive and effective for halogenated compounds.[1][2]The resulting tetrathionate (B1226582) byproduct may need to be considered in the workup.
Aqueous Ammonia/Ammonium Hydroxide NH₄OHInexpensive and readily available.Can act as a nucleophile and a base, potentially leading to side reactions with other functional groups in your molecule.

Q3: Can I use a simple water or brine wash to quench my this compound reaction?

A3: While a water or brine wash is a standard part of many workup procedures, it is generally not sufficient to effectively quench unreacted this compound. This compound can be persistent and may not be fully hydrolyzed or removed by simple aqueous extraction. Using a dedicated quenching agent is strongly recommended to ensure complete neutralization of this reactive reagent.

Q4: What are the potential side reactions if this compound is not properly quenched?

A4: Unreacted this compound can lead to several undesirable side reactions:

  • Product degradation: It can continue to react with your desired product, especially if the product contains nucleophilic functional groups.

  • Alkylation of subsequent reagents: It can react with reagents used in the next steps of your synthesis.

  • Formation of toxic byproducts: this compound is a hazardous substance, and its complete removal is crucial for safety.

Experimental Protocols

Protocol 1: General Procedure for Quenching with Dithiothreitol (DTT)

  • Cool the reaction mixture: If the reaction was performed at elevated temperatures, cool it to room temperature or 0 °C in an ice bath.

  • Prepare the DTT solution: Prepare a solution of Dithiothreitol (DTT) in a suitable solvent (e.g., water or a buffer compatible with your reaction). A typical concentration is around 1 M.

  • Add the quenching agent: Slowly add a 1.5 to 2-fold molar excess of the DTT solution to the stirred reaction mixture.

  • Stir the mixture: Allow the mixture to stir at room temperature for 15-30 minutes to ensure the quenching reaction is complete.

  • Proceed with aqueous workup: Add water and a suitable organic solvent to the reaction mixture and proceed with the standard extraction procedure to isolate your product.

Protocol 2: General Procedure for Quenching with Sodium Thiosulfate

  • Cool the reaction mixture: If necessary, cool the reaction to room temperature.

  • Prepare the sodium thiosulfate solution: Prepare a saturated or 10% aqueous solution of sodium thiosulfate.

  • Add the quenching agent: Add the sodium thiosulfate solution to the reaction mixture with vigorous stirring.

  • Stir the mixture: Continue stirring for 10-15 minutes.

  • Proceed with aqueous workup: Perform a standard liquid-liquid extraction to separate your product from the aqueous layer containing the quenched byproducts.

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup Phase Start Reaction with This compound Completion Reaction Completion Start->Completion Time Quench Add Quenching Agent (e.g., DTT, Na2S2O3) Completion->Quench Stir Stir for 15-30 min Quench->Stir Workup Aqueous Workup Stir->Workup Isolation Product Isolation Workup->Isolation

Caption: General workflow for quenching an this compound reaction.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Incomplete Quench? Increase_Excess Increase Molar Excess of Quencher Problem->Increase_Excess Change_Quencher Use More Reactive Quenching Agent Problem->Change_Quencher Increase_Time Increase Quenching Reaction Time Problem->Increase_Time Monitor Monitor Quench Analytically Problem->Monitor Outcome Complete Quenching Increase_Excess->Outcome Change_Quencher->Outcome Increase_Time->Outcome Monitor->Outcome

Caption: Troubleshooting logic for incomplete quenching of this compound.

References

Identifying iodoacetonitrile degradation products in a sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodoacetonitrile. The information provided here will help in identifying potential degradation products in your samples.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my chromatogram when analyzing my this compound sample. What could it be?

A1: An unexpected peak could be a degradation product of this compound. As a haloacetonitrile, it is susceptible to hydrolysis, particularly in aqueous and/or basic conditions. The two most common degradation products are iodoacetamide (B48618) and iodoacetic acid. Additionally, since this compound is light-sensitive, photodecomposition products may also be present if the sample was exposed to light.

Q2: How can I prevent the degradation of my this compound sample?

A2: To minimize degradation, it is crucial to handle and store this compound properly.

  • Storage: Store this compound at a low temperature (2-8°C is often recommended) and protected from light in a tightly sealed container.

  • Sample Preparation: Prepare samples in a non-aqueous, aprotic solvent if possible. If an aqueous solution is necessary, use a buffered solution with a neutral or slightly acidic pH and prepare it fresh before analysis. Avoid high pH conditions as this will accelerate hydrolysis.

  • Light Exposure: Protect all solutions containing this compound from light by using amber vials or covering the containers with aluminum foil.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound in the presence of water is hydrolysis. This is a two-step process where the nitrile group is first hydrolyzed to an amide (iodoacetamide), which can then be further hydrolyzed to a carboxylic acid (iodoacetic acid). This process is significantly faster under basic conditions due to the nucleophilic attack of hydroxide (B78521) ions on the nitrile carbon.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Appearance of new peaks in HPLC/GC analysis over time. Hydrolysis of this compound.Analyze samples as quickly as possible after preparation. If storage is necessary, store at low temperature and in a neutral or slightly acidic buffer. Check for the presence of iodoacetamide and iodoacetic acid using reference standards.
Loss of this compound concentration in the sample. Degradation due to hydrolysis, photolysis, or reaction with nucleophiles in the sample matrix.Review sample preparation and storage procedures. Ensure protection from light and avoid basic conditions. Consider matrix effects and the presence of nucleophilic compounds.
Inconsistent analytical results between sample preparations. Variability in sample handling leading to different extents of degradation.Standardize sample preparation protocols, paying close attention to pH, temperature, and light exposure. Prepare a stability study of this compound in your specific sample matrix.

Potential Degradation Products of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Formation Conditions
This compoundC₂H₂IN166.95-
IodoacetamideC₂H₄INO184.96Hydrolysis of this compound (intermediate product).
Iodoacetic AcidC₂H₃IO₂185.95Hydrolysis of iodoacetamide (final product).

Experimental Protocols

Protocol 1: Identification of this compound and its Degradation Products by HPLC-MS

This method is suitable for the analysis of this compound and its primary hydrolysis products, iodoacetamide and iodoacetic acid, in aqueous and organic samples.

1. Sample Preparation:

  • If the sample is a solid, dissolve it in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a known concentration.

  • If the sample is in an aqueous matrix, it can often be directly injected, or a solid-phase extraction (SPE) may be used for cleanup and concentration if necessary.

  • Prepare calibration standards of this compound, iodoacetamide, and iodoacetic acid in the same solvent as the sample.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions (ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative ion modes to detect all compounds. This compound and iodoacetamide are often detected in positive mode, while iodoacetic acid is best detected in negative mode.

  • Scan Range: m/z 50 - 300.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

Protocol 2: Analysis of this compound by GC-MS

This method is suitable for the analysis of the more volatile this compound. Analysis of the less volatile degradation products may require derivatization.

1. Sample Preparation:

  • Dilute the sample in a volatile solvent compatible with GC, such as ethyl acetate (B1210297) or dichloromethane.

  • Perform a liquid-liquid extraction if the sample is in an aqueous matrix.

  • Prepare calibration standards of this compound in the same solvent.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. Mass Spectrometry Conditions (EI-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35 - 200.

Visualizations

DegradationPathway This compound This compound (C₂H₂IN) Iodoacetamide Iodoacetamide (C₂H₄INO) This compound->Iodoacetamide + H₂O (Hydrolysis) IodoaceticAcid Iodoacetic Acid (C₂H₃IO₂) Iodoacetamide->IodoaceticAcid + H₂O (Hydrolysis)

Caption: Hydrolysis degradation pathway of this compound.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Containing This compound Dilution Dilution / Extraction Sample->Dilution HPLC_GC HPLC or GC Separation Dilution->HPLC_GC MS Mass Spectrometry Detection HPLC_GC->MS Data Data Acquisition & Processing MS->Data Identification Compound Identification (Mass & Retention Time) Data->Identification

Caption: General workflow for identifying degradation products.

Technical Support Center: Troubleshooting Low Yield in Iodoacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yields in the synthesis of iodoacetonitrile. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the expected yield?

The most prevalent method for synthesizing this compound is the Finkelstein reaction, which involves the treatment of bromoacetonitrile (B46782) with sodium iodide in acetone (B3395972).[1][2] This is a nucleophilic substitution (SN2) reaction where the bromide ion is displaced by the iodide ion.[1]

While a crude yield of 100% has been reported after the initial reaction and removal of the sodium bromide precipitate, the yield after purification by fast column chromatography can be significantly lower, around 53%.[3] This substantial decrease highlights the importance of careful handling and optimized purification procedures.

Q2: My this compound synthesis resulted in a very low yield after purification. What are the potential causes?

Low yields in this compound synthesis can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with the reaction itself, product degradation, and losses during workup and purification.

A troubleshooting workflow to diagnose the cause of low yield is presented below.

Troubleshooting Workflow for Low this compound Yield start Low Yield of this compound reaction_issues Reaction Issues start->reaction_issues Check Reaction degradation_issues Product Degradation start->degradation_issues Check Stability purification_issues Purification & Workup Issues start->purification_issues Check Purification incomplete_reaction Incomplete Reaction reaction_issues->incomplete_reaction side_reactions Side Reactions reaction_issues->side_reactions hydrolysis Hydrolysis degradation_issues->hydrolysis light_decomposition Light Sensitivity degradation_issues->light_decomposition base_decomposition Base Sensitivity degradation_issues->base_decomposition column_loss Loss on Column purification_issues->column_loss workup_loss Loss during Workup purification_issues->workup_loss

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Troubleshooting Guide

Section 1: Reaction-Related Issues

Q3: How can I determine if the Finkelstein reaction has gone to completion?

You can monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the bromoacetonitrile starting material on a silica (B1680970) gel plate. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot for this compound.

TLC Visualization:

  • Iodine Vapor: A general method for visualizing organic compounds.[4]

  • Potassium Permanganate Stain: Can be used to visualize compounds that can be oxidized.[4]

Q4: What side reactions can occur during the synthesis of this compound?

While the Finkelstein reaction is generally efficient for primary halides, side reactions can still occur, leading to a lower yield of the desired product.

  • Elimination Reactions: Although less likely with a primary halide like bromoacetonitrile, elimination reactions can be promoted by the presence of strong bases.

  • Polymerization: Acetonitrile and its derivatives can potentially undergo polymerization under certain conditions, such as high pressure or the presence of strong bases or acids, though this is less common under typical Finkelstein conditions.[5][6]

Q5: The reaction seems to be incomplete. What are the possible reasons?

An incomplete reaction is a common cause of low yields. Consider the following factors:

  • Insufficient Reaction Time or Temperature: While the precipitation of sodium bromide is often rapid, ensure the reaction is stirred for a sufficient duration at room temperature or with gentle heating to maximize conversion.[3]

  • Poor Quality Reagents: The purity of bromoacetonitrile and sodium iodide is crucial. Impurities in the starting materials can interfere with the reaction.

  • Presence of Water: The Finkelstein reaction is highly dependent on an anhydrous acetone solvent.[7] Water can dissolve the sodium bromide byproduct, shifting the equilibrium back towards the reactants and preventing the reaction from going to completion.[8][9] Ensure that the acetone is thoroughly dried before use.

Section 2: Product Stability and Degradation

Q6: I obtained a good crude yield, but the final yield is low. Could my product be degrading?

Yes, this compound is a reactive compound and can be unstable under certain conditions.

  • Light Sensitivity: this compound is known to be light-sensitive.[10] Exposure to light can cause decomposition, often indicated by a color change to yellow or brown. It is recommended to protect the reaction and the purified product from light by using amber glassware or wrapping the flasks in aluminum foil.

  • Incompatibility with Bases: The product is incompatible with strong bases.[11] Any residual base from the workup could lead to degradation.

  • Hydrolysis: Haloacetonitriles can undergo hydrolysis to form the corresponding haloacetamides and subsequently haloacetic acids, a process that is accelerated by changes in pH.[12]

This compound Degradation Pathways This compound This compound (ICH2CN) decomposition_products Decomposition Products This compound->decomposition_products hv iodoacetamide Iodoacetamide (ICH2CONH2) This compound->iodoacetamide Hydrolysis light Light base Base (e.g., OH-) water Water (H2O) iodoacetic_acid Iodoacetic Acid (ICH2COOH) iodoacetamide->iodoacetic_acid Further Hydrolysis

Caption: Potential degradation pathways for this compound.

Section 3: Workup and Purification Challenges

Q7: I suspect I'm losing my product during the workup. What are the common pitfalls?

The workup procedure is a critical step where significant product loss can occur.

  • Incomplete Extraction: this compound is soluble in various organic solvents but only slightly soluble in water.[13] Ensure efficient extraction from the aqueous phase by using an appropriate solvent and performing multiple extractions.

  • Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult and leading to product loss.

Q8: My yield is significantly lower after column chromatography. What could be going wrong?

Column chromatography is a major source of yield loss in this synthesis.[3]

  • Decomposition on Silica Gel: The slightly acidic nature of silica gel can potentially cause the degradation of sensitive compounds.[14] Given this compound's reactivity, decomposition on the column is a possibility. To test for this, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in one direction, dry the plate, and then run it 90 degrees to the first run in the same solvent system. If a new spot appears or the original spot streaks, it indicates decomposition on the silica.

  • Irreversible Adsorption: The polar nature of the nitrile group could lead to strong adsorption on the silica gel, making it difficult to elute the product completely.

  • Improper Solvent System: An inappropriate solvent system can lead to poor separation from impurities or excessive band broadening, resulting in mixed fractions and lower isolated yield.

Q9: How can I optimize the purification of this compound to minimize losses?

  • Use Deactivated Silica: If decomposition on silica gel is suspected, you can deactivate the silica by adding a small amount of a neutral or slightly basic agent, like triethylamine, to the eluent.

  • Alternative Purification Methods: If column chromatography proves to be problematic, consider other purification techniques:

    • Distillation: Although this compound has a high boiling point, vacuum distillation can be an effective purification method for thermally stable compounds.

    • Crystallization: If the product is a solid at a certain temperature or can form a stable crystalline derivative, recrystallization can be a highly effective purification method.

    • Trituration: This involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.[15]

Quantitative Data Summary

ParameterValueReference
Starting Material Bromoacetonitrile[3]
Reagent Sodium Iodide[3]
Solvent Acetone (anhydrous)[7]
Crude Yield ~100%[3]
Purified Yield ~53%[3]

Experimental Protocol: Finkelstein Synthesis of this compound

This protocol is adapted from a literature procedure.[3]

Materials:

  • Bromoacetonitrile

  • Sodium iodide

  • Anhydrous acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide in anhydrous acetone.

  • Addition of Bromoacetonitrile: While stirring, add bromoacetonitrile dropwise to the sodium iodide solution at room temperature.

  • Reaction: A precipitate of sodium bromide should form within a few minutes. Continue stirring the reaction mixture for a designated time (e.g., 1-2 hours) to ensure complete conversion.

  • Workup:

    • Filter the reaction mixture to remove the precipitated sodium bromide.

    • Wash the precipitate with a small amount of anhydrous acetone to recover any entrained product.

    • Combine the filtrate and the washings.

    • Remove the acetone under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary):

    • Purify the crude product by fast column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and methanol).[3]

    • Alternatively, consider vacuum distillation or other non-chromatographic purification methods if product decomposition on silica is a concern.

Safety Precautions:

  • This compound is a toxic and corrosive compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Bromoacetonitrile is also toxic and a lachrymator.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Reproducibility issues with iodoacetonitrile experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments involving iodoacetonitrile.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Alkylation Reactions

  • Question: My alkylation reaction using this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in this compound alkylation reactions are a common issue and can stem from several factors related to reagent quality, reaction conditions, and workup procedures.

    Potential Causes & Troubleshooting Steps:

    • Purity and Stability of this compound:

      • Problem: this compound is sensitive to light and can decompose over time, appearing as a clear red to brown liquid.[1][2] Impure or degraded this compound will have lower reactivity.

      • Solution:

        • Use freshly purified or newly purchased this compound. Purity can be checked by GC or NMR.[3]

        • Store this compound at 2-8°C in a dark, tightly sealed container.[2][4][5]

        • For long-term storage, consider keeping it in the dark in contact with anhydrous calcium chloride.[6]

    • Reaction Conditions:

      • Problem: Inadequate temperature control, inefficient stirring, or incorrect order of reagent addition can significantly impact the reaction outcome.[7][8]

      • Solution:

        • Ensure the reaction is conducted at the temperature specified in your protocol.

        • Use vigorous stirring to ensure proper mixing of reactants.

        • Follow the correct order of reagent addition as specified in the protocol.

    • Presence of Moisture:

      • Problem: this compound can react with water. The presence of moisture in solvents or on glassware can lead to side reactions and reduce the yield.

      • Solution:

        • Use anhydrous solvents.[9]

        • Flame-dry or oven-dry all glassware before use.[10]

        • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Base Selection and Stoichiometry:

      • Problem: The choice and amount of base can be critical. A base that is too strong or used in excess can lead to side reactions or degradation of the product. This compound is incompatible with strong bases.[11]

      • Solution:

        • Use a non-nucleophilic base if possible.

        • Carefully control the stoichiometry of the base.

    • Workup Procedure:

      • Problem: The desired product may be lost during the workup if it is volatile or water-soluble.[12]

      • Solution:

        • If the product is volatile, use caution during solvent removal (e.g., rotary evaporation at a lower temperature and pressure).

        • If the product has some water solubility, perform multiple extractions with the organic solvent.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My reaction with this compound is producing multiple spots on TLC, indicating the formation of several products or impurities. How can I improve the selectivity?

  • Answer: The formation of multiple products is often due to the high reactivity of this compound and the potential for side reactions.

    Potential Causes & Troubleshooting Steps:

    • Side Reactions:

      • Problem: this compound is a potent electrophile and can react with various nucleophiles.[13] This can lead to the formation of byproducts if other nucleophilic species are present.

      • Solution:

        • Ensure the purity of your starting materials and solvents to eliminate competing nucleophiles.

        • Control the reaction temperature; running the reaction at a lower temperature can sometimes improve selectivity.

        • Consider the dropwise addition of this compound to the reaction mixture to maintain a low concentration and minimize side reactions.

    • Decomposition:

      • Problem: this compound is light-sensitive and can decompose, leading to impurities.[2][11][14]

      • Solution:

        • Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

    • Reaction with Solvent:

      • Problem: In some cases, the solvent may not be entirely inert and could react with this compound, especially under certain conditions.

      • Solution:

        • Choose a solvent that is known to be compatible with your reaction type and this compound. Common solvents include acetone (B3395972), DMF, and benzene.[1][11]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical appearance and purity of this compound?

    • A1: this compound is a clear red to brown liquid.[1] Commercially available this compound typically has a purity of >98.0% (GC).[1]

  • Q2: How should I store this compound?

    • A2: It should be stored at 2-8°C in a dark, tightly sealed container.[2][4][5] It is also noted to be light-sensitive.[2][11][14]

  • Q3: What are the main safety precautions when handling this compound?

    • A3: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[15][16] It is crucial to handle it in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] Ensure that an eyewash station and safety shower are readily accessible.[15][16]

  • Q4: Can I synthesize this compound in the lab?

    • A4: Yes, a common method for synthesizing this compound is the Finkelstein reaction, which involves reacting bromoacetonitrile (B46782) with sodium iodide in acetone.[1][18]

  • Q5: My reaction is not reproducible. What are the first things I should check?

    • A5: When facing reproducibility issues, start by verifying the following:

      • Reagent Purity: Ensure the purity of all your reagents, especially the this compound.[7]

      • Reaction Setup: Confirm that your glassware was completely dry and the reaction was performed under an inert atmosphere if required.[10]

      • Reaction Parameters: Double-check calculations, concentrations, temperatures, and reaction times.[7][8]

      • Reagent Quality: Ensure that reagents have not degraded during storage.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 624-75-9[19]
Molecular Formula C₂H₂IN[13][20]
Molecular Weight 166.95 g/mol [13][19]
Appearance Clear red to brown liquid[1]
Boiling Point 182-184 °C/720 mmHg[2][4][5]
Density 2.307 g/mL at 25 °C[4][5][13]
Refractive Index n20/D 1.574[2][4][5]
Solubility Soluble in benzene, alcohol, acetone, ether. Slightly soluble in water. Insoluble in hexane.[1][11]
Storage Temperature 2-8°C[2][4][5]

Table 2: Example Synthesis of this compound via Finkelstein Reaction

Reactant 1Reactant 2SolventProductCrude YieldPurified YieldReference(s)
Bromoacetonitrile (BrCH₂CN)Sodium Iodide (NaI)AcetoneThis compound (ICH₂CN)100%53% (after flash chromatography)[1][18]

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol is adapted from literature procedures.[1][18]

Materials:

  • Bromoacetonitrile (BrCH₂CN)

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium iodide in anhydrous acetone with stirring.

  • Slowly add bromoacetonitrile dropwise to the stirred solution.

  • A precipitate of sodium bromide (NaBr) should form within a few minutes, indicating the progression of the halogen exchange reaction.

  • Continue stirring at room temperature for the time specified in your detailed protocol (e.g., 1-2 hours).

  • After the reaction is complete, remove the sodium bromide precipitate by filtration.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the crude product can be purified by flash column chromatography.

Mandatory Visualizations

Finkelstein_Reaction Bromoacetonitrile Bromoacetonitrile (BrCH₂CN) This compound This compound (ICH₂CN) Bromoacetonitrile->this compound + NaI NaI Sodium Iodide (NaI) NaI->this compound NaBr Sodium Bromide (NaBr) This compound->NaBr + NaBr (precipitate)

Caption: Finkelstein reaction for this compound synthesis.

Alkylation_Workflow start Start reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) start->reagent_prep reaction Reaction Setup (Inert Atmosphere, Controlled Temp) reagent_prep->reaction addition Slow Addition of This compound reaction->addition monitoring Reaction Monitoring (TLC/GC) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for an alkylation reaction.

Troubleshooting_Logic start Low Yield or No Product check_reagent Check this compound Purity & Storage start->check_reagent reagent_ok Purity OK? check_reagent->reagent_ok check_conditions Verify Reaction Conditions (Temp, Stirring, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Workup Procedure workup_ok Workup OK? check_workup->workup_ok reagent_ok->check_conditions Yes purify_reagent Purify or Replace This compound reagent_ok->purify_reagent No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (e.g., lower temp) conditions_ok->optimize_conditions No optimize_workup Modify Workup (e.g., more extractions) workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes purify_reagent->success optimize_conditions->success optimize_workup->success

Caption: Troubleshooting logic for low yield experiments.

References

Technical Support Center: Minimizing Methionine Oxidation with Iodo-Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of protein research: the prevention of methionine oxidation when using iodo-compounds for cysteine alkylation. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, comprehensive experimental protocols, and comparative data to help you maintain the integrity of your samples and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem when using iodo-compounds?

Methionine is an amino acid containing a sulfur atom in its side chain, making it susceptible to oxidation, primarily to methionine sulfoxide. This modification introduces a polar group, which can alter a protein's structure, function, and stability. Iodo-compounds, such as iodoacetamide (B48618) (IAA) and iodoacetic acid, are commonly used to alkylate cysteine residues, preventing the reformation of disulfide bonds. However, these reagents, particularly under non-optimal conditions, can also contribute to the oxidation of methionine residues, leading to experimental artifacts and inaccurate results.[1][2]

Q2: How do iodo-compounds cause methionine oxidation?

While iodo-compounds are primarily used for alkylating the thiol group of cysteine, they can also participate in side reactions. The exact mechanism of methionine oxidation by iodo-compounds is complex, but it is understood that reactive oxygen species (ROS) present in buffers or generated during the experimental procedure can be the primary culprits. Factors such as exposure to air (oxygen), light, and the presence of trace metals can exacerbate the formation of these oxidizing agents. Although iodoacetamide is a widely used alkylating agent, some alternatives like 2-chloroacetamide (B119443) have been shown to lead to even higher levels of methionine oxidation.[3]

Q3: Can I prevent methionine oxidation completely?

Complete prevention is challenging, but methionine oxidation can be significantly minimized by optimizing experimental conditions. Key strategies include working with degassed solutions, minimizing sample exposure to air and light, working at low temperatures, and including antioxidants in your buffers.[4][5] A specialized technique known as Methionine Oxidation by Blocking with Alkylation (MObBa) can be used to alkylate unoxidized methionines at a low pH, thereby preventing their subsequent oxidation during analysis.[1][6][7][8]

Q4: What are the best practices to minimize methionine oxidation during sample preparation?

To minimize artifactual methionine oxidation, it is crucial to work quickly and consistently.[4] Key best practices include:

  • Degassing Buffers: Sparing all aqueous solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.[5]

  • Working on Ice: Performing sample preparation steps at low temperatures to slow down the rate of oxidation reactions.[5]

  • Using Fresh Reagents: Preparing solutions with high-purity water and analytical-grade reagents immediately before use.[5]

  • Adding Antioxidants: Including a sacrificial antioxidant, such as free L-methionine (5-20 mM), in your buffers to scavenge oxidizing species.[5]

  • Protecting from Light: Iodoacetamide is light-sensitive, so it's important to prepare its solutions fresh and perform the alkylation step in the dark.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of methionine oxidation detected in my control sample. 1. Reagents (e.g., water, buffers) contain dissolved oxygen or trace metal contaminants. 2. Prolonged exposure of the sample to air. 3. Elevated temperatures during sample preparation.1. Degas all aqueous solutions with nitrogen or argon before use.[5] 2. Work quickly and keep sample tubes capped whenever possible. 3. Perform all preparation steps on ice or at 4°C.[5]
Inconsistent levels of methionine oxidation between replicates. 1. Variable timing or exposure to air during the preparation of each replicate. 2. Inhomogeneous mixing of antioxidants in the stock solution. 3. Variability in instrument performance (in-source oxidation).1. Standardize the sample preparation workflow to ensure identical handling of each sample.[5] 2. Thoroughly vortex solutions containing antioxidants before use. 3. Optimize mass spectrometer source conditions (e.g., lower source temperature) to minimize in-source oxidation.
Low recovery of peptides containing methionine. 1. Significant portion of methionine-containing peptides are oxidized, leading to changes in their physicochemical properties and potential loss during sample cleanup.1. Implement the best practices for minimizing oxidation as outlined in the FAQs. 2. Consider using a protocol like MObBa to protect unoxidized methionines by alkylation.[1][6][7][8]
Unexpected side reactions observed (e.g., modifications on other amino acids). 1. Use of excessive concentrations of iodoacetamide. 2. Non-optimal pH for the alkylation reaction.1. Use the minimum effective concentration of the alkylating agent. 2. Ensure the pH of the reaction buffer is appropriate for selective cysteine alkylation (typically pH 7.5-8.5).

Quantitative Data on Alkylating Agents

The choice of alkylating agent can significantly impact the level of artifactual methionine oxidation. While iodoacetamide is a common choice, alternatives have been investigated.

Alkylating Agent Cysteine Alkylation Efficiency Observed Methionine Oxidation Other Off-Target Alkylations (e.g., Lys, His, N-terminus)
Iodoacetamide (IAA) HighLow to ModeratePresent
2-Chloroacetamide (CAA) HighHighReduced compared to IAA

This data is synthesized from multiple sources indicating general trends.[3]

Experimental Protocols

Protocol 1: Standard In-Solution Protein Alkylation with Minimized Methionine Oxidation

This protocol provides a generalized procedure for reducing and alkylating proteins in solution while minimizing the risk of methionine oxidation.

Materials:

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Iodoacetamide (IAA)

  • Quenching solution (e.g., DTT)

  • High-purity, degassed water

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein pellet in the denaturing buffer.

  • Reduction:

    • Add the reducing agent to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of iodoacetamide in degassed water.

    • Add the iodoacetamide solution to a final concentration of 15-20 mM (a 1.5 to 2-fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30 minutes.[9][10]

  • Quenching:

    • Add the quenching solution (e.g., DTT) to a final concentration sufficient to react with the excess iodoacetamide.

    • Incubate in the dark at room temperature for 15 minutes.

  • Downstream Processing: The sample is now ready for buffer exchange, digestion, or other downstream applications.

Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa) for Quantification

The MObBa protocol is designed to selectively alkylate unoxidized methionine residues at a low pH, which prevents their subsequent oxidation and allows for accurate quantification of the original oxidation state.[1][6][7][8]

Materials:

  • Formic Acid (FA)

  • Iodoacetamide (IAA)

  • Nitrogen gas

  • Peptide sample (previously reduced and alkylated at cysteine residues, and digested)

Procedure:

  • Sample Preparation:

    • The protein sample should be reduced at cysteine residues, alkylated with IAA at a neutral pH, and then digested with an appropriate protease (e.g., trypsin).

  • Low pH Alkylation of Methionine:

    • Resuspend the peptide mixture in a degassed solution of 5% formic acid (pH ~4).

    • Add a freshly prepared solution of iodoacetamide to a final concentration of approximately 33 mM.

    • Incubate the reaction mixture under a nitrogen atmosphere at 37°C. The incubation time can vary (e.g., for several days for complete alkylation in complex samples).[1]

  • Sample Cleanup:

    • After incubation, the sample is desalted using a C18 column or other suitable method.

  • Mass Spectrometry Analysis:

    • Analyze the sample by LC-MS/MS.

    • During data analysis, search for the carbamidomethylated methionine modification (+57.02 Da) as a variable modification to quantify the originally unoxidized methionine residues.

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting Methionine Oxidation

TroubleshootingWorkflow Troubleshooting Methionine Oxidation start High Methionine Oxidation Detected check_reagents Check Reagents and Buffers start->check_reagents check_procedure Review Sample Handling Procedure start->check_procedure check_instrument Evaluate MS Instrument Conditions start->check_instrument degas Use Freshly Prepared, Degassed Buffers check_reagents->degas Contaminated or old reagents? antioxidant Add Sacrificial Antioxidant (e.g., L-Methionine) check_reagents->antioxidant No antioxidant used? low_temp Work at Low Temperatures (on ice) check_procedure->low_temp Was the experiment run at room temperature? min_exposure Minimize Exposure to Air and Light check_procedure->min_exposure Were samples exposed to air for long periods? optimize_source Optimize ESI Source Parameters check_instrument->optimize_source Is in-source oxidation suspected? re_run Re-run Experiment degas->re_run antioxidant->re_run low_temp->re_run min_exposure->re_run optimize_source->re_run

Caption: A decision-making workflow for troubleshooting excessive methionine oxidation.

Reaction Pathway: Cysteine Alkylation vs. Methionine Oxidation

Caption: The desired alkylation of cysteine versus the undesired oxidation of methionine.

Experimental Workflow: The MObBa Protocol

MObBa_Workflow MObBa Experimental Workflow start Start: Protein Sample step1 1. Reduction of Disulfides (e.g., DTT, TCEP) start->step1 step2 2. Cysteine Alkylation (IAA at neutral pH) step1->step2 step3 3. Proteolytic Digestion (e.g., Trypsin) step2->step3 step4 4. Methionine Alkylation (IAA at low pH, ~4) step3->step4 step5 5. Sample Desalting (C18 Cleanup) step4->step5 step6 6. LC-MS/MS Analysis step5->step6 end End: Data Analysis (Quantify alkylated Met) step6->end

Caption: A step-by-step workflow for the MObBa (Methionine Oxidation by Blocking with Alkylation) protocol.

References

Dealing with product loss during workup of iodoacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodoacetonitrile. The information provided aims to address common challenges, particularly product loss during reaction workup, and to offer practical solutions for optimizing experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of this compound reactions, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield After Workup

Question: I have a low or negligible yield of my desired product after performing the workup for my reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low product yield following the workup of this compound reactions is a common issue that can stem from several factors, ranging from the stability of the starting material and product to the workup conditions themselves. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution & Rationale
Product Loss into Aqueous Layer Your product may be more water-soluble than anticipated. Carefully separate the aqueous layer and extract it multiple times (3-4x) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). To confirm if the product is in the aqueous layer, you can take a small sample of the aqueous phase, evaporate the water, and analyze the residue by TLC or LC-MS.
Product Volatility This compound and some of its smaller derivatives can be volatile. If you are removing solvent under reduced pressure (e.g., using a rotary evaporator), product loss can occur. Check the cold trap of your rotary evaporator for your product. To minimize loss, use lower temperatures and higher pressures (i.e., less vacuum) during solvent removal.
Decomposition on Silica (B1680970) Gel Basic products, such as amines, can streak or irreversibly bind to acidic silica gel during column chromatography, leading to significant product loss.[1][2][3][4] To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (TEA) (typically 0.1-1%).[2][3] Alternatively, using a different stationary phase like basic alumina (B75360) or an amine-functionalized silica column can prevent this issue.[3][4]
Hydrolysis of the Nitrile Group The nitrile group can undergo hydrolysis to a carboxylic acid or amide under strongly acidic or basic aqueous workup conditions. This is a known degradation pathway for nitriles.[5][6][7] If your product is sensitive to pH changes, perform the aqueous wash with a neutral brine solution. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
Instability of the Iodide The carbon-iodine bond can be labile, especially in the presence of light or certain nucleophiles. Protect your reaction and workup from direct light by wrapping your glassware in aluminum foil. Avoid prolonged exposure to strong nucleophiles during the workup if they are not part of the desired reaction.
Over-alkylation of Amines When reacting this compound with primary or secondary amines, over-alkylation to form quaternary ammonium (B1175870) salts can occur.[8][9] These salts are often highly soluble in the aqueous phase and will be lost during extraction. To minimize over-alkylation, use a larger excess of the amine starting material or add the this compound slowly to the reaction mixture.[8]

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Product Yield After Workup check_aqueous Analyze Aqueous Layer for Product start->check_aqueous check_rotovap Check Rotary Evaporator Cold Trap start->check_rotovap check_chromatography Review Chromatography Technique start->check_chromatography check_stability Consider Product Stability start->check_stability product_solubility Product is Water-Soluble check_aqueous->product_solubility Product Detected product_volatility Product is Volatile check_rotovap->product_volatility Product Detected re_extract Re-extract Aqueous Layer product_solubility->re_extract gentle_evap Use Milder Evaporation Conditions product_volatility->gentle_evap streaking Observe Streaking/Loss on Silica? check_chromatography->streaking modify_silica Use Basic Modifier (e.g., TEA) or Alternative Phase (Alumina) streaking->modify_silica Yes ph_sensitivity Suspect pH Sensitivity? check_stability->ph_sensitivity light_sensitivity Suspect Light Sensitivity? check_stability->light_sensitivity neutral_workup Perform Neutral Aqueous Workup (Brine) ph_sensitivity->neutral_workup Yes protect_from_light Protect Reaction/Workup From Light light_sensitivity->protect_from_light Yes

Caption: Troubleshooting workflow for diagnosing and addressing low product yield.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction with this compound is messy, and I'm observing multiple spots on my TLC or peaks in my LC-MS, making purification difficult. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products often points to side reactions involving either the this compound itself or the nucleophile. Understanding these potential pathways is key to optimizing your reaction conditions for a cleaner product profile.

Common Side Reactions and Mitigation Strategies

Side ReactionDescription & CauseMitigation Strategy
Over-alkylation Primary or secondary amines can react with this compound multiple times, leading to di- and tri-alkylated products, and even quaternary ammonium salts.[8][9] This is often because the mono-alkylated product is more nucleophilic than the starting amine.[8]Use a large excess of the starting amine to increase the probability of the this compound reacting with the desired starting material.[8] Alternatively, slowly add the this compound to the reaction mixture to maintain a low concentration of the alkylating agent.[8]
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile, leading to undesired byproducts.Choose a non-nucleophilic, polar aprotic solvent such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction without participating in it.[10]
Elimination (E2) Reaction If your substrate has a proton on the carbon adjacent to the iodide, and you are using a strong, sterically hindered base, an elimination reaction can compete with the desired substitution, leading to an unsaturated nitrile byproduct.Use a non-hindered base. If elimination is still a problem, consider running the reaction at a lower temperature, as elimination reactions are often favored at higher temperatures.
Hydrolysis of this compound In the presence of water and a strong base, this compound can be hydrolyzed, consuming your starting material.Ensure your reaction is conducted under anhydrous conditions, especially when using strong bases like sodium hydride (NaH). Use dry solvents and glassware.
Formation of Anhydride (B1165640) (with Carboxylate Nucleophiles) When using a carboxylic acid as a nucleophile, any water present can lead to the formation of a carboxylic acid anhydride byproduct, which can be difficult to remove from the desired cyanomethyl ester.[11]Use anhydrous conditions and ensure all reagents are dry. A slight excess of the alcohol component (in this case, hypothetically, the hydroxyl precursor to the nitrile) can help convert any residual anhydride back to the ester.[11]

Logical Flow for Minimizing Side Products

side_products_minimization start Multiple Side Products Observed identify_nucleophile Identify Nucleophile Type start->identify_nucleophile amine Amine identify_nucleophile->amine carboxylate Carboxylate identify_nucleophile->carboxylate other Other Nucleophile identify_nucleophile->other overalkylation Check for Over-alkylation amine->overalkylation anhydride Check for Anhydride Formation carboxylate->anhydride check_conditions Review General Reaction Conditions other->check_conditions use_excess_amine Use Excess Amine or Slow Addition of this compound overalkylation->use_excess_amine use_anhydrous Ensure Anhydrous Conditions anhydride->use_anhydrous solvent_issue Is the solvent nucleophilic? check_conditions->solvent_issue base_issue Is a strong, hindered base used? check_conditions->base_issue change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) solvent_issue->change_solvent Yes consider_elimination Consider possibility of E2 elimination base_issue->consider_elimination Yes lower_temp Lower Reaction Temperature consider_elimination->lower_temp

Caption: Decision-making process for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: My product is an amine. What is the best way to purify it after reaction with this compound?

A1: The purification of amines can be challenging due to their basicity. Here are a few recommended strategies:

  • Acid-Base Extraction: You can often purify your amine product by performing an acid-base extraction. First, extract your crude product into an organic solvent. Then, wash the organic layer with a dilute acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer with a base (e.g., NaOH) and extract your purified amine back into an organic solvent. This method is only suitable for products that are stable to acidic and basic conditions.[12]

  • Chromatography with a Basic Modifier: As mentioned in the troubleshooting guide, adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase can prevent your amine from sticking to the silica gel column.[1][3]

  • Alternative Stationary Phases: Using amine-functionalized silica or basic alumina for your column chromatography can provide excellent separation without the need for mobile phase modifiers.[3][4]

  • Reversed-Phase Chromatography: For some amines, reversed-phase chromatography with a mobile phase containing a basic modifier can be effective.[3]

Q2: I am seeing a significant amount of my amine starting material after the reaction. How can I improve the conversion?

A2: Low conversion in N-alkylation reactions can be due to several factors:

  • Insufficient Deprotonation: The amine needs to be sufficiently nucleophilic to react with this compound. If you are using a weak base, it may not be strong enough to deprotonate the amine (or its conjugate acid formed during the reaction). Consider switching to a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), depending on the pKa of your amine.

  • Poor Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally best for Sₙ2 reactions as they solvate the cation of the base, making the amine more nucleophilic.[10][13]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the reaction temperature, but monitor for potential decomposition.[8][13]

  • Reactivity of the Alkylating Agent: While this compound is generally reactive, ensure its quality. If it has been stored for a long time or exposed to light, it may have degraded.

Q3: Should I be concerned about the stability of this compound during storage and in my reaction?

A3: Yes, this compound is sensitive to light and can decompose over time. It should be stored in a dark, cool place. It is also reactive towards nucleophiles, so it should be handled in a dry environment to prevent hydrolysis. When setting up your reaction, it is best to use freshly acquired or purified this compound for optimal results.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with this compound

This protocol provides a general starting point for the N-alkylation of a primary amine. Optimization of the base, solvent, and temperature may be necessary for your specific substrate.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.0-1.2 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir for 15-30 minutes at room temperature. If using NaH, cool the solution to 0 °C before addition.

  • Addition of this compound: Slowly add the this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If you used a solid base like K₂CO₃, you may filter it off.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. If your product is an amine, consider using a mobile phase containing 0.1-1% triethylamine or using an amine-functionalized silica column.[2][3][14]

Workflow for N-Alkylation Protocol

n_alkylation_protocol start Start: N-Alkylation setup 1. Setup: Add amine and anhydrous solvent to flask under inert atmosphere start->setup add_base 2. Add base and stir setup->add_base add_iodo 3. Slowly add this compound add_base->add_iodo react 4. Stir at appropriate temperature and monitor reaction add_iodo->react workup 5. Aqueous workup: Quench, extract, wash, dry, and concentrate react->workup purify 6. Purify by column chromatography workup->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for a typical N-alkylation reaction using this compound.

References

Validation & Comparative

A Comparative Guide to Protein Alkylation: Iodoacetamide vs. Iodoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics and drug development, the precise modification of proteins is paramount for both analytical and therapeutic purposes. Protein alkylation, a fundamental biochemical technique, plays a crucial role in preventing the formation of disulfide bonds and ensuring the stability of protein samples, particularly for mass spectrometry-based analysis.[1][2] This guide provides a detailed comparison of two alkylating agents: the widely-used iodoacetamide (B48618) and the less common iodoacetonitrile, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Introduction to Protein Alkylation

Protein alkylation involves the covalent modification of amino acid side chains with an alkyl group. The primary target for this modification is the thiol group (-SH) of cysteine residues.[1] By "capping" these reactive groups, alkylation prevents the formation of disulfide bonds, which can interfere with protein digestion and subsequent analysis by mass spectrometry.[1][2] Iodoacetamide is a well-established and extensively documented reagent for this purpose.[2][3]

Iodoacetamide: The Gold Standard

Iodoacetamide (IAA) is a haloacetamide that reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction, forming a stable carbamidomethyl-cysteine derivative.[4][5][6] This modification adds a mass of 57.021 Da to the cysteine residue.[7] Its high reactivity and effectiveness have made it one of the most widely used alkylating agents in proteomics.[2]

This compound: An Alternative with Limited Data

This compound, structurally similar to iodoacetamide, also possesses an iodine atom that can act as a leaving group in a nucleophilic substitution reaction. However, its application and efficacy in protein alkylation are not well-documented in scientific literature. While it can theoretically alkylate cysteine residues, the electron-withdrawing nature of the nitrile group may influence its reactivity compared to the amide group in iodoacetamide.

Quantitative Data and Performance Comparison

Due to the limited availability of direct comparative studies, this section primarily focuses on the well-characterized performance of iodoacetamide and provides a theoretical comparison for this compound.

FeatureIodoacetamideThis compoundReferences
Primary Target Cysteine ThiolsCysteine Thiols (presumed)[1][3]
Reaction Type SN2 AlkylationSN2 Alkylation (presumed)[4][6]
Modification Mass +57.021 Da+40.011 Da[7]
Alkylation Efficiency High (typically >95%)Not well-documented[4][7]
Optimal pH 7.5 - 8.5Not well-documented[2][8]
Common Side Reactions Methionine, Lysine, Histidine, N-terminusExpected to be similar to iodoacetamide, but not extensively studied[2][6][8][9][10][11][12]

Experimental Protocols

Detailed protocols for protein alkylation are crucial for reproducibility. Below are standard protocols for in-solution and in-gel alkylation using iodoacetamide. A protocol for this compound would likely follow a similar procedure, but optimization of concentration and incubation time would be necessary.

In-Solution Protein Alkylation Protocol

This method is commonly used for protein mixtures in solution, such as cell lysates.[2]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)[13]

  • Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[2]

  • Alkylating agent: 500 mM Iodoacetamide (IAA) solution (freshly prepared in water and protected from light)[13]

  • Quenching reagent: DTT or L-cysteine solution[8]

Procedure:

  • Reduction: Add the reducing agent (e.g., DTT) to the protein sample to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 37-56°C.[2][13][14]

  • Cooling: Allow the sample to cool to room temperature.[14]

  • Alkylation: Add the freshly prepared iodoacetamide solution to a final concentration of 10-20 mM (typically a 2-fold molar excess over the reducing agent). Incubate for 20-45 minutes at room temperature in the dark.[2][13][14][15]

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT) to a final concentration of 5 mM to consume any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark.[16]

In-Gel Protein Alkylation Protocol

This method is employed for proteins that have been separated by gel electrophoresis.[2]

Materials:

  • Excised protein band from a stained polyacrylamide gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)

  • Dehydration solution: 100% acetonitrile

  • Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate[2]

  • Alkylation solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate (freshly prepared and protected from light)[14][15]

  • Washing solution: 100 mM ammonium bicarbonate

  • Drying solution: 100% acetonitrile

Procedure:

  • Excision and Destaining: Excise the protein band of interest and cut it into small pieces. Destain the gel pieces with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they shrink and turn white. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.[15]

  • Reduction: Rehydrate the gel pieces in the reduction solution and incubate for 30-60 minutes at 56°C.[14][15]

  • Cooling: Allow the gel pieces to cool to room temperature.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 20-45 minutes at room temperature in the dark.[14][15]

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the washing solution. Dehydrate with 100% acetonitrile. Repeat this washing and dehydration step.[15]

  • Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding to in-gel digestion.[15]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in protein sample preparation for mass spectrometry.

protein_alkylation_workflow cluster_sample_prep Protein Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Denaturation Denaturation (e.g., Urea, SDS) ProteinSample->Denaturation Reduction Reduction (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation (Iodoacetamide or This compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture LC_MS LC-MS/MS Analysis PeptideMixture->LC_MS

A standard bottom-up proteomics workflow.

alkylation_reaction cluster_reaction Cysteine Alkylation Reaction cluster_legend Legend Protein_Cys_SH Protein-Cys-SH Alkylated_Protein Protein-Cys-S-CH2-R + HI Protein_Cys_SH->Alkylated_Protein SN2 Reaction Iodo_Reagent + I-CH2-R R_IAA R = CONH2 (Iodoacetamide) R_IAN R = CN (this compound)

General chemical reaction for cysteine alkylation.

Side Reactions and Specificity

A critical consideration when choosing an alkylating agent is its specificity. While iodoacetamide primarily targets cysteine residues, off-target modifications of other amino acids can occur, especially at higher pH and concentrations.[2][5] These side reactions have been observed on methionine, lysine, histidine, and the N-terminus of peptides.[6][9][11][12] The iodine-containing nature of iodoacetamide has also been shown to cause a prominent neutral loss during the fragmentation of methionine-containing peptides in mass spectrometry, which can hinder their identification.[6][9][12]

Although not extensively studied, it is plausible that this compound would exhibit a similar profile of side reactions due to its structural similarity to iodoacetamide.

Conclusion

Iodoacetamide remains the reagent of choice for protein alkylation in most proteomics applications due to its high reactivity, extensive documentation, and well-established protocols.[2] It reliably and efficiently alkylates cysteine residues, preventing disulfide bond reformation and enabling robust protein analysis.

The use of this compound for protein alkylation is not well-established in the scientific literature. While it may serve as a potential alternative, its efficacy, optimal reaction conditions, and side-reaction profile require thorough investigation. Researchers considering this compound should be prepared to undertake significant optimization and validation studies.

For routine and reliable protein alkylation, iodoacetamide is the recommended reagent. For specialized applications where off-target modifications are a significant concern, other non-iodine-containing reagents such as chloroacetamide or acrylamide (B121943) may be considered.[8][9][12] The choice of alkylating agent should ultimately be guided by the specific requirements of the experiment and the nature of the protein sample being analyzed.

References

A Head-to-Head Comparison of Iodoacetonitrile and N-Ethylmaleimide for Thiol Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and proteomic research, the precise and efficient labeling of thiol groups, predominantly found on cysteine residues, is of paramount importance. This guide provides an in-depth, objective comparison of two widely utilized thiol-reactive reagents: iodoacetonitrile (IAN) and N-ethylmaleimide (NEM). We will delve into their respective reaction mechanisms, kinetics, specificity, and the stability of the resulting conjugates, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable reagent for your specific research needs.

Introduction to Thiol Labeling Reagents

This compound and N-ethylmaleimide are both electrophilic compounds that readily react with the nucleophilic thiol group of cysteine residues to form a stable covalent bond. However, the underlying chemistry, reaction kinetics, and stability of the formed thioether linkage differ significantly between these two reagents, influencing their suitability for various applications, from protein labeling and quantification to the development of antibody-drug conjugates (ADCs).

This compound (IAN) belongs to the haloacetyl class of reagents. It reacts with thiols via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the thiolate anion attacks the carbon atom adjacent to the iodine, leading to the displacement of the iodide leaving group and the formation of a stable thioether bond.

N-Ethylmaleimide (NEM) , on the other hand, reacts with thiols through a Michael-type addition. The thiolate anion attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide (B117702) ring, resulting in the formation of a thiosuccinimide thioether linkage.[1]

Quantitative Performance Comparison

The choice between this compound and N-ethylmaleimide often hinges on the desired reaction speed, specificity, and the required stability of the final conjugate. The following table summarizes key quantitative parameters for the reaction of their parent compounds, iodoacetamide (B48618) and N-ethylmaleimide, with cysteine. Iodoacetamide serves as a close and well-documented proxy for this compound in these comparisons.

ParameterIodoacetamide (for this compound)N-Ethylmaleimide (NEM)Key Considerations
Reaction Mechanism SN2 Nucleophilic Substitution[2]Michael Addition[2]The different mechanisms influence reaction kinetics and potential side reactions.
Second-Order Rate Constant (k₂) with Cysteine ~0.6 M⁻¹s⁻¹[3]~1000 M⁻¹s⁻¹ (at pH 7)[4]NEM exhibits significantly faster reaction kinetics than iodoacetamide under physiological conditions.
Optimal Reaction pH 7.5 - 8.56.5 - 7.5[5]NEM is more specific for thiols at neutral pH, while iodoacetamide's reactivity increases with pH.
Bond Stability Highly Stable Thioether Bond[2]Susceptible to Retro-Michael Addition[2][6]The thioether bond from iodoacetamide is generally considered more stable and less prone to reversal.
Primary Side Reactions Alkylation of methionine, histidine, and lysine (B10760008) at higher pH.Reaction with primary amines (e.g., lysine) at pH > 7.5; hydrolysis of the maleimide ring.[5]Careful control of pH is crucial to minimize off-target labeling for both reagents.

Reaction Mechanisms and Experimental Workflows

To visually represent the chemical transformations and the general laboratory procedures, the following diagrams have been generated using the DOT language.

Reaction Mechanisms

Thiol Labeling Reaction Mechanisms cluster_IAN This compound (S_N2 Reaction) cluster_NEM N-Ethylmaleimide (Michael Addition) Protein_SH_IAN Protein-SH Intermediate_IAN Transition State Protein_SH_IAN->Intermediate_IAN IAN I-CH2-CN IAN->Intermediate_IAN Product_IAN Protein-S-CH2-CN + I- Intermediate_IAN->Product_IAN Protein_SH_NEM Protein-SH Product_NEM Protein-S-Thiosuccinimide Protein_SH_NEM->Product_NEM NEM N-Ethylmaleimide NEM->Product_NEM

Caption: Chemical reactions of thiol labeling with this compound and N-Ethylmaleimide.

General Experimental Workflow

General Thiol Labeling Workflow start Start: Protein Sample reduction 1. Reduction of Disulfide Bonds (optional, e.g., with TCEP or DTT) start->reduction buffer_exchange 2. Buffer Exchange to Optimal pH reduction->buffer_exchange labeling 3. Incubation with Thiol-Reactive Reagent (IAN or NEM) buffer_exchange->labeling quenching 4. Quenching of Excess Reagent labeling->quenching purification 5. Purification of Labeled Protein quenching->purification analysis 6. Analysis (e.g., MS, SDS-PAGE) purification->analysis end End: Labeled Protein analysis->end

Caption: A typical workflow for labeling proteins with thiol-reactive reagents.

Detailed Experimental Protocols

The following are generalized protocols for the labeling of proteins with iodoacetamide (as a proxy for this compound) and N-ethylmaleimide. Optimization may be required for specific proteins and applications.

Protocol 1: Protein Labeling with Iodoacetamide

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., phosphate (B84403) buffer)

  • Iodoacetamide stock solution (e.g., 100 mM in a compatible solvent like DMSO or water, freshly prepared)

  • Reducing agent (optional, e.g., 100 mM DTT or TCEP)

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5-8.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by adding the reducing agent to a final concentration of 1-10 mM and incubating for 1 hour at room temperature.

  • Buffer Exchange: Remove the reducing agent and exchange the protein into the reaction buffer using a desalting column or dialysis.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubating for 15-30 minutes.

  • Purification: Remove excess iodoacetamide and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

  • Characterization: Confirm labeling efficiency and protein integrity using methods such as mass spectrometry or SDS-PAGE.

Protocol 2: Protein Labeling with N-Ethylmaleimide

Materials:

  • Protein solution (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, HEPES, or Tris)[6]

  • N-Ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO or DMF, freshly prepared)[6]

  • Reducing agent (optional, e.g., 100 mM TCEP)

  • Reaction buffer (pH 6.5-7.5)[5]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: If disulfide bonds need to be reduced, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[6] It is not necessary to remove TCEP before adding NEM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NEM stock solution to the protein solution.[6] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Purification: Remove unreacted NEM by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization: Analyze the labeled protein using appropriate techniques such as mass spectrometry to determine the degree of labeling.

Conclusion and Recommendations

The choice between this compound and N-ethylmaleimide for thiol labeling is contingent on the specific experimental goals.

N-Ethylmaleimide is the preferred reagent when:

  • Rapid labeling is required: Its significantly faster reaction kinetics are advantageous for time-sensitive experiments.

  • Reactions need to be performed at neutral pH: NEM shows high specificity for thiols in the pH range of 6.5-7.5.[5]

This compound (or other iodoacetyl derivatives) is a better choice when:

  • A highly stable, irreversible linkage is critical: The thioether bond formed is less susceptible to reversal compared to the NEM-thiol adduct.[2][7]

  • The experiment can accommodate a slightly higher pH: Optimal reactivity is achieved at a pH of 7.5-8.5.

For applications in drug development, particularly for ADCs where in vivo stability is paramount, the irreversible nature of the bond formed by iodoacetyl reagents may be more desirable. Conversely, for in vitro applications such as proteomic profiling where rapid and efficient quenching of thiol reactivity is necessary, the fast kinetics of NEM are often favored.

Ultimately, a thorough understanding of the chemical properties and performance characteristics of each reagent, as outlined in this guide, is essential for designing and executing successful thiol labeling experiments. Researchers are encouraged to empirically optimize labeling conditions for their specific protein of interest to achieve the desired outcome.

References

A Comparative Guide to Mass Shift Analysis of Iodoacetonitrile-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise and efficient labeling of peptides is a critical step for accurate mass spectrometry (MS)-based analysis. Iodoacetonitrile is a reagent used for the alkylation of cysteine residues, allowing for the stabilization of reduced thiols and the introduction of a mass tag for quantification. This guide provides an objective comparison of this compound with other common cysteine-modifying reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal labeling strategy.

Overview of Cysteine-Modifying Reagents

The most common strategy for labeling cysteine residues involves S-alkylation, a nucleophilic substitution reaction where the thiol group of cysteine attacks an electrophilic carbon, leading to the formation of a stable thioether bond. This compound belongs to the haloacetyl class of reagents, which are highly reactive towards cysteine thiols. Its performance characteristics are often compared to its close and widely used analog, iodoacetamide (B48618) (IAA). Other classes of reagents used for cysteine modification include maleimides and acrylamides, which react via Michael addition.

The choice of a labeling reagent is critical and impacts several aspects of the experiment, including labeling efficiency, specificity, and potential side reactions that can complicate data analysis. For quantitative proteomics, the mass shift induced by the label is a key parameter for distinguishing between different sample pools.

Quantitative Comparison of Cysteine Labeling Reagents

The selection of a suitable labeling reagent is a crucial step in designing a quantitative proteomics experiment. The following table summarizes the key performance characteristics of this compound (with performance inferred from its close analog, iodoacetamide) and other common alternative reagents.

FeatureThis compound (inferred from IAA data)Iodoacetamide (IAA)Chloroacetamide (CAA)N-Ethylmaleimide (NEM)
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type S-alkylationS-alkylationS-alkylationMichael Addition
Mass Shift (Da) +40.03+57.021+57.021+125.047
Alkylation Efficiency High (inferred)High (97-99%)[1]High (97%)[1]High
Optimal pH 7.5 - 8.57.5 - 8.5Alkaline~7.0
Common Side Reactions Methionine, Lysine, Histidine, N-terminus (inferred)[2][3]Methionine, Lysine, Histidine, N-terminus[2][3]Fewer than IAA[1]Alkylation of Lysine, Histidine at alkaline pH; ring hydrolysis

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide labeling and analysis. Below are representative protocols for the alkylation of cysteine residues using this compound and iodoacetamide.

Protocol 1: Cysteine Alkylation with this compound

This protocol outlines a standard procedure for the alkylation of cysteine residues in a protein or peptide sample using this compound.

Materials:

  • Protein or peptide sample

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • This compound (IAN)

  • Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

  • Reduction: Reduce the disulfide bonds in the protein/peptide sample by adding DTT to a final concentration of 10 mM. Incubate for 1 hour at 56°C.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: In the dark, add a freshly prepared solution of this compound to a final concentration of 20 mM. Incubate for 45 minutes at room temperature.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 40 mM.

  • Sample Processing: The sample is now ready for enzymatic digestion (if starting with proteins) and subsequent desalting before mass spectrometry analysis.

Protocol 2: Cysteine Alkylation with Iodoacetamide (IAA)

This is a widely used protocol for the alkylation of cysteine residues in proteomics workflows.[4]

Materials:

  • Protein or peptide sample

  • Reducing agent (e.g., DTT or TCEP)

  • Iodoacetamide (IAA)

  • Buffer (e.g., Ammonium bicarbonate)

Procedure:

  • Reduction: Reduce disulfide bonds in the protein/peptide sample by adding DTT or TCEP and incubating at an appropriate temperature (e.g., 56°C for 30 minutes).[4]

  • Alkylation: In the dark, add a freshly prepared solution of IAA to the sample to alkylate the reduced cysteines. Incubate for 30-45 minutes at room temperature.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT.

  • Sample Processing: The sample is now ready for enzymatic digestion (if starting with proteins) and subsequent mass spectrometry analysis.

Mandatory Visualizations

To better illustrate the experimental processes and chemical reactions, the following diagrams are provided in the DOT language for Graphviz.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein Extraction Protein Extraction Reduction (DTT/TCEP) Reduction (DTT/TCEP) Protein Extraction->Reduction (DTT/TCEP) Alkylation (this compound) Alkylation (this compound) Reduction (DTT/TCEP)->Alkylation (this compound) Enzymatic Digestion (Trypsin) Enzymatic Digestion (Trypsin) Alkylation (this compound)->Enzymatic Digestion (Trypsin) LC-MS/MS LC-MS/MS Enzymatic Digestion (Trypsin)->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for cysteine labeling.

G cluster_reaction S-alkylation of Cysteine Peptide_Cys_SH Peptide-Cys-SH Labeled_Peptide Peptide-Cys-S-CH2-CN + HI Peptide_Cys_SH->Labeled_Peptide + I-CH2-CN This compound I-CH2-CN

References

Cysteine Labeling with Iodoacetonitrile: A Mass Spectrometry Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise alkylation of cysteine residues is a critical step in mass spectrometry-based proteomics. Iodoacetonitrile and its widely used analog, iodoacetamide (B48618), are common reagents for this purpose. This guide provides an objective comparison of this compound/iodoacetamide with alternative labeling agents, supported by experimental data, to facilitate informed reagent selection for quantitative and qualitative proteomic studies.

Comparison of Cysteine Alkylating Agents

The choice of a cysteine labeling reagent is pivotal for achieving accurate and reproducible results in mass spectrometry. Key considerations include reaction efficiency, specificity, and potential side reactions that can interfere with data analysis. While this compound and iodoacetamide are effective, other reagents may offer advantages in specific applications.[1]

FeatureThis compound / IodoacetamideN-Ethylmaleimide (NEM)Chloroacetamide (CAA)Acrylamide (B121943)
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type S-alkylation (SN2)Michael AdditionS-alkylation (SN2)Michael Addition
Relative Reactivity HighHighLower than IodoacetamideModerate
Optimal pH 7.5 - 8.5~7.0AlkalineAlkaline
Specificity Good, but side reactions can occur.[2]More thiol-selective than iodoacetamides.Higher specificity than iodoacetamide.[3]Good
Known Side Reactions Alkylation of Met, Lys, His, N-terminus.[1][3]Alkylation of Lys, His at alkaline pH; ring hydrolysis.Fewer off-target reactions than iodoacetamide.[3]Alkylation of N-terminus.
Use in Quantitative Proteomics Widely used, including isotopic versions like iodoTMT.[4][5]Can be used for quantification.Can be used for quantification.Used for differential alkylation for quantification.[6]

Quantitative Performance in Proteomic Analyses

The efficiency of a labeling reagent in a proteomics workflow is determined by its ability to cleanly label the target residue with minimal off-target modifications. The following data, derived from studies using mass spectrometry, illustrates the performance of iodoacetamide and its alternatives.

ReagentLabeled Cysteine Peptides IdentifiedMethionine-Containing Peptides Identified (as a measure of off-target reactions)Reference
IodoacetamideHighCan be significantly reduced due to off-target alkylation.[7][7]
ChloroacetamideHighHigher identification rates compared to iodoacetamide.[3][3]
AcrylamideHighHigher identification rates compared to iodoacetamide.[2][2]

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results in cysteine labeling for mass spectrometry.

Protocol 1: In-Solution Protein Digestion and Cysteine Alkylation with Iodoacetamide

This protocol is a standard procedure for preparing protein samples in solution for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Protein extract in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Dithiothreitol (DTT) stock solution (e.g., 200 mM in water)

  • Iodoacetamide (IAA) solution (e.g., 500 mM in 50 mM ammonium bicarbonate, freshly prepared in the dark)

  • Quenching reagent (e.g., DTT or L-cysteine stock solution)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduction: Add DTT to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.[1]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 20-50 mM. Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration that is at least double the concentration of iodoacetamide.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea) to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS analysis.

Protocol 2: Cysteine Labeling with N-Ethylmaleimide (NEM)

This protocol is a general procedure for labeling proteins with maleimide-based reagents.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH ~7.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • N-Ethylmaleimide (NEM) stock solution (e.g., 1 M in DMSO or DMF)

Procedure:

  • Optional Reduction: If labeling of cysteines within disulfide bonds is desired, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[1]

  • Labeling: Add a 10- to 20-fold molar excess of NEM to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 30 minutes at 37°C.

  • Removal of Excess Reagent: Remove excess NEM by dialysis, size-exclusion chromatography, or precipitation.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the chemical reaction and a standard proteomics workflow.

cluster_reaction Chemical Reaction Protein-SH Protein-SH (Cysteine) Alkylated_Protein Protein-S-CH2-CN + HI Protein-SH->Alkylated_Protein Alkylation This compound This compound (I-CH2-CN) This compound->Alkylated_Protein

Cysteine alkylation by this compound.

start Protein Sample reduction Reduction of Disulfide Bonds (DTT) start->reduction alkylation Cysteine Alkylation (this compound/Iodoacetamide) reduction->alkylation digestion Proteolytic Digestion (Trypsin) alkylation->digestion separation Peptide Separation (LC) digestion->separation analysis Mass Spectrometry (MS/MS) separation->analysis data Data Analysis analysis->data

A standard bottom-up proteomics workflow.

Conclusion

The validation of cysteine labeling by mass spectrometry is crucial for the integrity of proteomic data. This compound and iodoacetamide are robust and widely used reagents for cysteine alkylation. However, their potential for off-target reactions, particularly with methionine residues, necessitates careful consideration of experimental conditions and the exploration of alternative reagents.[7] For applications demanding higher specificity, N-ethylmaleimide and non-iodine-containing reagents like chloroacetamide and acrylamide present viable alternatives.[1] By understanding the quantitative performance and procedural nuances of each reagent, researchers can optimize their experimental outcomes and achieve more accurate and reliable data.

References

A Quantitative Showdown: Iodoacetonitrile vs. Chloroacetamide in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Potent Alkylating Agents

In the landscape of biochemical research and drug development, the precise modification of proteins is paramount for elucidating biological pathways and designing targeted therapeutics. Among the arsenal (B13267) of chemical tools available, alkylating agents that selectively target cysteine residues play a pivotal role. This guide provides a comprehensive, data-driven comparison of two such reagents: iodoacetonitrile and chloroacetamide. By examining their reactivity, cytotoxicity, and potential for off-target effects, we aim to equip researchers with the critical information needed to select the most appropriate tool for their specific experimental needs.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and chloroacetamide is essential for their effective application in experimental settings. The following table summarizes their key characteristics.

PropertyThis compoundChloroacetamide
Molecular Formula C₂H₂IN[1]C₂H₄ClNO[2]
Molecular Weight 166.95 g/mol [1]93.51 g/mol [2]
Appearance Colorless to pale yellow liquid[3][4]Colorless to pale yellow crystalline solid
Solubility in Water Slightly soluble[5]Readily soluble[2]
Primary Hazard Toxic, causes severe skin burns and eye damage[1]Toxic, suspected of reproductive toxicity and teratogenicity[2]

Reactivity with Cysteine: A Quantitative Comparison

The utility of this compound and chloroacetamide as biochemical probes stems from their ability to form stable covalent bonds with the thiol group of cysteine residues. This alkylation reaction is crucial for applications such as peptide mapping and the inhibition of cysteine-dependent enzymes. The efficiency of this reaction can be quantified by its second-order rate constant.

ReagentNucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)pHTemperature (°C)
ChloroacetamideCysteine0.2177.030

The reactivity of these compounds is predicated on the nucleophilic attack of the thiolate anion of cysteine on the electrophilic carbon atom bearing the halogen. The superior leaving group ability of iodide compared to chloride suggests that this compound is likely to be more reactive than chloroacetamide. However, empirical determination of the rate constant under identical conditions is necessary for a definitive comparison.

Cytotoxicity Profile: A Head-to-Head Analysis

Understanding the cytotoxic potential of these reagents is critical, particularly in studies involving live cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, provides a quantitative measure of cytotoxicity.

Recent studies have provided comparative cytotoxicity data for haloacetonitriles in a normal tissue-derived human cell line (RPE-1hTERT).

CompoundCell LineIC50 (µM)
This compoundRPE-1hTERT3.0[3][4]
ChloroacetonitrileRPE-1hTERT219.8[3][4]

Note: Chloroacetonitrile is a structural analog of chloroacetamide.

These results indicate that this compound is significantly more cytotoxic than its chloro- counterpart in this cell line. Further studies in other cell lines, such as the commonly used HepG2 human liver cancer cell line, have also demonstrated the dose-dependent cytotoxicity of chloroacetamide and its metabolites.[6]

Off-Target Effects: The Challenge of Specificity

While highly reactive towards cysteine, alkylating agents can also modify other nucleophilic amino acid residues, leading to off-target effects that can confound experimental results. A significant off-target modification associated with haloacetamide-based reagents is the oxidation of methionine residues.

Quantitative comparisons between this compound and chloroacetamide regarding off-target effects are not extensively documented. However, studies comparing chloroacetamide to the closely related iodoacetamide (B48618) have revealed important differences. Although chloroacetamide may exhibit reduced off-target alkylation on residues other than cysteine, it has been shown to cause a significant increase in methionine oxidation, with up to 40% of all methionine-containing peptides being oxidized compared to 2-5% with iodoacetamide.[2] This highlights a critical trade-off between specificity for cysteine and the potential for inducing oxidative side reactions.

Experimental Protocols

To facilitate reproducible and rigorous comparative studies, we provide detailed methodologies for key experiments.

Determination of Second-Order Rate Constant for Cysteine Alkylation

This protocol outlines a method to determine the kinetics of the reaction between an alkylating agent and a thiol-containing compound like N-acetylcysteine (NAC), a stable analog of cysteine.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_nac Prepare NAC Solution (e.g., 10 mM in phosphate (B84403) buffer) mix Mix NAC and Alkylating Agent (Pseudo-first-order conditions) prep_nac->mix prep_alkylating Prepare Alkylating Agent Solution (e.g., 100 mM in buffer) prep_alkylating->mix incubate Incubate at Constant Temperature (e.g., 25°C) mix->incubate monitor Monitor Thiol Concentration Over Time (e.g., Ellman's Reagent) incubate->monitor plot Plot ln([Thiol]) vs. Time monitor->plot calculate_k_obs Determine Observed Rate Constant (k_obs) (Slope of the line) plot->calculate_k_obs plot_k_obs Plot k_obs vs. [Alkylating Agent] calculate_k_obs->plot_k_obs calculate_k2 Determine Second-Order Rate Constant (k₂) (Slope of the line) plot_k_obs->calculate_k2

Workflow for determining the second-order rate constant.
Comparative Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition and Analysis seed_cells Seed cells in a 96-well plate (e.g., HepG2) adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of This compound and chloroacetamide adhere->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Quantitative Mass Spectrometry for Off-Target Modification Analysis

This workflow outlines the steps for identifying and quantifying off-target protein modifications using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis protein_extraction Protein Extraction from Cells/Tissues reduction_alkylation Reduction and Alkylation (with this compound or Chloroacetamide) protein_extraction->reduction_alkylation digestion Proteolytic Digestion (e.g., with Trypsin) reduction_alkylation->digestion lc_msms LC-MS/MS Analysis digestion->lc_msms database_search Database Search with Variable Modifications (e.g., Carbamidomethylation, Oxidation) lc_msms->database_search quantification Quantitative Analysis of Modified Peptides database_search->quantification comparison Compare Off-Target Modification Profiles quantification->comparison

Workflow for off-target modification analysis.

Conclusion and Future Directions

This comparative guide provides a quantitative framework for researchers to evaluate the suitability of this compound and chloroacetamide for their specific research applications. The available data suggests that this compound is a more potent cytotoxic agent than chloroacetamide's analog, chloroacetonitrile. While chloroacetamide may offer some advantages in terms of reduced off-target alkylation at certain residues compared to iodoacetamide, it comes with a significant trade-off of increased methionine oxidation.

A critical gap in the current literature is the lack of a directly measured second-order rate constant for the reaction of this compound with cysteine. Future studies should aim to determine this value to enable a more complete and direct comparison of the reactivity of these two compounds. Furthermore, a head-to-head quantitative proteomic analysis of the off-target modifications induced by both this compound and chloroacetamide under identical experimental conditions would be invaluable for the research community. Such data will allow for a more informed selection of these powerful chemical probes, ultimately leading to more robust and reliable experimental outcomes in the pursuit of scientific discovery and therapeutic innovation.

References

A Comparative Guide to Iodoacetonitrile and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise alkylation of cysteine residues is a critical step in various experimental workflows, from proteomics to drug discovery. Iodoacetonitrile, a reactive iodo-containing compound, presents itself as a potent alkylating agent. This guide provides an objective comparison of this compound's performance with other common alkylating agents, supported by experimental data, to facilitate informed reagent selection.

Due to the limited direct experimental data on this compound in the scientific literature, this guide will leverage data from its close structural analog, iodoacetamide (B48618) (IAA), to infer its reactivity and cross-reactivity profile. Both molecules share the reactive iodoacetyl functional group, which is the primary determinant of their alkylating properties. This substitution is clearly noted where applicable.

Performance Comparison of Alkylating Agents

The selection of an appropriate alkylating agent hinges on a balance between reactivity towards the target residue (typically cysteine) and specificity, minimizing off-target modifications. The following table summarizes the key performance characteristics of this compound (inferred from iodoacetamide data) in comparison to other widely used alkylating agents.

FeatureThis compound (inferred from Iodoacetamide)N-ethylmaleimide (NEM)Chloroacetamide (CAA)Acrylamide
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type S-alkylation (SN2)Michael AdditionS-alkylation (SN2)Michael Addition
Relative Reactivity HighHighModerateModerate
Optimal pH 7.0 - 8.56.5 - 7.5>8.0>8.0
Common Side Reactions Methionine, Lysine, Histidine, N-terminus[1][2]Lysine, Histidine (at higher pH)[3]Fewer than iodoacetamide, but can cause methionine oxidation[3]N-terminus
Key Advantages High reactivity, well-established protocols (for IAA)High thiol specificityHigher specificity than iodoacetamideGood specificity
Key Disadvantages Significant off-target reactivity, especially with methionine[1]Potential for hydrolysis of the maleimide (B117702) ringSlower reaction rate than iodoacetamideSlower reaction rate

Quantitative Reactivity Data

Quantitative data on the reaction kinetics of alkylating agents is crucial for optimizing experimental conditions. The following table presents second-order rate constants for the reaction of various alkylating agents with cysteine.

Alkylating AgentSecond-Order Rate Constant (M⁻¹ min⁻¹) with Cysteine at pH 7Reference
Iodoacetamide36[4]
N-phenyl iodoacetamide110[4]

Note: N-phenyl iodoacetamide, another iodoacetamide derivative, is shown to be approximately 3-fold more reactive than iodoacetamide, highlighting how modifications to the acetamide (B32628) group can influence reactivity.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results in protein alkylation. Below are representative protocols for in-solution and in-gel alkylation using iodoacetamide, which can be adapted for this compound with the consideration of its potentially higher reactivity.

In-Solution Protein Alkylation Protocol

This protocol is suitable for protein samples prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate)

  • Reducing agent: 100 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation agent: 100 mM Iodoacetamide (or this compound) solution (prepare fresh, protect from light)

  • Quenching reagent: 200 mM DTT or L-cysteine solution

Procedure:

  • Reduction: Add the reducing agent to the protein sample to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the alkylating agent solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Add the quenching reagent to a final concentration of 10-15 mM to consume excess alkylating agent. Incubate for 15 minutes.

  • The sample is now ready for downstream processing, such as buffer exchange or enzymatic digestion.

In-Gel Protein Alkylation Protocol

This protocol is used for proteins separated by SDS-PAGE.

Materials:

  • Excised gel bands containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Reducing solution: 10 mM DTT in 50 mM ammonium bicarbonate

  • Alkylation solution: 55 mM Iodoacetamide (or this compound) in 50 mM ammonium bicarbonate (prepare fresh, protect from light)[5][6]

  • Wash solution: 50 mM ammonium bicarbonate

  • Dehydration solution: 100% acetonitrile

Procedure:

  • Destaining: Wash the gel pieces with the destaining solution until the Coomassie or silver stain is removed.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile for 10-15 minutes. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces with the reducing solution and incubate at 56°C for 45-60 minutes.[6]

  • Cooling: Allow the gel pieces to cool to room temperature.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.[6]

  • Washing: Remove the alkylation solution and wash the gel pieces with the wash solution for 15 minutes.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile.

  • The gel pieces are now ready for in-gel digestion.

Impact on Cellular Signaling Pathways

Alkylating agents, due to their reactive nature, can perturb various cellular signaling pathways by modifying key protein components. Their primary mode of action often involves the alkylation of cysteine residues within signaling proteins, which can lead to either activation or inhibition of the pathway.

General Mechanism of Alkylating Agent-Induced Signal Pathway Perturbation

Signaling_Pathway_Alkylation cluster_extracellular Extracellular cluster_cellular Cellular Environment Alkylating_Agent Alkylating Agent (e.g., this compound) Signaling_Protein Signaling Protein (with reactive Cys) Alkylating_Agent->Signaling_Protein Alkylation of Cysteine Thiol Downstream_Signaling Downstream Signaling Cascade Signaling_Protein->Downstream_Signaling Normal Signal Transduction Alkylated_Protein Alkylated Signaling Protein (Altered Function) Alkylated_Protein->Downstream_Signaling Aberrant Signal Transduction Cellular_Response Altered Cellular Response (e.g., Apoptosis, Inflammation) Downstream_Signaling->Cellular_Response MAPK_NFkB_Alkylation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Alkylating_Agent Alkylating Agent MAPKKK MAPKKK Alkylating_Agent->MAPKKK Modulation IKK IKK Complex Alkylating_Agent->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors_MAPK Cellular_Response Cellular Response Transcription_Factors_MAPK->Cellular_Response Gene Expression IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB (Inactive) Nucleus->Cellular_Response Gene Expression

References

Iodoacetonitrile vs. Iodoacetic Acid: A Comparative Guide for Cysteine Alkylation in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics and drug development, the precise modification of protein residues is paramount for elucidating biological pathways and designing targeted therapeutics. Cysteine, with its reactive thiol group, is a frequent target for alkylation, a process that prevents the formation of disulfide bonds and allows for the stable modification of proteins for downstream analysis or therapeutic intervention. Among the arsenal (B13267) of alkylating agents, iodoacetonitrile and iodoacetic acid are two commonly employed reagents. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Performance Metrics

While direct comparative studies between this compound and iodoacetic acid are limited in the scientific literature, extensive data exists for iodoacetamide (B48618), a structurally and chemically similar compound to this compound. Therefore, iodoacetamide is used here as a surrogate to provide a quantitative comparison.

FeatureThis compound (extrapolated from Iodoacetamide data)Iodoacetic Acid
Primary Target Cysteine ResiduesCysteine Residues
Reaction Product Carbamidomethyl-cysteineCarboxymethyl-cysteine
Alkylation Efficiency High (~99.7%)[1]High (~99.8%)[1]
Reactivity Generally considered more reactive than iodoacetic acid.[2]Reactive, but the negatively charged carboxylate can be sterically hindered.[2]
Optimal pH Weakly basic (pH 7-9)Weakly basic (pH 7-9)
Common Side Reactions Alkylation of methionine, lysine, histidine, and N-termini.[1][3][4][5]Alkylation of methionine, lysine, histidine, and N-termini.[1][3][4][5]
Impact on Peptide ID Can lead to a prominent neutral loss during MS/MS of methionine-containing peptides, potentially reducing identification rates.[1]Similar to iodoacetamide, can cause neutral loss in methionine-containing peptides.[1]
Toxicity Data not readily available, but expected to be toxic as an alkylating agent.Known to be toxic and a potent enzyme inhibitor.

Delving into the Chemistry: Reactivity and Specificity

Both this compound and iodoacetic acid alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable thioether bond.

While both reagents are effective, iodoacetamide (and by extension, this compound) is generally considered to be more reactive than iodoacetic acid.[2] The carboxylate group of iodoacetic acid is negatively charged at neutral to basic pH, which can lead to electrostatic repulsion or steric hindrance at certain protein sites, potentially slowing the reaction rate.[2]

However, the higher reactivity of iodine-containing reagents like this compound and iodoacetic acid comes at the cost of specificity. A significant side reaction is the alkylation of methionine residues, which can lead to a neutral loss during mass spectrometry analysis, complicating peptide identification.[1] Other nucleophilic amino acid residues such as lysine, histidine, and the N-terminus of proteins can also be modified, particularly when the alkylating agent is used in excess.[3][4][5] Studies have shown that these off-target alkylations are more pronounced with iodine-containing reagents compared to non-iodine-containing alternatives like acrylamide (B121943).[1]

Experimental Corner: Protocols and Workflows

The selection of an appropriate experimental protocol is crucial for achieving efficient and specific alkylation. Below are detailed methodologies for in-solution and in-gel alkylation, which are common workflows in proteomics.

In-Solution Protein Alkylation Protocol

This protocol is suitable for proteins in solution, such as cell lysates or purified protein fractions.

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl or 100 mM Ammonium (B1175870) Bicarbonate, pH 8.3)

  • Reducing agent: 0.5 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: 0.5 M this compound or Iodoacetic Acid (prepare fresh and protect from light)

  • Quenching reagent: 0.5 M DTT

  • Urea (B33335) (for denaturation, if required)

Procedure:

  • Denaturation and Reduction:

    • If necessary, denature the protein sample by adding urea to a final concentration of 6-8 M.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5 mM.

    • Incubate at 56°C for 30-60 minutes.[6]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (this compound or iodoacetic acid) to a final concentration of 14-15 mM.[7]

    • Incubate in the dark at room temperature for 30-45 minutes.[6][7]

  • Quenching:

    • Add the quenching reagent (DTT) to a final concentration of 5 mM to consume any unreacted alkylating agent.

    • Incubate at room temperature for 15 minutes.[7]

  • Downstream Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry.

In-Gel Protein Alkylation Protocol

This protocol is used for proteins that have been separated by gel electrophoresis.

Materials:

  • Excised protein band from a stained polyacrylamide gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM this compound or Iodoacetic Acid in 100 mM ammonium bicarbonate (prepare fresh and protect from light)

  • Wash solution: 100 mM ammonium bicarbonate

  • Dehydration solution: 100% acetonitrile

Procedure:

  • Destaining:

    • Wash the excised gel pieces with water, followed by the destaining solution until the gel is clear.

  • Reduction:

    • Incubate the gel pieces in the reducing solution at 56°C for 1 hour.[6]

  • Alkylation:

    • Cool the gel pieces to room temperature and replace the reducing solution with the alkylation solution.

    • Incubate in the dark at room temperature for 45 minutes.[6]

  • Washing and Dehydration:

    • Wash the gel pieces with the wash solution.

    • Dehydrate the gel pieces with the dehydration solution and dry them in a vacuum centrifuge.[6]

  • In-Gel Digestion: The alkylated proteins within the gel are now ready for in-gel digestion with a protease like trypsin.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams illustrate a typical proteomics workflow and a key signaling pathway modulated by cysteine alkylation.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Extraction Protein Extraction Reduction Reduction Protein Extraction->Reduction Denaturation Alkylation Alkylation Reduction->Alkylation e.g., DTT Digestion Digestion Alkylation->Digestion e.g., this compound or Iodoacetic Acid Peptide Cleanup Peptide Cleanup Digestion->Peptide Cleanup e.g., Trypsin LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis Desalting Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Fragmentation Protein Identification\n& Quantification Protein Identification & Quantification Data Analysis->Protein Identification\n& Quantification Database Search

A typical bottom-up proteomics workflow.

The Keap1-Nrf2 signaling pathway.

Signaling Pathways and Drug Development

The alkylation of cysteine residues is not only a tool for protein analysis but also a fundamental mechanism in cellular signaling and a strategy in drug development. The Keap1-Nrf2 pathway is a prime example of how cysteine modification regulates cellular responses to oxidative and electrophilic stress.[8][9][10] Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[11] Electrophiles, including certain drugs and reactive metabolites, can alkylate specific cysteine residues on Keap1.[9][12] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[8][11]

In the context of drug development, both this compound and iodoacetic acid can be considered as warheads for covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, often leading to prolonged and potent inhibition.[13] The iodoacetyl group is a reactive electrophile that can be incorporated into a larger molecule to target a specific cysteine residue in a protein of interest. This strategy has been successfully employed in the development of various therapeutic agents.

Conclusion: Making the Right Choice

The choice between this compound and iodoacetic acid for cysteine alkylation depends on the specific requirements of the experiment.

  • For general proteomics applications , where the primary goal is to prevent disulfide bond formation, both reagents are highly effective. This compound (via its surrogate iodoacetamide) may offer slightly faster reaction kinetics.

  • When off-target effects are a major concern , researchers should be aware of the potential for methionine alkylation with both reagents. The use of non-iodine-containing alternatives like acrylamide or chloroacetamide might be preferable in such cases, although these come with their own sets of side reactions.

  • In the design of covalent inhibitors , the choice of the iodoacetyl-containing warhead will depend on the desired reactivity and the specific structural context of the target protein.

Ultimately, for any application, empirical testing and optimization of reaction conditions are crucial to ensure complete and specific cysteine alkylation while minimizing unwanted side reactions. This comparative guide provides a foundation of knowledge to inform these critical experimental decisions.

References

A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide and the Emerging Role of Iodoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible alkylation of cysteine residues is a critical step in proteomics workflows. This process, which prevents the reformation of disulfide bonds after reduction, is essential for accurate protein identification and quantification by mass spectrometry. While iodoacetamide (B48618) (IAA) has traditionally been the reagent of choice, concerns about its side reactions have led to the exploration of alternatives like chloroacetamide (CAA). This guide provides an objective comparison of the performance of these agents, supported by experimental data, and discusses the potential of the less-characterized iodoacetonitrile.

Performance Comparison of Common Alkylating Agents

The selection of an alkylating agent is a trade-off between reaction efficiency, specificity, and the introduction of artifacts. The following tables summarize quantitative data on the performance of iodoacetamide and chloroacetamide in key areas of proteomics workflows.

Table 1: Alkylation Efficiency and Impact on Peptide Identification

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)This compound (Inferred)
Cysteine Alkylation Efficiency High (typically >97%)[1]High (typically >97%)[1]Expected to be high
Reaction Speed FastSlower than IAAExpected to be fast
Impact on Total Peptide IDs Can lead to lower identification rates due to side reactions[1]Generally results in a higher number of identified peptides compared to IAA[2]Unknown due to lack of direct comparative studies

Table 2: Common Side Reactions and Off-Target Modifications

Side ReactionIodoacetamide (IAA)Chloroacetamide (CAA)This compound (Inferred)
Methionine Alkylation Significant, can affect up to 80% of methionine-containing peptides[1][2]Reduced compared to IAA[3]Expected to be significant
Methionine Oxidation Low (2-5% of Met-containing peptides)[3]High (up to 40% of Met-containing peptides)[3][4]Unknown
Other Off-Target Alkylations (Lys, His, N-terminus) Present[1]Reduced compared to IAA[3]Expected to be present

Experimental Workflows and Protocols

A standard proteomics workflow involves several key steps where the choice of alkylating agent is crucial.

Proteomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein Extraction Protein Extraction Reduction Reduction Protein Extraction->Reduction Denaturing Buffer Alkylation Alkylation Reduction->Alkylation DTT/TCEP Digestion Digestion Alkylation->Digestion IAA/CAA/IAN Peptide Cleanup Peptide Cleanup Digestion->Peptide Cleanup Trypsin LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS C18 Desalting Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein ID & Quant Protein ID & Quant Data Analysis->Protein ID & Quant Database Search

References

A Comparative Guide to Cysteine Alkylating Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of cysteine residues is a cornerstone of contemporary chemical biology, proteomics, and drug discovery. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling, enabling researchers to probe protein structure, quantify protein expression, and develop targeted covalent inhibitors. The selection of an appropriate cysteine alkylating reagent is critical for the success of these endeavors, as each reagent possesses distinct characteristics in terms of reactivity, specificity, and potential for off-target effects. This guide provides an objective comparison of commonly used cysteine alkylating reagents, supported by experimental data and detailed methodologies to inform experimental design.

Introduction to Cysteine Alkylation

Cysteine residues, with their thiol (-SH) groups, are highly susceptible to alkylation, a process that forms a stable thioether bond.[1] This modification is fundamental in proteomics for preventing the formation of disulfide bonds, thereby ensuring proteins remain in a reduced state for accurate mass spectrometry analysis.[1][2] In drug development, the irreversible nature of covalent inhibitors targeting cysteine can offer enhanced potency and selectivity.[3][4] However, this irreversibility also carries the risk of off-target effects, necessitating careful selection of the alkylating "warhead".[3][5]

Comparison of Common Cysteine Alkylating Reagents

A variety of reagents are available for cysteine alkylation, each with its own reaction mechanism and reactivity profile. The most common classes include haloacetamides, maleimides, and Michael acceptors.

Reagent ClassExample ReagentsReaction MechanismPrimary TargetKey Characteristics
Haloacetamides Iodoacetamide (IAM), Iodoacetic Acid (IAA), Chloroacetamide (CAM)SN2 Nucleophilic SubstitutionCysteine ThiolsForms a stable, irreversible thioether bond.[1][6] Reactivity is pH-dependent, favoring alkaline conditions where the thiol is deprotonated to a more nucleophilic thiolate.[7] IAM is generally more reactive than IAA.[8]
Maleimides N-ethylmaleimide (NEM)Michael AdditionCysteine ThiolsReacts rapidly with thiols, often more efficiently than IAM, especially at neutral or slightly acidic pH.[7] The reaction is generally considered irreversible, though some studies suggest the potential for migration to other thiols.[7][9]
Michael Acceptors Acrylamide (B121943)Michael AdditionCysteine ThiolsReacts irreversibly with the thiol group to form a conjugate adduct.[3]
Thiosulfonates Methyl methanethiosulfonate (B1239399) (MMTS)Thiol-disulfide ExchangeCysteine ThiolsForms a mixed disulfide bond (-S-S-CH₃), which is reversible.[7][10]
Vinylpyridines 4-vinylpyridine (4-VP)Michael AdditionCysteine ThiolsUsed for peptide mapping and protein identification.
Quantitative Performance Comparison

The efficiency and specificity of cysteine alkylation are critical for reliable experimental outcomes. The following table summarizes key performance indicators for common alkylating reagents based on literature data.

ReagentRelative ReactivityOptimal pHCommon Side Reactions
Iodoacetamide (IAM) High> 7.5[9]Alkylation of methionine, lysine (B10760008), and histidine residues, especially at higher concentrations and pH.[11][12][13] Can lead to carbamidomethylation of the N-terminus.[12]
Iodoacetic Acid (IAA) Moderate> 8.0[7]Similar to IAM, but the negative charge can impede its reaction at certain sites.[7][8]
N-ethylmaleimide (NEM) Very High6.5 - 7.5[7]Can react with lysine and histidine at alkaline pH.[6] Shows rapid reaction kinetics, and specificity can be improved by controlling pH, concentration, and reaction time.[14][15]
Chloroacetamide (CAM) Moderate> 7.5Considered to have fewer undesirable off-site reactions compared to IAM in some studies.[11]
Acrylamide Moderate> 7.5Generally efficient for cysteine alkylation.[12]
4-vinylpyridine (4-VP) Lower> 7.5Considered less efficient than IAM and acrylamide in some contexts.[12]
MMTS HighNeutralForms a reversible mixed disulfide bond.[7][10] Can promote the formation of other disulfide bonds.[7]

Experimental Protocols and Methodologies

Accurate comparison of cysteine alkylating reagents requires robust experimental design. Below are generalized protocols for evaluating alkylation efficiency and specificity.

Protocol 1: In-solution Alkylation for Mass Spectrometry Analysis

This protocol is a standard procedure in bottom-up proteomics to prepare protein samples for mass spectrometry.

  • Protein Solubilization and Denaturation : Solubilize the protein extract in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) to unfold the proteins and expose cysteine residues.

  • Reduction : Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and incubating at an appropriate temperature (e.g., 56°C for 30 minutes with DTT).[12]

  • Alkylation : Add the alkylating reagent of choice (e.g., IAM, NEM) to a final concentration typically in the range of 10-50 mM.[12][14] Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching : Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

  • Sample Cleanup : Remove denaturants, reducing agents, and excess alkylating reagents by methods such as buffer exchange, precipitation, or dialysis.

  • Enzymatic Digestion : Digest the alkylated proteins into peptides using a protease like trypsin.

  • Mass Spectrometry Analysis : Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify cysteine-containing peptides and any potential off-target modifications.[2]

Protocol 2: Competitive Reactive Cysteine Profiling

This method, often referred to as activity-based protein profiling (ABPP), is used to assess the reactivity of cysteines across the proteome and can be adapted to compare the specificity of different covalent inhibitors. A streamlined version of this is SLC-ABPP.[16]

  • Cell Lysis : Lyse cells under native conditions to preserve protein structure and function.

  • Treatment with Covalent Compound : Treat the cell lysate with the cysteine-reactive compound of interest (or a panel of different alkylating reagents at varying concentrations).

  • Probe Labeling : Add a cysteine-reactive probe, such as desthiobiotin-iodoacetamide (B12396009) (DBIA), which contains a biotin (B1667282) handle for enrichment.[17][18] This probe will label cysteines that have not reacted with the initial compound.

  • Protein Digestion : Digest the proteome into peptides.

  • Enrichment : Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides.[17]

  • LC-MS/MS Analysis : Quantify the enriched peptides to determine which cysteine sites were blocked by the initial compound, thus providing a profile of its reactivity and selectivity.

Visualizing Mechanisms and Workflows

Reaction Mechanisms of Common Cysteine Alkylating Reagents

Reaction_Mechanisms cluster_haloacetamide Haloacetamide (e.g., IAM) cluster_maleimide Maleimide (B117702) (e.g., NEM) Cys_SH_H Cys-SH Cys_S_H Cys-S⁻ Cys_SH_H->Cys_S_H Deprotonation (pH > 7.5) Product_H Cys-S-CH₂-CONH₂ Cys_S_H->Product_H SN2 Attack IAM I-CH₂-CONH₂ IAM->Product_H I_minus_H I⁻ H_plus_H H⁺ Cys_SH_M Cys-SH Cys_S_M Cys-S⁻ Cys_SH_M->Cys_S_M Deprotonation Product_M Cys-S-N-ethylsuccinimide Cys_S_M->Product_M Michael Addition NEM N-ethylmaleimide NEM->Product_M H_plus_M H⁺

Caption: Reaction mechanisms for haloacetamide and maleimide alkylating reagents with cysteine.

Experimental Workflow for Comparative Alkylation Analysis

Alkylation_Workflow cluster_prep Sample Preparation cluster_alkylation Alkylation Comparison cluster_analysis Downstream Analysis Protein_Sample Protein Sample Denature_Reduce Denature & Reduce Protein_Sample->Denature_Reduce Alkylate_IAM Alkylate with IAM Denature_Reduce->Alkylate_IAM Alkylate_NEM Alkylate with NEM Denature_Reduce->Alkylate_NEM Alkylate_Other Alkylate with Other Denature_Reduce->Alkylate_Other Digest Trypsin Digest Alkylate_IAM->Digest Alkylate_NEM->Digest Alkylate_Other->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Efficiency, Side Reactions) LCMS->Data_Analysis

Caption: Workflow for comparing the efficiency and specificity of different cysteine alkylating reagents.

Logic Diagram for Reagent Selection

Reagent_Selection Start Application Goal? Proteomics Standard Proteomics? Start->Proteomics Covalent_Inhibitor Covalent Inhibitor Screening? Start->Covalent_Inhibitor Redox_Proteomics Redox Proteomics? Start->Redox_Proteomics IAM_CAM Use IAM or CAM Proteomics->IAM_CAM Yes NEM_Acrylamide Consider NEM or Acrylamide Covalent_Inhibitor->NEM_Acrylamide Yes NEM_Probes Use NEM or Probe-based methods Redox_Proteomics->NEM_Probes Yes

Caption: A simplified decision tree for selecting a cysteine alkylating reagent based on the experimental goal.

References

A Comparative Guide to Confirming the Site of Iodoacetonitrile Modification on a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pinpointing the precise location of a covalent modification on a protein is crucial for understanding its functional consequences. Iodoacetonitrile is a reactive compound used for such modifications, typically targeting nucleophilic amino acid residues. This guide provides a comprehensive comparison of two primary methodologies for confirming the site of this compound modification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Edman Degradation.

Methodological Overview

The confirmation of a protein modification site involves a multi-step process that begins with the modified protein and ends with the unambiguous identification of the modified amino acid residue. The two techniques discussed here, LC-MS/MS and Edman Degradation, offer distinct advantages and are suited for different experimental contexts.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of modern proteomics for identifying post-translational modifications.[3][4] This "bottom-up" approach involves enzymatically digesting the modified protein into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of the modification based on a characteristic mass shift.[3][5]

Edman Degradation is a classic protein sequencing technique that provides direct, sequential identification of amino acids from the N-terminus of a peptide.[6][7] In this method, the N-terminal amino acid is chemically derivatized, cleaved, and identified by chromatography.[6] This process is repeated iteratively to determine the amino acid sequence.[7] While less common for high-throughput analysis, it offers unparalleled accuracy for N-terminal sequencing.[1][8]

Comparative Analysis of Methodologies

The choice between LC-MS/MS and Edman Degradation depends on various factors, including the nature of the protein sample, the required throughput, and the specific research question. The following table provides a quantitative comparison of these two techniques.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Edman Degradation
Principle Measures mass-to-charge ratio of peptides and their fragments to infer sequence and modification site.[3]Sequential chemical cleavage and identification of N-terminal amino acids.[6]
Throughput High; capable of analyzing thousands of proteins in a single run.[2]Low; analyzes one sample at a time, with each cycle taking approximately 45-60 minutes.[8][9]
Sensitivity Very high; typically in the low femtomole to attomole range.[5]High; typically in the low picomole to high femtomole range.[6][7]
Sample Purity Can analyze complex mixtures.[1]Requires a highly purified protein or peptide sample (>75-80% purity).[10]
Sequence Coverage Can achieve high sequence coverage of the entire protein.[4]Limited to the N-terminal sequence, typically up to 30-50 residues.[2][6]
Cost High initial instrument cost; per-sample cost can be moderate to high depending on the experiment.[11]Lower initial instrument cost; can be a more cost-effective solution for N-terminal sequencing.
Key Advantages High throughput, high sensitivity, ability to analyze complex mixtures, and can identify internal modification sites.[1][2]Unambiguous N-terminal sequence determination, independent of databases, and highly accurate for short sequences.[1][8]
Key Limitations Relies on database searching for sequence identification, and data analysis can be complex.[1]Low throughput, requires a free N-terminus, and is not suitable for identifying internal modification sites.[1][6][9]

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols for confirming the site of this compound modification using both LC-MS/MS and Edman Degradation.

Overall Workflow

The general workflow for identifying the site of protein modification is illustrated below. The process starts with the this compound-modified protein, which is then subjected to one of the two main analytical pathways to confirm the location of the modification.

Overall workflow for identifying the site of protein modification.
This compound Modification

This compound is an alkylating agent that primarily reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction. This results in the formation of a stable thioether bond and a mass increase of 40.02 Da on the modified cysteine residue. It is important to note that, similar to other iodoacetyl compounds like iodoacetamide (B48618), side reactions with other nucleophilic amino acid side chains (e.g., methionine, lysine, histidine) and the N-terminus can occur, especially at higher pH and reagent concentrations.[12][13][14]

Protocol 1: Site Identification by LC-MS/MS

This protocol outlines the "bottom-up" proteomics approach for identifying the site of this compound modification.[15]

1. Sample Preparation: Reduction, Alkylation, and Digestion

  • Denaturation: Dissolve the this compound-modified protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Reduction (Optional): If the protein contains disulfide bonds that need to be reduced for complete digestion, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubate at 37-56°C for 30-60 minutes.

  • Alkylation (Optional): To prevent the re-formation of disulfide bonds, alkylate the free cysteine thiols with a standard alkylating agent like iodoacetamide (to a final concentration of 15-20 mM) and incubate in the dark at room temperature for 20-30 minutes. Note: This step alkylates any remaining free cysteines that were not modified by this compound.

  • Buffer Exchange/Dilution: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M, as high concentrations of urea can inhibit enzymatic activity.

  • Enzymatic Digestion: Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w). Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

2. LC-MS/MS Analysis

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC Separation: Inject the cleaned peptide sample onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode. The instrument will perform a full scan to measure the mass-to-charge ratios of the eluting peptides, followed by tandem MS (MS/MS) scans on the most abundant peptide ions to generate fragmentation spectra.

3. Data Analysis

  • Database Search: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to compare the experimental MS/MS spectra against a protein sequence database.

  • Specify Modifications: In the search parameters, include the mass shift for the this compound modification (+40.02 Da) on cysteine as a variable modification. Also include the mass shift for the alkylating agent used to block remaining free cysteines (e.g., +57.021 Da for iodoacetamide) as a fixed or variable modification.

  • Identify Modified Peptide: The software will identify peptides whose fragmentation spectra match the theoretical fragmentation of a peptide containing the this compound modification.

  • Localize the Modification Site: The fragmentation pattern (b- and y-ions) within the MS/MS spectrum will reveal the specific amino acid residue carrying the modification.[5]

Protocol 2: N-Terminal Site Confirmation by Edman Degradation

This protocol is suitable if the this compound modification is suspected to be at or near the N-terminus of the protein or a purified peptide fragment.[10][16]

1. Sample Preparation

  • Protein/Peptide Purification: Ensure the this compound-modified protein or peptide is of high purity (>75-80%).[10] Remove any contaminants such as free amino acids or primary amines (e.g., Tris buffer), as these can interfere with the Edman chemistry.[10]

  • Immobilization: Transfer the purified sample onto a PVDF membrane. This can be done by spotting the sample directly onto the membrane or by transferring it from an SDS-PAGE gel via electroblotting.

2. Automated Edman Sequencing

  • Instrument Setup: Place the PVDF membrane containing the sample into the reaction cartridge of an automated protein sequencer.

  • Sequencing Cycles: Initiate the automated sequencing program. The instrument will perform the following steps for each cycle:

    • Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under basic conditions.[17]

    • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.[17]

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[17]

  • HPLC Analysis: The PTH-amino acid from each cycle is automatically injected into an HPLC system.

  • Identification: The retention time of the PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids to identify the amino acid at that position.

3. Data Interpretation

  • Sequence Determination: The sequence of amino acids from the N-terminus is determined by the order of identified PTH-amino acids in each cycle.

  • Identification of Modified Residue: When the cycle corresponding to the this compound-modified cysteine is reached, the resulting PTH-derivative will have a different retention time compared to the standard PTH-cysteine. This "gap" or novel peak in the chromatogram indicates the position of the modified residue. Further characterization of the collected fraction by mass spectrometry can confirm the identity of the modified amino acid.

Conclusion

Both LC-MS/MS and Edman degradation are powerful techniques for confirming the site of protein modifications. LC-MS/MS offers high-throughput and comprehensive analysis, making it the method of choice for most proteomic applications.[2] Edman degradation, while having lower throughput, provides unambiguous N-terminal sequence information and can be an invaluable orthogonal method for validating N-terminal modifications.[1] The selection of the most appropriate technique will depend on the specific goals of the research, the nature of the sample, and the available resources.

References

Benchmarking Iodoacetonitrile: A Comparative Guide to Modern Protein Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery. The ability to selectively label specific amino acid residues enables a deeper understanding of protein function, localization, and interaction networks. For decades, haloacetamide reagents, such as iodoacetamide, have been the workhorses for cysteine labeling. Iodoacetonitrile, a related alpha-halo nitrile, offers similar reactivity for targeting the nucleophilic thiol group of cysteine residues. This guide provides an objective comparison of this compound's performance against a landscape of both traditional and next-generation protein labeling reagents, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Cysteine-Reactive Reagents

The choice of a labeling reagent is a critical decision in experimental design, balancing reactivity, specificity, and the demands of the downstream application. The following table summarizes key quantitative performance metrics for this compound (inferred from its close and well-studied analog, iodoacetamide) and its alternatives.

FeatureThis compound / IodoacetamideMaleimidesChloroacetamide"Clickable" Probes (e.g., Iodoacetamide-Alkyne)
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationMichael AdditionSN2 AlkylationSN2 Alkylation
Relative Reactivity HighVery HighLower than IodoacetamideHigh
Optimal pH 7.5 - 8.56.5 - 7.5>8.07.5 - 8.5
Reported Cysteine Alkylation Efficiency >98% under optimal conditions[1]HighHigh, comparable to Iodoacetamide[1]High
Known Side Reactions Alkylation of Met, Lys, His, N-terminus[2][3]Hydrolysis of the maleimide (B117702) ring, reaction with other nucleophiles at higher pHIncreased methionine oxidation compared to iodoacetamide[4]Similar to parent iodoacetamide
Bond Stability Stable Thioether BondThioether bond, but potential for retro-Michael reactionStable Thioether BondStable Thioether Bond
Key Advantage Well-established, high reactivityHigh specificity for thiols at neutral pHFewer off-target reactions than iodoacetamide[5]Enables bio-orthogonal conjugation
Key Disadvantage Known off-target reactivity, especially with methionine[2]Potential for reversibility, hydrolysisSlower reaction kinetics, potential for methionine oxidation[4]Requires a two-step labeling process

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible and reliable results in protein labeling experiments. Below are methodologies for a typical in-solution protein labeling workflow and a subsequent mass spectrometry-based analysis.

In-Solution Protein Alkylation Protocol

This protocol is adapted for protein samples in solution, such as cell lysates or purified protein preparations, prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound (or other reagent from the table above)

  • Quenching reagent (e.g., DTT)

  • Urea (B33335) (optional, for denaturation)

  • Protease (e.g., Trypsin, proteomics grade)

  • Formic Acid

Procedure:

  • Denaturation and Reduction:

    • If necessary, denature the protein sample by adding urea to a final concentration of 8 M.

    • Add the reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of the alkylating reagent (e.g., 100 mM this compound in a suitable solvent). Note: Perform this step in the dark as iodo-compounds are light-sensitive.

    • Add the alkylating reagent to the protein solution to a final concentration of 20-55 mM.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Quenching:

    • To stop the alkylation reaction, add a quenching reagent. For this compound, this can be an excess of DTT.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Acidify the sample with formic acid to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.[6]

Mandatory Visualization

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a standard bottom-up proteomics workflow, incorporating the critical steps of reduction, alkylation, and analysis. This workflow is fundamental for comparing the effects of different labeling reagents on protein identification and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction (Cells/Tissues) p2 Reduction (e.g., DTT) p1->p2 p3 Alkylation (e.g., this compound) p2->p3 p4 Proteolytic Digestion (e.g., Trypsin) p3->p4 a1 LC-MS/MS Analysis p4->a1 Peptide Mixture a2 Data Analysis (Peptide Identification & Quantification) a1->a2

A standard bottom-up proteomics workflow.
EGFR Signaling Pathway and the Role of Cysteine Modification

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] The activity of EGFR and downstream components is modulated by the redox state of key cysteine residues. For instance, the covalent modification of Cys797 in the EGFR kinase domain is a strategy employed by several targeted cancer therapies.[8][9] Understanding this pathway is crucial for developing novel therapeutics that leverage cysteine reactivity.

egfr_signaling_pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGFR EGFR (Cys797) GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT P AKT->Transcription EGF EGF EGF->EGFR

EGFR signaling cascade with key cysteine residue.

Conclusion

This compound, as a classic cysteine-reactive reagent, remains a valuable tool in the proteomics toolbox due to its high reactivity and well-understood mechanism. However, researchers must be cognizant of its potential for off-target reactions, which can impact the accuracy of quantitative studies.[2] Newer generations of labeling reagents offer improved specificity and novel functionalities, such as bio-orthogonal "click" chemistry handles, expanding the possibilities for complex experimental designs. The choice of reagent should be guided by a careful consideration of the specific research question, the nature of the protein sample, and the requirements of the downstream analytical methods. For applications where high specificity is paramount, maleimides or non-iodine-containing reagents may be preferable, despite their own set of limitations. For experiments requiring subsequent conjugation, "clickable" probes are the superior choice. By understanding the quantitative performance and procedural nuances of each class of reagent, researchers can optimize their experimental outcomes and achieve more accurate and reliable data.

References

Iodoacetonitrile as an Alternative Alkylating Agent in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize peptide identification rates in mass spectrometry-based proteomics, the choice of alkylating agent is a critical step. While iodoacetamide (B48618) (IAA) has been the go-to reagent for decades, its limitations, including potential side reactions, have prompted the exploration of alternatives. This guide provides a comparative overview of iodoacetonitrile (IAN) and iodoacetamide, offering insights into their chemical properties and a hypothetical experimental design to evaluate their performance.

Chemical and Physical Properties: this compound vs. Iodoacetamide

A fundamental understanding of the chemical and physical properties of these alkylating agents is essential for their effective application in proteomics workflows. The following table summarizes key characteristics of this compound and iodoacetamide.

PropertyThis compound (IAN)Iodoacetamide (IAA)
Molecular Formula C₂H₂IN[1][2][3]C₂H₄INO
Molecular Weight 166.95 g/mol [1][3]184.96 g/mol
Appearance Colorless to pale yellow liquid[2]White crystalline solid
Solubility Soluble in polar organic solvents[2]Soluble in water
Reactivity Reacts with nucleophiles[2]Reacts with thiols (cysteine) and other nucleophiles
Mechanism Sɴ2 alkylationSɴ2 alkylation

Inferred Reactivity and Potential Impact on Peptide Identification

Direct experimental data comparing the impact of this compound and iodoacetamide on peptide identification rates is currently unavailable in the peer-reviewed literature. However, based on their chemical structures, we can infer their potential reactivity. Both molecules possess an iodine atom, a good leaving group, making them reactive towards nucleophiles like the thiol group of cysteine residues. The nitrile group (-CN) in this compound is electron-withdrawing, which may influence the reactivity of the adjacent carbon atom.

The smaller size of this compound compared to iodoacetamide could potentially lead to more efficient access to sterically hindered cysteine residues within proteins, which might translate to a higher number of identified peptides. However, the nitrile group could also introduce different side reactions compared to the amide group of iodoacetamide, which is known to occasionally react with methionine, lysine, and histidine residues. A direct comparative study is necessary to validate these hypotheses.

Hypothetical Experimental Protocol for Comparative Analysis

To rigorously assess the performance of this compound against iodoacetamide, a controlled proteomics experiment is required. The following protocol outlines a hypothetical workflow for such a comparison.

Objective: To compare the efficiency of this compound and iodoacetamide in alkylating cysteine residues and their impact on peptide and protein identification rates.

Materials:

  • Protein extract (e.g., from cell lysate or plasma)

  • Dithiothreitol (DTT)

  • This compound (IAN)

  • Iodoacetamide (IAA)

  • Urea (B33335)

  • Ammonium (B1175870) bicarbonate

  • Trypsin

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction cartridges

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Protein Extraction and Reduction:

    • Lyse cells or tissue to extract proteins.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Denature proteins in 8 M urea, 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation (Parallel Reactions):

    • Divide the reduced protein sample into two equal aliquots.

    • Aliquot A (IAN): Add this compound to a final concentration of 55 mM.

    • Aliquot B (IAA): Add iodoacetamide to a final concentration of 55 mM.

    • Incubate both samples in the dark at room temperature for 20 minutes.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solutions with formic acid.

    • Desalt and concentrate the peptides using C18 solid-phase extraction cartridges.

    • Elute the peptides and dry them under vacuum.

  • Mass Spectrometry and Data Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixtures by LC-MS/MS on a high-resolution mass spectrometer.

    • Search the raw data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Compare the number of identified peptides and proteins, the extent of cysteine alkylation, and the prevalence of side reactions between the IAN and IAA treated samples.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

Alkylation_Workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_downstream Downstream Processing cluster_output Comparison Metrics Protein_Extract Protein Extract Reduction Reduction (DTT) Protein_Extract->Reduction IAN This compound Reduction->IAN IAA Iodoacetamide Reduction->IAA Digestion Digestion (Trypsin) IAN->Digestion IAA->Digestion Cleanup C18 Cleanup Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS Data_Analysis Data Analysis MS->Data_Analysis Peptide_IDs Peptide IDs Data_Analysis->Peptide_IDs Protein_IDs Protein IDs Data_Analysis->Protein_IDs Side_Reactions Side Reactions Data_Analysis->Side_Reactions

Caption: Hypothetical workflow for comparing this compound and iodoacetamide.

Cysteine_Alkylation cluster_reactants cluster_product Cysteine Peptide-Cys-SH Alkylated_Cysteine Peptide-Cys-S-CH₂-CN Cysteine->Alkylated_Cysteine Sɴ2 Reaction IAN + I-CH₂-CN Iodide + I⁻

References

A Researcher's Guide to Cysteine Alkylation: Evaluating the Specificity of Iodoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and irreversible modification of cysteine residues is a critical step in various proteomic and targeted therapeutic strategies. The unique nucleophilicity of the cysteine thiol group makes it a prime target for alkylating agents, which are essential for preventing disulfide bond reformation, enabling protein identification and quantification by mass spectrometry, and for the development of covalent inhibitors.

Iodoacetonitrile (IAN) is a reactive haloacetonitrile that, like its well-studied analog iodoacetamide (B48618) (IAA), readily alkylates cysteine residues. This guide provides a comprehensive comparison of this compound's performance, largely inferred from the extensive data available for iodoacetamide, with other commonly used cysteine-modifying reagents. We present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the selection of the most appropriate reagent for your research needs.

Quantitative Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent is a balance between reactivity, specificity, and the potential for off-target modifications. The following tables summarize the key quantitative parameters for this compound (with performance characteristics inferred from iodoacetamide) and its common alternatives.

Table 1: Performance Characteristics of Cysteine Alkylating Agents

FeatureThis compound (inferred from Iodoacetamide)Chloroacetamide (CAA)Acrylamide (B121943)N-ethylmaleimide (NEM)
Primary Target Cysteine ThiolCysteine ThiolCysteine ThiolCysteine Thiol
Reaction Type S-alkylation (SN2)S-alkylation (SN2)Michael AdditionMichael Addition
Mass Modification +41.026 Da+57.021 Da+71.037 Da+125.048 Da
Alkylation Efficiency High (>97%)[1]High (>97%)[1]HighHigh
Relative Reactivity HighLower than IAA[2]ModerateHigh
Optimal pH 7.5 - 8.5AlkalineAlkaline~7.0

Table 2: Specificity and Off-Target Reactions of Cysteine Alkylating Agents

ReagentPrimary TargetCommon Side ReactionsReference
This compound (inferred from Iodoacetamide) CysteineMethionine, Lysine, Histidine, N-terminus[1][2][1][2]
Chloroacetamide (CAA) CysteineFewer than IAA, but can increase methionine oxidation[2]
Acrylamide CysteineFewer than IAA[1]
N-ethylmaleimide (NEM) CysteineLysine, Histidine at alkaline pH

Iodine-containing reagents like iodoacetamide are known to cause a significant reduction in the identification of methionine-containing peptides in mass spectrometry due to off-target alkylation and subsequent neutral loss during fragmentation[1]. Chloroacetamide and acrylamide are often considered more specific alternatives, exhibiting fewer side reactions[1].

Experimental Protocols

Detailed and consistent protocols are essential for reproducible and reliable results in cysteine alkylation. Below are generalized protocols for in-solution protein alkylation using a haloacetamide reagent (adaptable for this compound) and the alternative, N-ethylmaleimide.

Protocol 1: In-Solution Protein Alkylation with Haloacetamides (e.g., this compound/Iodoacetamide)

This protocol is suitable for preparing protein samples for mass spectrometry analysis.

Materials:

  • Protein extract in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Ammonium (B1175870) Bicarbonate)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound or Iodoacetamide solution (freshly prepared in buffer)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein pellet in a denaturing buffer such as 8 M urea in 50 mM ammonium bicarbonate.

  • Reduction: Add DTT to a final concentration of 10-20 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the haloacetamide solution to a final concentration of 20-55 mM (a slight molar excess over the reducing agent). Incubate for 45 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.

  • Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 column or StageTip prior to LC-MS/MS analysis.

Protocol 2: In-Solution Protein Alkylation with N-ethylmaleimide (NEM)

Materials:

  • Protein extract in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • Reducing agent: TCEP

  • N-ethylmaleimide (NEM) solution (freshly prepared in a compatible solvent like DMSO or DMF)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

Procedure:

  • Reduction: If necessary, reduce disulfide bonds by adding a 5-10 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Alkylation: Add NEM solution to a 10-20 fold molar excess over the protein's cysteine content.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of approximately 10 mM.

  • Sample Cleanup: Remove excess NEM and byproducts by buffer exchange using a desalting column or through dialysis. The sample is then ready for downstream applications like enzymatic digestion.

Visualizing Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of cysteine modifications, the following diagrams have been generated using the DOT language.

Experimental Workflow

A standard bottom-up proteomics workflow involves several key steps, from protein extraction to data analysis. The alkylation step is critical for ensuring that cysteine residues are irreversibly modified.

G Typical Bottom-Up Proteomics Workflow A Protein Extraction and Solubilization B Reduction of Disulfide Bonds (DTT/TCEP) A->B C Alkylation of Cysteines (e.g., this compound) B->C D Enzymatic Digestion (e.g., Trypsin) C->D E Peptide Desalting and Cleanup D->E F LC-MS/MS Analysis E->F G Data Analysis (Protein Identification & Quantification) F->G

A typical bottom-up proteomics workflow.
Redox-Regulated Signaling Pathways

Cysteine modifications are not merely experimental artifacts to be controlled; they are crucial post-translational modifications that regulate a variety of cellular signaling pathways. Reactive oxygen species (ROS) can oxidize cysteine thiols, altering protein function and signal transduction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade, which controls cell growth and proliferation, is modulated by redox signaling. The oxidation of a specific cysteine residue within the EGFR kinase domain can impact its activity.

EGFR_Pathway EGFR Signaling and Redox Regulation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K ROS ROS EGFR->ROS Generates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ROS->EGFR Oxidizes Cys797

Redox regulation of the EGFR signaling pathway.

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a primary sensor of oxidative stress. Electrophiles and oxidants can modify reactive cysteine residues on Keap1, leading to the activation of the transcription factor Nrf2 and the expression of antioxidant genes.

Nrf2_Keap1_Pathway Nrf2-Keap1 Pathway and Cysteine Sensing cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cysteine-rich) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Oxidants Oxidants/ Electrophiles Oxidants->Keap1 Modifies Cysteines ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates Nrf2_nuc->ARE Binds

Cysteine modification in the Nrf2-Keap1 pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway, a key regulator of inflammation and immunity, is also subject to redox control. Oxidation of specific cysteine residues in components of the NF-κB pathway can modulate its activation.

NFkB_Pathway NF-κB Signaling and Redox Control cluster_cytoplasm Cytoplasm cluster_nucleus_NFkB Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates ROS_NFkB ROS Stimuli->ROS_NFkB Generates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome_NFkB Proteasome IkB->Proteasome_NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ROS_NFkB->IKK Modulates Activity (Cys Oxidation) DNA DNA NFkB_nuc->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation Activates

Redox modulation of the NF-κB signaling pathway.

References

Iodoacetonitrile as an Alternative for Quantitative Protein Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative proteomics, the precise and complete alkylation of cysteine residues is a critical step for accurate protein identification and quantification. While iodoacetamide (B48618) (IAA) has traditionally been the reagent of choice, its use is associated with certain drawbacks, including off-target modifications. This has led to the exploration of alternative alkylating agents. This guide provides a comparative analysis of iodoacetonitrile against established reagents, offering insights into its potential advantages and disadvantages for researchers, scientists, and drug development professionals.

Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is crucial to minimize unwanted side reactions and ensure data quality. The following table summarizes the key characteristics of this compound and other commonly used alkylating agents.

FeatureThis compound (Inferred)Iodoacetamide (IAA)Chloroacetamide (CAA)Acrylamide (B121943)
Primary Target Cysteine (Thiol group)Cysteine (Thiol group)Cysteine (Thiol group)Cysteine (Thiol group)
Relative Reactivity High (inferred)HighLower than IAAModerate
Specificity Good (inferred)Good, but with known side reactionsHigher specificity than IAAHigh
Known Side Reactions Alkylation of Met, His, Lys, N-terminus (inferred)[1][2]Alkylation of Met, His, Lys, Asp, Glu, Tyr, N-terminus[1][3]Lower off-target alkylation, but can cause significant methionine oxidation[3]Can form adducts with Lys and N-terminus under certain conditions
Impact on MS/MS Potential for neutral loss from modified methionine (inferred)[1]Can lead to neutral loss from modified methionine, complicating spectral interpretation[1]Less impact on methionine fragmentation compared to IAAStable modification
Alkylation Efficiency High (inferred)Generally high, but can be incompleteHighHigh

Performance in Quantitative Proteomics

The choice of alkylating agent can significantly impact peptide identification and quantification in mass spectrometry-based proteomics.

MetricThis compound (Inferred)Iodoacetamide (IAA)Chloroacetamide (CAA)Acrylamide
Peptide Identification Rates Potentially lower for Met-containing peptides[1]Can be reduced for Met-containing peptides due to side reactions and neutral loss[1]Generally good, but Met-oxidation can affect identificationHigh, often resulting in the highest number of identified peptides
Quantitative Accuracy May be compromised by side reactionsCan be affected by off-target modifications and incomplete alkylationGenerally good due to higher specificityExcellent due to high specificity and stable modification
Undesirable Off-target Modifications Expected to be similar to IAA[1][2]Significant, especially at higher concentrations and pH[1][3]Lower than IAA[3]Minimal under controlled conditions

Experimental Protocols

A standard workflow for protein reduction and alkylation is crucial for reproducible results. The following is a generalized protocol that can be adapted for different alkylating agents.

In-Solution Protein Reduction and Alkylation
  • Protein Solubilization and Denaturation: Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reduction: Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM. Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., iodoacetamide to 55 mM, chloroacetamide to 40 mM, or acrylamide to 30 mM) and incubate in the dark at room temperature for 30-45 minutes. For this compound, a similar concentration to iodoacetamide could be a starting point for optimization.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Sample Cleanup: Proceed with protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid) or buffer exchange to remove interfering substances before enzymatic digestion.

Visualizing the Workflow

Protein Alkylation Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein Extraction Protein Extraction Reduction Reduction Protein Extraction->Reduction Denaturation Buffer Alkylation Alkylation Reduction->Alkylation Reducing Agent (DTT/TCEP) Quenching Quenching Alkylation->Quenching Alkylating Agent Digestion Digestion Quenching->Digestion Excess Reducing Agent LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

A standard workflow for quantitative protein analysis.

Chemical Reactions and Signaling Pathways

The fundamental reaction in protein alkylation for mass spectrometry involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the alkylating agent.

Cysteine Alkylation Reaction cluster_0 Reaction Cysteine Protein-SH Cysteine Thiol AlkylatedCysteine Protein-S-CH2-C≡N Alkylated Cysteine Cysteine->AlkylatedCysteine AlkylatingAgent I-CH2-C≡N This compound AlkylatingAgent->AlkylatedCysteine

Alkylation of a cysteine residue by this compound.

Conclusion

While iodoacetamide remains a widely used alkylating agent, its propensity for side reactions can compromise the quality of quantitative proteomic data. Chloroacetamide and acrylamide offer more specific alternatives, with acrylamide often providing the best performance in terms of peptide identification and minimizing off-target modifications.

This compound, based on its chemical structure, is inferred to be a highly reactive alkylating agent, likely with a side-reaction profile similar to that of iodoacetamide. However, the lack of direct experimental evidence for its use in proteomics means that its performance characteristics are not well-defined. Researchers considering this compound as an alternative should be prepared to undertake rigorous optimization and validation to ensure complete and specific alkylation without introducing significant artifacts. For most quantitative proteomics applications, acrylamide currently represents a more robust and reliable choice for cysteine alkylation.

References

Navigating the Labyrinth of Cysteine Alkylation: A Comparative Guide to Iodoacetonitrile and its Alternatives in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the performance and artifact profile of iodoacetonitrile in proteomics is limited in the current scientific literature. Therefore, its characteristics are largely inferred from the well-documented behavior of the structurally similar and commonly used iodoacetamide (B48618) (IAA).

Performance Comparison of Alkylating Agents

The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, with minimal off-target modifications. The following table summarizes the expected performance of this compound in comparison to established alternatives.

FeatureThis compound (IAN) (Inferred)Iodoacetamide (IAA)Chloroacetamide (CAA)Acrylamide (B121943)
Primary Target CysteineCysteineCysteineCysteine
Reactivity HighHighModerateModerate
Cysteine Alkylation Efficiency Expected to be highHighHighHigh
Known Off-Target Residues Methionine, Lysine (B10760008), Histidine, N-terminusMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Serine, Threonine, Tyrosine, N-terminus[1][2]Methionine, Tryptophan[1]Lysine, N-terminus
Major Artifacts Expected cyanomethylation of methionine leading to neutral loss in MS/MSCarbamidomethylation of methionine leading to neutral loss in MS/MS[3]; over-alkylation of various residues[4][5]Oxidation of methionine and tryptophan[1]Propionamidation of off-target residues
Impact on Peptide ID Rate Potentially reduced for methionine-containing peptidesCan be significantly reduced for methionine-containing peptides[3]Generally good, but methionine oxidation can be problematic[1]Generally good, often considered a "cleaner" alternative[3]

In-Depth Look at Off-Target Modifications

Off-target modifications are a primary source of artifacts in proteomics workflows. Iodine-containing reagents, such as iodoacetamide and presumably this compound, are particularly known for their propensity to react with nucleophilic amino acid side chains other than cysteine.

The Methionine Problem

A significant issue with iodine-containing alkylating agents is the modification of methionine residues.[3] This modification can lead to a prominent neutral loss of the methionine side chain during mass spectrometry analysis, which complicates peptide identification and can lead to a more than 9-fold decrease in the identification of methionine-containing peptides.[3]

Other Off-Target Reactions

Besides methionine, iodoacetamide has been shown to react with a variety of other amino acid residues, including lysine, histidine, aspartic acid, glutamic acid, serine, threonine, and the N-terminus of peptides.[1][2] This over-alkylation can introduce unexpected mass shifts, interfere with protease digestion, and lead to the misinterpretation of post-translational modifications.[4] While chloroacetamide exhibits reduced off-target alkylation compared to iodoacetamide, it can cause a significant increase in methionine and tryptophan oxidation.[1] Acrylamide is generally considered to have fewer side reactions but can still modify lysine and the N-terminus.

Experimental Protocols

The following are generalized protocols for protein reduction and alkylation. Given the lack of specific protocols for this compound, the provided protocol is based on the well-established methods for iodoacetamide and should be optimized for specific experimental needs.

In-Solution Reduction and Alkylation Protocol

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein fractions.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.0-8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 500 mM this compound (IAN) or Iodoacetamide (IAA) in buffer (prepare fresh and protect from light)

  • Quenching reagent: 1 M DTT or L-cysteine

  • Ammonium (B1175870) bicarbonate solution (50 mM)

  • Trypsin solution

Procedure:

  • Reduction:

    • To the protein solution, add the reducing agent to a final concentration of 5-10 mM (e.g., 5-10 µL of 1 M DTT per 1 mL of sample).

    • Incubate at 37-56°C for 30-60 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the alkylating agent to a final concentration of 15-20 mM (e.g., 30-40 µL of 500 mM IAN or IAA per 1 mL of sample).

    • Incubate at room temperature in the dark for 30-45 minutes.

  • Quenching:

    • Add a quenching reagent to a final concentration of 10-20 mM to consume excess alkylating agent.

    • Incubate at room temperature in the dark for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion:

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

In-Gel Reduction and Alkylation Protocol

This protocol is for proteins that have been separated by gel electrophoresis.

Materials:

  • Excised protein band from a stained gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM IAN or IAA in 100 mM ammonium bicarbonate (prepare fresh and protect from light)

  • Wash solution: 50 mM ammonium bicarbonate

  • Trypsin solution

Procedure:

  • Excision and Destaining:

    • Excise the protein band of interest and cut it into small pieces.

    • Destain the gel pieces with the destaining solution until the gel is clear.

    • Dehydrate the gel pieces with 100% acetonitrile and dry in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in the reduction solution.

    • Incubate at 56°C for 45-60 minutes.

    • Cool to room temperature and remove the reduction solution.

  • Alkylation:

    • Add the alkylation solution to the gel pieces.

    • Incubate at room temperature in the dark for 30-45 minutes.

  • Washing and Digestion:

    • Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

    • Dry the gel pieces completely.

    • Rehydrate the gel pieces with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and potential artifact-generating pathways, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Extraction Protein Extraction Reduction Reduction Protein Extraction->Reduction DTT or TCEP Alkylation Alkylation Reduction->Alkylation IAN, IAA, CAA, etc. Enzymatic Digestion Enzymatic Digestion Alkylation->Enzymatic Digestion Trypsin LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion->LC-MS/MS Analysis Peptide Separation & Fragmentation Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peptide Identification Protein Identification & Quantification Protein Identification & Quantification Data Analysis->Protein Identification & Quantification

Caption: A generalized workflow for bottom-up proteomics experiments.

artifact_pathway Iodine-containing Alkylating Agent Iodine-containing Alkylating Agent Cysteine (Target) Cysteine (Target) Iodine-containing Alkylating Agent->Cysteine (Target) Desired Reaction Methionine (Off-Target) Methionine (Off-Target) Iodine-containing Alkylating Agent->Methionine (Off-Target) Side Reaction Other Nucleophiles (Off-Target) Other Nucleophiles (Off-Target) Iodine-containing Alkylating Agent->Other Nucleophiles (Off-Target) Side Reaction Alkylated Cysteine Alkylated Cysteine Cysteine (Target)->Alkylated Cysteine Alkylated Methionine Alkylated Methionine Methionine (Off-Target)->Alkylated Methionine Other Alkylated Residues Other Alkylated Residues Other Nucleophiles (Off-Target)->Other Alkylated Residues Neutral Loss in MS/MS Neutral Loss in MS/MS Alkylated Methionine->Neutral Loss in MS/MS Inaccurate Quantification Inaccurate Quantification Other Alkylated Residues->Inaccurate Quantification Reduced Peptide ID Rate Reduced Peptide ID Rate Neutral Loss in MS/MS->Reduced Peptide ID Rate

Caption: Potential artifact-generating pathways for iodine-containing alkylating agents.

Conclusion

The selection of an appropriate alkylating agent is a critical decision in any proteomics experiment. While this compound remains a less-explored option, its structural similarity to iodoacetamide suggests it may offer high reactivity for cysteine alkylation but with a similar propensity for off-target modifications, particularly of methionine residues. For routine applications, iodoacetamide remains a well-characterized, albeit imperfect, choice. Chloroacetamide and acrylamide offer alternatives with different side-reaction profiles that may be advantageous in specific contexts. Researchers considering the use of this compound should be prepared to perform thorough optimization and validation to characterize its performance and artifact profile within their experimental system. Careful consideration of the trade-offs between reactivity, specificity, and artifact formation is essential for generating high-quality, reliable proteomics data.

References

Safety Operating Guide

Navigating the Safe Disposal of Iodoacetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like iodoacetonitrile are paramount for ensuring laboratory safety and environmental compliance. This compound, a toxic and corrosive compound, requires a meticulous disposal protocol. This guide provides essential, step-by-step information for its safe management and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.

Key Safety Measures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of its vapors.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[2][3]

    • Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[1] Always inspect gloves for integrity before use and dispose of them properly after handling.[2]

    • Body Protection: A lab coat and closed-toe shoes are mandatory.[1] For larger quantities or in case of a spill, impervious clothing may be necessary.[2]

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound, providing a quick reference for its primary dangers.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a multi-step process that includes pre-treatment to reduce its reactivity, followed by collection and disposal by a certified waste management service.

Experimental Protocol for Pre-treatment of this compound Waste:

This protocol is designed to neutralize small quantities of residual this compound in aqueous solutions before final disposal. The reactivity of the carbon-iodine bond makes it susceptible to nucleophilic substitution. Sodium thiosulfate (B1220275) is a suitable reagent for this purpose, as it can reduce any liberated iodine and potentially react with the alkyl iodide functionality.

Materials:

  • This compound waste solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

  • Appropriate waste container, clearly labeled "Halogenated Organic Waste"[1]

  • Stir plate and stir bar

Procedure:

  • Preparation: In a well-ventilated fume hood, place the container with the this compound waste on a stir plate.

  • Buffering: Slowly add sodium bicarbonate to the solution until it is neutral or slightly basic (pH 7-8). This is to neutralize any acidic byproducts that may form.

  • Neutralization: While stirring, gradually add a 10% solution of sodium thiosulfate to the waste. A general guideline is to add an excess of thiosulfate relative to the estimated amount of this compound.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction is complete.

  • Final Collection: The pre-treated solution should be transferred to a designated "Halogenated Organic Waste" container.[1] This container must be properly sealed and stored in a secondary containment vessel.

Final Disposal:

  • Labeling: Ensure the waste container is clearly and accurately labeled with its contents.

  • Collection: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[3][4][5] Never pour this compound or its treated solutions down the drain.[4]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or a universal binder.[5] Collect the absorbed material into a suitable, closed container for disposal.[5] Evacuate the area if the spill is large and contact your institution's environmental health and safety office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Handling cluster_1 Pre-treatment cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood buffer Buffer Solution with Sodium Bicarbonate (pH 7-8) fume_hood->buffer Proceed to Neutralization neutralize Add Sodium Thiosulfate Solution and Stir for 2 Hours buffer->neutralize collect Transfer to Labeled 'Halogenated Organic Waste' Container neutralize->collect store Store in Secondary Containment collect->store professional_disposal Arrange for Professional Waste Disposal Service store->professional_disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Iodoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Iodoacetonitrile, including personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous chemical that is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3][4] It is also a combustible liquid.[3] Adherence to strict safety protocols is crucial to mitigate these risks. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against severe eye damage from splashes.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents severe skin burns upon contact.[2][3][5]
Body Protection Chemical-resistant lab coat or apron.Protects skin from accidental spills and splashes.[2][3][5]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.Prevents respiratory tract irritation from vapors.[1][3][6]

Operational and Disposal Plans

Handling and Storage:

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6] Avoid all direct contact with the substance by wearing the appropriate PPE. Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][7] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly sealed and store it in a locked cabinet or designated secure area.[2][3]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in a designated, sealed container.[3][7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing.[2][3] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[3][9]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][8] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][9]
Inhalation Move the individual to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Seek immediate medical attention.[3][9]
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] Ventilate the area thoroughly.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Designated Container E->F G Return Reagent to Secure Storage F->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodoacetonitrile
Reactant of Route 2
Iodoacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.